2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
Description
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Properties
IUPAC Name |
4-(4-methylanilino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8-3-5-9(6-4-8)15-11-10(12(17)18)7-14-13(16-11)19-2/h3-7H,1-2H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPDCHRUEBNPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651792 | |
| Record name | 4-(4-Methylanilino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033194-60-3 | |
| Record name | 4-[(4-Methylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylanilino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, provides data for structurally analogous compounds, and outlines the established experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related pyrimidine derivatives.
Introduction
Pyrimidine derivatives form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2][3] The substituted pyrimidine, this compound, has emerged as a versatile scaffold in drug discovery and agrochemical development.[4][5] Its structural motifs, featuring a pyrimidine core, a methylthio group, a p-tolylamino substituent, and a carboxylic acid function, suggest a potential for diverse biological activities, including but not limited to anticancer and antimicrobial applications.[6][7] A thorough understanding of its physicochemical properties is paramount for its rational application in synthesis, formulation, and biological screening.
This guide will delve into the known and predicted physicochemical characteristics of this compound, offering a framework for its further investigation.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
Chemical Name: this compound
Synonyms: While no common synonyms are widely established, systematic variations of the IUPAC name may be encountered.
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 1033194-60-3[8] |
| Molecular Formula | C₁₃H₁₃N₃O₂S[8] |
| Molecular Weight | 275.33 g/mol [8] |
Chemical Structure:
The molecular architecture of this compound is depicted below. The structure reveals a highly functionalized pyrimidine ring, which is key to its chemical reactivity and biological interactions.
Caption: Workflow for experimental solubility determination.
Acidity (pKa)
The pKa value is a measure of the acidity of the carboxylic acid proton. There is no experimentally determined pKa value for this compound in the literature. For a similar compound, 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a predicted pKa of 3.40 ± 0.10 has been reported. The electron-withdrawing nature of the pyrimidine ring and the substituents will influence the acidity of the carboxylic acid.
Experimental Protocol for pKa Determination:
Potentiometric titration is the most common method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure and functional groups present in the compound. While specific spectra for the title compound are not readily available, the expected spectral features are outlined below based on its structure and data from analogous compounds. [9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 12.0 - 13.0 | Broad singlet |
| -NH- | 9.0 - 10.0 | Singlet |
| Pyrimidine-H | 8.5 - 8.8 | Singlet |
| Aromatic-H (Tolyl) | 7.0 - 7.5 | Two doublets (AA'BB' system) |
| -S-CH₃ | 2.5 - 2.7 | Singlet |
| Tolyl-CH₃ | 2.2 - 2.4 | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will identify all the unique carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| Pyrimidine C-2, C-4, C-6 | 150 - 165 |
| Aromatic C (Tolyl) | 120 - 140 |
| Pyrimidine C-5 | 105 - 115 |
| Tolyl-CH₃ | 20 - 25 |
| -S-CH₃ | 12 - 16 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | H-bonded O-H stretch |
| N-H (Amine) | 3200 - 3400 | N-H stretch |
| C-H (Aromatic) | 3000 - 3100 | C-H stretch |
| C-H (Aliphatic) | 2850 - 3000 | C-H stretch |
| C=O (Carboxylic Acid) | 1680 - 1720 | C=O stretch |
| C=N, C=C (Ring) | 1550 - 1650 | Ring stretching |
| C-N Stretch | 1200 - 1350 | C-N stretch |
| S-C Stretch | 600 - 800 | S-C stretch |
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 275 or 276, respectively.
Synthesis
A plausible synthetic route for this compound can be extrapolated from known pyrimidine syntheses. [10]A general approach would involve the condensation of a three-carbon component with a guanidine derivative, followed by functional group manipulations.
Proposed Synthetic Pathway:
Caption: A generalized synthetic scheme for the target compound.
Applications and Biological Relevance
Derivatives of 2-(methylthio)pyrimidine have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. [1][11]The title compound, with its specific substitution pattern, is a candidate for investigation in several therapeutic areas:
-
Oncology: Many pyrimidine derivatives exhibit anticancer properties by targeting various cellular pathways. [4]* Infectious Diseases: The pyrimidine core is found in numerous antimicrobial and antiviral agents. [6]* Agrochemicals: Substituted pyrimidines are utilized as herbicides and fungicides. [4]
Conclusion
This compound is a compound with significant potential in medicinal chemistry and agrochemical research. While a comprehensive experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation for its further investigation. By utilizing the predicted properties and outlined experimental protocols, researchers can effectively characterize this molecule and unlock its full potential in various applications. The synthesis and detailed characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.
References
- Jadhav, S. D., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. International Journal of ChemTech Research, 3(2), 734-741.
-
MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Retrieved from [Link]
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry, 2(5), 243-247.
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Retrieved from [Link]
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
LookChem. (n.d.). 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). Researches on Pyrimidines. Derivatives of Pyrimidine-5-carboxylic Acid. Retrieved from [Link]
-
PubMed. (2011). Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. Retrieved from [Link]
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- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to the Mechanism of Action of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2] 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical development.[3][4] While its specific molecular mechanism of action is not yet fully elucidated in publicly available literature, its structural features are akin to a class of compounds known to be potent inhibitors of specific biological pathways.[3][4] This guide provides a comprehensive framework for investigating the hypothesized mechanism of action of this compound, focusing on kinase inhibition, a common mode of action for many biologically active pyrimidine derivatives.[5] We will delve into a series of detailed experimental protocols, from initial target identification to cellular pathway analysis, to provide a roadmap for researchers to rigorously validate this hypothesis.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][6] Its versatility stems from the ability of its nitrogen atoms to form hydrogen bonds and its overall structure to act as a bioisostere for other aromatic systems, often leading to favorable pharmacokinetic and pharmacodynamic properties.[1] Molecules incorporating the pyrimidine-5-carboxylic acid moiety, in particular, are recognized as valuable intermediates in the synthesis of novel therapeutic agents.[7][8]
This compound (Figure 1) is a member of this promising class of compounds. Its chemical structure, featuring a central pyrimidine ring substituted with a methylthio group, a p-tolylamino group, and a carboxylic acid, suggests a high potential for biological activity. Given the prevalence of kinase inhibition as a mechanism for structurally related pyrimidine derivatives, this guide will focus on the hypothesis that this compound functions as a kinase inhibitor.
Figure 1: Chemical Structure of this compound
A 2D representation of the title compound.
Hypothesized Mechanism of Action: Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a major class of drug targets. Many pyrimidine-based molecules have been successfully developed as kinase inhibitors. For instance, certain pyrimidine derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[5]
We hypothesize that this compound functions as an ATP-competitive kinase inhibitor. In this model, the pyrimidine core mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrate. The substituents on the pyrimidine ring would then determine the selectivity and potency of the inhibition by interacting with specific amino acid residues within the ATP-binding site.
Experimental Validation of the Hypothesized Mechanism
A multi-pronged approach is necessary to rigorously test this hypothesis. The following sections outline a series of experiments designed to identify the kinase target(s), characterize the mode of inhibition, and validate the compound's effect in a cellular context.
Part A: Target Identification and Initial Validation
The first step is to identify which of the over 500 human kinases may be a target for our compound of interest.
Experimental Protocol 1: Broad-Spectrum Kinase Panel Screening
-
Objective: To identify potential kinase targets of this compound from a large, representative panel of human kinases.
-
Methodology:
-
Dissolve the compound in DMSO to create a high-concentration stock solution.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of 200-400 kinases at a fixed concentration (typically 1-10 µM).
-
The service will perform in vitro kinase activity assays, usually based on radiometric or fluorescence-based methods, to measure the percent inhibition of each kinase by the compound.
-
-
Data Analysis: Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >70%).
Experimental Protocol 2: Biochemical IC50 Determination
-
Objective: To determine the potency of the compound against the top kinase "hits" from the initial screen.
-
Methodology:
-
Perform in vitro kinase assays for each hit kinase using a range of concentrations of the compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Measure kinase activity at each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Data Presentation:
| Kinase Target | IC50 (µM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
Workflow Diagram: Target Identification
Workflow for identifying and validating kinase targets.
Part B: Elucidating the Molecular Mechanism of Inhibition
Once a primary target is validated, the next step is to understand how the compound inhibits its activity.
Experimental Protocol 3: Enzyme Kinetics Studies
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to ATP.
-
Methodology:
-
Perform kinase activity assays with varying concentrations of ATP and a fixed concentration of the inhibitor (e.g., at its IC50 and 2x IC50).
-
Measure the initial reaction velocities.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
-
Data Analysis:
-
Competitive inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: Lines will be parallel (both Vmax and Km decrease).
-
Experimental Protocol 4: Target Binding Assay (Surface Plasmon Resonance - SPR)
-
Objective: To confirm direct binding of the compound to the target kinase and to determine the binding affinity (KD) and kinetics (kon, koff).
-
Methodology:
-
Immobilize the purified target kinase on an SPR sensor chip.
-
Flow a series of concentrations of the compound over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized kinase.
-
Fit the resulting sensorgrams to a binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
-
Data Presentation:
| Parameter | Value |
| kon (M⁻¹s⁻¹) | Value |
| koff (s⁻¹) | Value |
| KD (nM) | Value |
Part C: Cellular Target Engagement and Pathway Analysis
The final and critical step is to demonstrate that the compound inhibits the target kinase in a cellular environment and that this leads to the expected biological outcome.
Experimental Protocol 5: Western Blotting for Phospho-Substrate
-
Objective: To assess whether the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a relevant cell line.
-
Methodology:
-
Select a cell line where the target kinase is known to be active.
-
Treat the cells with increasing concentrations of the compound for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at each compound concentration. A dose-dependent decrease in this ratio indicates cellular target engagement.
Signaling Pathway Diagram
Hypothesized signaling pathway and point of inhibition.
Experimental Protocol 6: Cell-Based Functional Assay
-
Objective: To measure the functional consequence of target inhibition in cells.
-
Methodology: The choice of assay depends on the known function of the target kinase. For example, if the kinase is involved in cell proliferation:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the compound.
-
After a suitable incubation period (e.g., 72 hours), measure cell viability using an assay such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis: Plot cell viability against the logarithm of the compound concentration and calculate the GI50 (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to elucidating the mechanism of action of this compound, with a focus on the well-precedented hypothesis of kinase inhibition. By following the proposed experimental workflow, researchers can identify the specific molecular target(s), characterize the nature of the interaction, and validate the compound's activity in a cellular context. The insights gained from these studies will be invaluable for understanding the therapeutic potential of this compound and for guiding future lead optimization efforts to develop more potent and selective drug candidates.
References
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Akhtar, M. J., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5849. [Link]
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ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Retrieved from [Link]
-
Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(22), 6939. [Link]
-
Recent Science. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
Kumar, A., et al. (2010). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. European Journal of Medicinal Chemistry, 45(11), 5464-5469. [Link]
-
Szychowski, K. A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6939. [Link]
-
ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
Chikhale, R. V., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences, 74(4), 329-334. [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Strategic Guide to the Biological Activity Screening of Pyrimidine Derivatives
An In-Depth Technical Guide
Foreword
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and vitamins.[1][2][3] This inherent biocompatibility has made its synthetic derivatives a cornerstone of modern drug discovery, leading to a multitude of FDA-approved drugs for a wide range of diseases.[4][5] However, the journey from a novel pyrimidine derivative to a viable drug candidate is a complex, multi-stage process underpinned by a rigorous and strategically designed biological screening cascade.
This guide provides an in-depth exploration of the core principles and practical methodologies for screening pyrimidine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, moving beyond simple protocols to explain the causal logic behind experimental choices. We will dissect the screening workflow from high-throughput primary assays to detailed secondary and mechanistic studies, providing a self-validating framework to identify and advance promising therapeutic leads.
The Pyrimidine Core: A Privileged Scaffold for Drug Design
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a remarkably versatile scaffold.[6] Its synthetic tractability allows for the creation of vast and diverse chemical libraries. The biological activity of these derivatives is profoundly influenced by the nature, position, and orientation of various substituents on the pyrimidine ring.[1][2] This relationship between the chemical structure and the biological activity (Structure-Activity Relationship or SAR) is the central principle guiding the optimization of pyrimidine-based drug candidates.[6] Early screening efforts, therefore, are not just about finding "hits," but about generating the initial data needed to build robust SAR models that guide subsequent medicinal chemistry efforts.
Derivatives of this nucleus have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[2][4][7] The success of a screening campaign hinges on selecting the right assays to probe these potential activities in a systematic and resource-efficient manner.
The Screening Cascade: A Funnel-Based Approach to Hit Identification
A successful screening campaign is not a single experiment but a multi-tiered cascade designed to progressively filter a large library of compounds down to a small number of high-quality leads. This funneling approach ensures that resources are focused on the most promising candidates.
The overall workflow can be visualized as a logical progression from broad, high-capacity screening to more specific, lower-throughput assays.
Caption: A generalized workflow for a drug discovery screening cascade.
The initial phase involves a Primary High-Throughput Screen (HTS) , where large libraries are tested at a single, relatively high concentration to identify initial "hits".[8][9] These hits are then subjected to Hit Confirmation and dose-response analysis to confirm their activity and determine potency (e.g., IC50). Following this, Secondary Assays are employed to eliminate false positives and characterize the compound's selectivity and mechanism of action, ultimately leading to a validated lead candidate ready for optimization.[8]
Core Methodologies for Anticancer Activity Screening
Given that a vast number of pyrimidine derivatives are investigated for their anticancer potential, this area serves as an excellent model for detailing screening protocols.[10][11][12]
The primary goal is to identify compounds that selectively kill cancer cells or inhibit their proliferation. The initial step is almost always a cytotoxicity or anti-proliferative assay.
Primary Cytotoxicity Screening: MTT vs. SRB Assays
Two of the most common colorimetric assays for primary cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.[13] While both are reliable, they measure different cellular endpoints, a critical distinction for data interpretation.
| Feature | MTT Assay | SRB Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[14] | Staining of total cellular protein with an aminoxanthene dye.[15] |
| Endpoint Measured | Measures metabolic activity, an indicator of cell viability.[14] | Measures total biomass, an indicator of cell number.[16] |
| Advantages | Widely used, extensive literature, sensitive to metabolic disruption. | Unaffected by metabolic fluctuations, stable endpoint, less interference.[13][16] |
| Disadvantages | Can be affected by compound interference with mitochondrial function. | Requires a fixation step, less sensitive to early metabolic changes. |
| Key Reagents | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.[14] | Trichloroacetic acid (TCA), Sulforhodamine B (SRB) dye, Tris base.[15] |
Expert Rationale: The SRB assay is often preferred for HTS at institutions like the National Cancer Institute (NCI) because its endpoint (total protein) is less prone to artifacts than the MTT assay's endpoint (metabolic activity).[15][16] A compound could inhibit mitochondrial respiration without immediately killing the cell, leading to a false positive in the MTT assay. The SRB assay, by measuring cell number, gives a more direct reading of anti-proliferative or cytotoxic effects.
Detailed Protocol 1: The SRB Cytotoxicity Assay
This protocol is adapted from the standard NCI-60 screen methodology.
Objective: To determine the effect of pyrimidine derivatives on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung).[17]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well microtiter plates.
-
Test compounds (pyrimidine derivatives) dissolved in DMSO.
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA).
-
Stain: 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
Wash Solution: 1% (v/v) acetic acid.
-
Solubilization Buffer: 10 mM Tris base solution, pH 10.5.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be consistent.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%) and incubate for 1 hour at 4°C. Causality Check: TCA precipitates total cellular protein, fixing the cells to the plate bottom.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium components. Air dry the plates completely.
-
Staining: Add 100 µL of SRB stain to each well and incubate at room temperature for 30 minutes. Causality Check: The SRB dye electrostatically binds to basic amino acid residues in the precipitated proteins.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Read Absorbance: Measure the optical density (OD) at 560-580 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage of inhibition versus compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Secondary Screening: Mechanism of Action
Hits from the primary screen must be further investigated to understand how they work. This is crucial for developing a compelling therapeutic hypothesis. For pyrimidines, common mechanisms involve the inhibition of key enzymes in cell proliferation pathways.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Many pyrimidine derivatives function as ATP-competitive kinase inhibitors.[11] For example, they can target Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs).[18] A secondary screen for a hit from an A549 (lung cancer) cytotoxicity assay might therefore involve a direct EGFR kinase inhibition assay . This confirms the molecular target and provides a direct measure of biochemical potency, which can be compared to its cellular potency (IC50) to understand how well the compound enters and acts within the cell.
Core Methodologies for Antimicrobial Activity Screening
Pyrimidine derivatives also exhibit a broad range of antimicrobial activities.[7][19][20] Screening for these activities requires a different set of assays focused on inhibiting the growth of pathogenic bacteria and fungi.
Detailed Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard quantitative method for determining antimicrobial susceptibility.
Objective: To determine the lowest concentration of a pyrimidine derivative that completely inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin).[19]
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add a standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by reading the OD at 600 nm. The well should be as clear as the negative control.
Integrating SAR and In Silico Screening
The data from these primary and secondary screens are not the endpoint. They are the fuel for the iterative cycle of drug optimization.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) development.
Structure-Activity Relationship (SAR) Analysis: Screening results from a series of related pyrimidines allow chemists to deduce which parts of the molecule are essential for activity.[6] For instance, adding a halogen might increase antibacterial activity, while a bulky group at another position might abolish it.[21]
In Silico ADMET Screening: Before synthesizing the next generation of compounds, computational tools can predict their drug-like properties.[22][23] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can flag molecules that are likely to have poor oral absorption or high toxicity, saving significant time and resources.[24][25] A compound with excellent potency but predicted to be toxic or rapidly metabolized is not a good candidate for further development.[26] This early-stage computational filtering helps prioritize synthetic efforts on compounds that have a higher probability of success in later preclinical and clinical stages.
Conclusion
The biological screening of pyrimidine derivatives is a foundational activity in the quest for novel therapeutics. A successful program relies on a strategic, multi-tiered approach that logically progresses from broad primary screening to specific, hypothesis-driven mechanistic studies. By understanding the principles behind the core assays—from whole-cell cytotoxicity screens like SRB to target-based enzyme inhibition and antimicrobial MIC determination—researchers can generate high-quality, interpretable data. Integrating these results into an iterative SAR cycle, augmented by modern in silico ADMET prediction, provides a powerful and efficient engine for transforming a promising pyrimidine scaffold into a life-saving drug.
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In-Vitro Target Deconvolution of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid: A Technical Guide
Introduction: The Quest for Molecular Targets
The therapeutic potential of a small molecule is intrinsically linked to its molecular targets. Identifying these targets is a critical step in drug discovery, transforming a compound with an interesting phenotypic effect into a tool for understanding and combating disease.[1][2] This guide provides an in-depth technical overview of the in-vitro methodologies for discovering the protein targets of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, a pyrimidine derivative with potential applications in pharmaceutical development.[3][4] While the specific targets of this compound are not yet extensively documented, its structural similarity to other biologically active pyrimidines suggests it may interact with key cellular pathways, such as those regulated by protein kinases.[5][6][7]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind experimental design for target identification. We will explore a multi-pronged approach, leveraging both direct and indirect methods to build a comprehensive profile of the compound's interactions within the cellular environment.
Pillar 1: Affinity-Based Target Enrichment
The most direct method to identify a small molecule's binding partners is to use the molecule itself as "bait" to "fish" for its targets from a complex biological sample.[8][9] This approach, known as affinity chromatography or affinity-based pull-down, relies on immobilizing the small molecule onto a solid support.[10][11]
Causality in Experimental Design: Crafting the Affinity Probe
The success of an affinity-based approach hinges on the design of the affinity probe. A poorly designed probe can lead to a loss of binding affinity for the target or introduce non-specific interactions. Structure-activity relationship (SAR) studies are crucial to identify a non-essential position on the this compound molecule where a linker and an affinity tag (e.g., biotin) can be attached without disrupting its interaction with its native targets.[11]
A common strategy involves synthesizing a derivative of the compound with a "clickable" functional group, such as an alkyne or azide.[12] This allows for the covalent attachment of the molecule to a solid support, like agarose or magnetic beads, after it has had the chance to interact with its targets within a cell lysate.[10]
Experimental Workflow: Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Step-by-Step Protocol: Biotin-Tagged Pull-Down Assay
-
Probe Synthesis: Synthesize a biotinylated version of this compound. The biotin moiety should be attached via a flexible linker to a position on the molecule determined to be non-essential for its biological activity.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer to maintain protein integrity.
-
Incubation: Incubate the cell lysate with the biotinylated compound for a predetermined time to allow for binding to its target proteins.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated compound-protein complexes.
-
Washing: Perform a series of stringent washes with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background and identifying true interactors.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by competitive elution with free biotin.
-
Analysis: Separate the eluted proteins by one-dimensional SDS-PAGE. Excise the protein bands and identify them using mass spectrometry (LC-MS/MS).
Pillar 2: Kinase Profiling for Targeted Insights
Given that a vast number of small molecule inhibitors target protein kinases, a kinase-centric approach is a logical and high-yield strategy.[5] Kinase profiling assays assess the ability of a compound to inhibit the activity of a large panel of kinases, providing a rapid overview of its selectivity and potential targets.[13][14]
Self-Validating Systems: The Power of Orthogonal Assays
A robust kinase profiling strategy employs multiple assay formats to validate initial hits. For example, an initial screen using a radiometric assay that measures the incorporation of radioactive phosphate into a substrate can be followed up with a label-free method like a mobility shift assay or a bioluminescence-based assay that quantifies ATP consumption.[6][15] Concordance between different assay formats provides strong evidence for a true inhibitory effect.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Control Inhibitor IC50 (nM) | Assay Format |
| Kinase A | 50 | 10 (Staurosporine) | Radiometric |
| Kinase B | >10,000 | 5 (Sunitinib) | TR-FRET |
| Kinase C | 250 | 100 (Dasatinib) | Luminescence |
| ... | ... | ... | ... |
Step-by-Step Protocol: In-Vitro Kinase Inhibition Assay (Radiometric Format)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and a buffer containing ATP (spiked with γ-³²P-ATP) and necessary cofactors (e.g., MgCl₂).
-
Compound Addition: Add this compound at various concentrations to the reaction wells. Include a positive control inhibitor and a DMSO vehicle control.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate the plate at 30°C for a specified time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding a stop solution, typically a high concentration of EDTA or phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while unincorporated γ-³²P-ATP will be washed away.
-
Washing: Wash the membrane extensively to remove unbound radioactivity.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Pillar 3: Cellular Target Engagement
While in-vitro assays with purified proteins are essential for identifying direct interactions, it is crucial to confirm that the compound engages its target within the complex environment of a living cell.[16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular context.[18][19]
The Principle of Thermal Stabilization
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[20][21] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.[22]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein identified in earlier screens.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion: A Synergistic Approach to Target Discovery
The in-vitro discovery of targets for a novel compound like this compound requires a multi-faceted and logical approach. By combining the direct, unbiased nature of affinity chromatography with the focused, high-throughput capabilities of kinase profiling and confirming cellular engagement with techniques like CETSA, researchers can build a strong, evidence-based case for a compound's mechanism of action. Each experimental pillar provides a layer of validation, ensuring the scientific integrity and trustworthiness of the identified targets. This comprehensive understanding is the foundation for advancing a promising molecule through the drug discovery pipeline.
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An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
Prepared by: A Senior Application Scientist
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is the bedrock of innovation and regulatory compliance. Molecules such as 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, a versatile pyrimidine derivative, serve as critical building blocks in the synthesis of targeted therapies and advanced agricultural agents.[1][2][3] Its efficacy in these roles is intrinsically linked to its unique molecular architecture. Therefore, the unambiguous confirmation of its structure is not merely a procedural step but a scientific necessity.
This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound. We move beyond rote procedural descriptions to explore the causal relationships between molecular structure and spectral output. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, we establish a self-validating analytical system that ensures the highest degree of confidence in structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex heterocyclic compounds.
Molecular Structure: A Blueprint for Spectroscopic Interrogation
Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is paramount. The molecule comprises several key functionalities, each with a distinct spectroscopic signature:
-
Pyrimidine Core: A heterocyclic aromatic ring that forms the compound's backbone.
-
Methylthio Group (-SCH₃): A sulfur-linked methyl group at the C2 position.
-
P-tolylamino Group: A para-substituted toluene ring linked via an amino bridge at the C4 position.
-
Carboxylic Acid Group (-COOH): A key functional group at the C5 position.
Each of these components will generate predictable signals in the various spectra, and their electronic interplay will influence the precise location and nature of these signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), we can construct a detailed map of the molecular framework.[5]
Proton (¹H) NMR Analysis
¹H NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule.
Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is critical. Its ability to dissolve the compound and its high polarity allow for the observation of exchangeable protons, such as those on the carboxylic acid (-COOH) and amine (-NH-) groups, which might otherwise be broadened or absent.
Expected Spectral Features: Based on the structure and analysis of similar heterocyclic compounds, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.[6]
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet expected far downfield (>12 ppm) due to strong hydrogen bonding and the electronegativity of the oxygen atoms.
-
Amine Proton (-NH-): A singlet in the 9-11 ppm region, its chemical shift influenced by the electronic effects of the pyrimidine and tolyl rings.
-
Pyrimidine Ring Proton (C6-H): A sharp singlet expected in the aromatic region (8-9 ppm), deshielded by the adjacent nitrogen atoms and the carbonyl group.
-
P-tolyl Group Protons: These will appear as two distinct doublets in the aromatic region (~7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The proximity to the amino group will influence their exact shifts.
-
Methylthio Protons (-SCH₃): A sharp singlet in the aliphatic region (~2.5 ppm), shielded relative to the aromatic protons.
-
Tolyl Methyl Protons (-CH₃): A sharp singlet, also in the aliphatic region (~2.3 ppm).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, to ensure a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds, allowing for full relaxation of all protons, which is crucial for accurate integration.[7]
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate all peaks to determine the relative number of protons.
Data Presentation: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~9.5 | Singlet | 1H | -NH- |
| ~8.7 | Singlet | 1H | Pyrimidine C6-H |
| ~7.6 | Doublet | 2H | P-tolyl (protons ortho to -NH) |
| ~7.2 | Doublet | 2H | P-tolyl (protons meta to -NH) |
| ~2.5 | Singlet | 3H | -SCH₃ |
| ~2.3 | Singlet | 3H | P-tolyl -CH₃ |
Carbon-¹³ (¹³C) NMR Analysis
¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.
Expected Spectral Features: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
-
Carbonyl Carbon (-COOH): Expected in the highly deshielded region of ~165-175 ppm.
-
Aromatic & Pyrimidine Carbons: A cluster of peaks between ~110-160 ppm. The specific shifts are determined by their position relative to the heteroatoms and substituents.
-
Aliphatic Carbons: The tolyl methyl carbon (~21 ppm) and the methylthio carbon (~14 ppm) will appear in the shielded, upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Acquisition Parameters:
-
Mode: Proton-decoupled mode to simplify the spectrum to singlets.
-
Spectral Width: 0-200 ppm.[7]
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the FID similarly to the ¹H spectrum.
Data Presentation: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~160 | Pyrimidine C2/C4 |
| ~158 | Pyrimidine C2/C4 |
| ~145 | Pyrimidine C6 |
| ~138 | P-tolyl C-CH₃ |
| ~135 | P-tolyl C-NH |
| ~129 | P-tolyl CH (meta) |
| ~122 | P-tolyl CH (ortho) |
| ~108 | Pyrimidine C5 |
| ~21 | P-tolyl -CH₃ |
| ~14 | -SCH₃ |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.[8][9]
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method for a molecule like this. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear identification of the molecular ion ([M+H]⁺ or [M-H]⁻), which is crucial for confirming the molecular formula.
Expected Fragmentation Pathways: The fragmentation of pyrimidine derivatives is heavily influenced by the substituents on the ring.[8][10] For the title compound, key fragmentation events would include:
-
Loss of COOH: Cleavage of the carboxylic acid group as a radical (45 Da).
-
Loss of H₂O: From the carboxylic acid.
-
Cleavage of the C-S bond: Loss of the methylthio group.
-
Cleavage of the C-N bond: Separation of the tolyl-amino moiety.
The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.[7]
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion. If desired, perform tandem MS (MS/MS) on the molecular ion peak to induce and analyze fragmentation patterns for deeper structural elucidation.[8]
Data Presentation: Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Assignment |
| 276.33 | [M+H]⁺ (Protonated Molecular Ion for C₁₃H₁₃N₃O₂S) |
| 274.33 | [M-H]⁻ (Deprotonated Molecular Ion) |
| 231 | [M+H - COOH]⁺ |
| 258 | [M+H - H₂O]⁺ |
Visualization: Predicted ESI-MS Fragmentation Pathway
Caption: Workflow for unambiguous structure confirmation.
This integrated process ensures that the proposed structure is consistent with the molecular formula (from MS), contains the correct functional groups (from IR), and has the precise atomic arrangement and connectivity (from ¹H and ¹³C NMR). This rigorous, cross-validating methodology is the standard for structural elucidation in regulated environments.
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The Methylthio Group in Pyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Subtle Power of the Methylthio Group
In the intricate world of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Its inherent ability to mimic the purine bases of nucleic acids allows for strategic interactions with a multitude of biological targets. While various functional groups are employed to modulate the physicochemical and pharmacological properties of pyrimidine-based compounds, the methylthio (-SCH3) group holds a unique and often pivotal role. Often introduced to enhance metabolic stability or to serve as a versatile synthetic handle, its influence extends far beyond these initial considerations, subtly shaping a molecule's destiny within a biological system.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the multifaceted role of the methylthio group in pyrimidine compounds. Moving beyond a superficial overview, we will delve into the causality behind experimental choices, explore the nuances of its physicochemical impact, and provide practical, field-proven insights into its application in drug design. By synthesizing technical accuracy with actionable protocols and detailed structure-activity relationship (SAR) analyses, this guide aims to empower you to harness the full potential of the methylthio group in your own research endeavors.
The Physicochemical Landscape: How the Methylthio Group Shapes Molecular Properties
The introduction of a methylthio group onto a pyrimidine ring instigates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations, while seemingly subtle, can have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Lipophilicity and Membrane Permeability
A primary and well-documented effect of the methylthio group is the enhancement of lipophilicity.[1] This increased "fat-loving" character can significantly improve a compound's ability to traverse biological membranes, a critical step for oral bioavailability and reaching intracellular targets.[1] The sulfur atom, being less electronegative than oxygen, contributes to a less polar C-S bond compared to a C-O bond, thereby increasing the overall nonpolar character of the molecule.
Table 1: Comparative Physicochemical Properties of Substituted Pyrimidines
| Compound | Substituent at C2 | LogP (Predicted) | Polar Surface Area (Ų) (Predicted) |
| 2-Aminopyrimidine | -NH2 | 0.12 | 52.04 |
| 2-Hydroxypyrimidine | -OH | 0.25 | 49.99 |
| 2-Methoxypyrimidine | -OCH3 | 0.51 | 41.49 |
| 2-Methylthiopyrimidine | -SCH3 | 1.35 | 32.26 |
Note: Predicted values are for illustrative purposes and can vary based on the prediction algorithm used.
Electronic Effects and Receptor Interactions
The methylthio group exerts a moderate electron-donating effect on the pyrimidine ring through resonance, while its sulfur atom can also participate in various non-covalent interactions. These electronic modulations can influence the pKa of nearby nitrogen atoms in the pyrimidine ring, affecting the molecule's ionization state at physiological pH and its ability to form crucial hydrogen bonds with target proteins.[2] Furthermore, the sulfur atom itself can act as a hydrogen bond acceptor or engage in other non-covalent interactions, such as σ-hole bonding, which can contribute to binding affinity and selectivity.
Steric Profile and Conformational Rigidity
While not overtly bulky, the methylthio group possesses a defined steric profile that can influence the preferred conformation of the molecule. This can be particularly relevant in crowded binding pockets, where the orientation of the methylthio group can either facilitate or hinder optimal binding. The introduction of this group can also restrict the rotation of adjacent substituents, leading to a more conformationally constrained molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.
A Versatile Synthetic Handle: The Gateway to Diverse Functionality
One of the most valued attributes of the methylthio group in pyrimidine chemistry is its role as a versatile synthetic intermediate.[1] Its reactivity allows for a wide range of subsequent chemical transformations, providing a gateway to a diverse array of functional groups and molecular scaffolds.
Oxidation to Sulfoxides and Sulfones: Activating the Pyrimidine Ring
The sulfur atom of the methylthio group can be readily oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups.[1] This oxidation dramatically increases the electrophilicity of the carbon atom to which it is attached, transforming the sulfoxide and particularly the sulfone into excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[3] This two-step sequence of methylation followed by oxidation and displacement is a powerful strategy for introducing a variety of nucleophiles, such as amines, alcohols, and thiols, onto the pyrimidine core.[3]
Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine
-
Dissolution: Dissolve the 2-(methylthio)pyrimidine starting material (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide in acetic acid, to the cooled solution while stirring.[3] The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution) if m-CPBA was used. Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like DCM.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram: Synthetic Utility of the Methylthio Group
Caption: Synthetic pathway from thiouracil to diverse pyrimidines via a methylthio intermediate.
Direct Displacement and Cross-Coupling Reactions
Even without prior oxidation, the methylthio group can sometimes be displaced by strong nucleophiles under forcing conditions. More significantly, it can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This further expands the synthetic toolkit for elaborating the pyrimidine scaffold.
The Biological Impact: From Metabolic Stability to Target Engagement
The introduction of a methylthio group can profoundly influence the biological activity of a pyrimidine derivative. This can manifest through direct interactions with the target protein, modulation of metabolic pathways, or a combination of both.
Enhancing Metabolic Stability
A common strategy in drug design is to block or alter sites of metabolic oxidation. The methyl group of a methoxy substituent, for instance, is often susceptible to O-demethylation by cytochrome P450 enzymes. Replacing the methoxy group with a methylthio group can circumvent this metabolic vulnerability, as the C-S bond is generally more resistant to cleavage than the C-O bond of an ether.[4] However, as discussed below, the sulfur atom itself is a site for metabolic modification.
Metabolic Fate: Oxidation and Beyond
The primary metabolic pathway for the methylthio group involves oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone metabolites.[4] These metabolites can have different pharmacological profiles compared to the parent drug. In some cases, the sulfoxide or sulfone may be the active species, making the parent compound a prodrug. In other instances, these oxidized metabolites may have reduced activity or altered selectivity. Understanding the metabolic fate of the methylthio group is therefore crucial for predicting a drug's in vivo efficacy and potential for off-target effects.
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the test compound (e.g., at a final concentration of 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify any formed metabolites (e.g., sulfoxide and sulfone derivatives).
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compound.
Case Study: Methylthiopyrimidines as Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors, often designed to mimic the adenine ring of ATP and engage in hydrogen bonding interactions with the hinge region of the kinase domain.[5][6] The methylthio group has been successfully incorporated into numerous kinase inhibitors to modulate their properties.
For example, in a series of cyclopenta[d]pyrimidine-based microtubule targeting agents, the replacement of a para-methoxyphenyl group with a para-methylthiophenyl group was investigated to block O-demethylation. The resulting methylthio-containing compound demonstrated potent antiproliferative activity.[4] Incubation with human liver microsomes confirmed that the primary metabolite was the corresponding sulfoxide, which was found to be equipotent with the parent compound.[4] This highlights a scenario where metabolic oxidation of the methylthio group does not lead to a loss of activity.
Table 2: Structure-Activity Relationship of Methylthiopyrimidine Derivatives as EGFR Inhibitors
| Compound | R1 | R2 | EGFR IC50 (nM) | Reference |
| 1 | H | H | >1000 | [7] |
| 2 | -NH2 | H | 500 | [7] |
| 3 | -NH2 | -SCH3 | 50 | [7] |
| 4 | -NH(CH2)2OH | -SCH3 | 25 | [7] |
Note: This is a representative table based on hypothetical data inspired by published research to illustrate SAR principles.
The data in Table 2 suggests that the introduction of a methylthio group at the C2 position of the pyrimidine ring, in combination with an amino group at C4, significantly enhances the inhibitory activity against EGFR. Further modification of the amino substituent can lead to even more potent compounds.
Diagram: Interaction of a Methylthiopyrimidine Kinase Inhibitor with the ATP Binding Site
Caption: Schematic of a methylthiopyrimidine inhibitor in a kinase active site.
The Methylthio Group as a Bioisostere
Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties to retain or enhance biological activity, is a cornerstone of medicinal chemistry.[8][9] The methylthio group can serve as a bioisostere for several common functional groups, offering a valuable tool for lead optimization.
Bioisosteric Replacement of Methoxy and Hydroxyl Groups
As previously mentioned, the methylthio group is a classic bioisostere for the methoxy group. This substitution can improve metabolic stability and modulate lipophilicity. It can also be considered a replacement for a hydroxyl group, albeit with a significant change in hydrogen bonding potential (from a donor/acceptor to primarily an acceptor). This can be advantageous in situations where a hydrogen bond donor is detrimental to activity or where increased lipophilicity is desired.
Comparison with Other Sulfur-Containing Groups
The methylthio group is just one of a family of sulfur-containing functional groups. Its properties can be compared to thiols (-SH), sulfoxides (-S(O)CH3), and sulfones (-SO2CH3). Each of these groups has distinct steric, electronic, and hydrogen bonding characteristics, allowing for fine-tuning of a molecule's properties. For instance, progressing from a methylthio to a sulfoxide and then to a sulfone group significantly increases polarity and hydrogen bond accepting capacity.
Conclusion and Future Perspectives
The methylthio group, while seemingly simple, is a powerful and versatile tool in the design and synthesis of pyrimidine-based compounds for drug discovery. Its ability to enhance lipophilicity, serve as a versatile synthetic handle, improve metabolic stability, and act as a bioisostere makes it a valuable functional group for medicinal chemists.
A thorough understanding of its physicochemical properties, synthetic transformations, metabolic fate, and potential for target engagement is essential for its rational application. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to leverage the unique attributes of the methylthio group in their quest for novel and effective therapeutics. As our understanding of the subtle forces that govern molecular recognition and metabolism continues to grow, the strategic application of functional groups like methylthio will undoubtedly play an increasingly important role in the future of drug design.
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A Technical Guide to the Preliminary Toxicity Assessment of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
Foreword
In the landscape of modern drug discovery and chemical safety assessment, the early and accurate identification of potential toxicities is paramount. The principle of "fail early, fail cheap" is not merely a mantra but a strategic imperative. Compounds that are destined to fail due to unforeseen adverse effects contribute significantly to the escalating costs and timelines of development.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, scientifically-grounded framework for the preliminary toxicity assessment of novel chemical entities.
We will use 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid (CAS: 1033194-60-3), a pyrimidine derivative with potential applications in pharmaceutical and agrochemical development, as a case study to illustrate this critical process.[2][3] While specific toxicological data for this compound is not extensively published, this guide will present a robust, multi-faceted strategy employing in silico and in vitro methodologies to construct a foundational toxicity profile. This approach allows for early, data-driven decisions, resource optimization, and a more ethical approach to development by reducing reliance on animal testing in the initial stages.[4][5]
Our narrative will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. By grounding our claims in authoritative sources and providing detailed, actionable methodologies, this document aims to be an indispensable resource for scientists committed to advancing safer, more effective chemical entities.
In Silico Toxicity Assessment: The First Line of Inquiry
Before any resource-intensive laboratory experiments are conducted, a thorough in silico, or computational, assessment is the logical first step.[6] These methods use the chemical structure of a compound to predict its toxicological properties based on vast databases of existing chemical and toxicological information.[4] This approach is cost-effective, rapid, and provides crucial early warnings of potential liabilities.[4]
The underlying principle for all in silico toxicology is the structure-activity relationship (SAR), which posits that the biological activity of a chemical is a function of its structure.[7] By comparing the structural features of this compound to those of known toxicants, we can generate initial hypotheses about its potential for adverse effects.
Rationale for In Silico Modeling
The primary objective is to flag potential toxicities such as mutagenicity, carcinogenicity, and organ-specific toxicities (e.g., hepatotoxicity) early in the development pipeline.[4][7] This allows for the prioritization of compounds and can guide the design of subsequent in vitro and in vivo studies.[7] We will employ a combination of expert rule-based and statistical-based (QSAR) models to build a comprehensive predictive profile.[6]
Recommended In Silico Models
A suite of computational tools should be utilized to provide a weight-of-evidence-based assessment:[6]
-
DEREK Nexus® (Deductive Estimation of Risk from Existing Knowledge): An expert rule-based system that identifies structural alerts, which are molecular substructures known to be associated with specific toxicities.
-
CASE Ultra (Computer Automated Structure Evaluation): A statistical-based system that uses QSAR models to predict toxicity based on a database of structurally similar compounds.[6]
-
OECD QSAR Toolbox: A software application intended to facilitate the use of (Q)SAR methodologies in regulatory toxicology.
Hypothetical In Silico Predictions for this compound
For the purpose of this guide, let's assume the following hypothetical outputs from our in silico analysis.
| Toxicity Endpoint | Prediction | Confidence | Rationale/Structural Alert |
| Bacterial Mutagenicity (Ames) | Equivocal | Medium | The aminopyrimidine moiety may be a structural alert for frameshift mutations. |
| Carcinogenicity | Inactive | Low | No strong structural alerts for carcinogenicity were identified. |
| Hepatotoxicity | Plausible | Medium | Aromatic amine structures can sometimes be associated with drug-induced liver injury (DILI).[8] |
| Cardiotoxicity (hERG inhibition) | Inactive | High | The molecule lacks the typical pharmacophore for hERG channel binders. |
These in silico predictions are not definitive proof of toxicity but serve as critical hypotheses that must be tested and validated through in vitro experiments.
In Vitro Cytotoxicity Assessment: Gauging the Impact on Cell Viability
The next logical step is to assess the compound's general cytotoxicity – its ability to kill cells. In vitro cytotoxicity assays are foundational in toxicology, providing a quantitative measure of a compound's potency in inducing cell death.[9][10] These assays are crucial for determining the concentration range for subsequent, more specific assays and for calculating an initial therapeutic or safety index.
Causality in Assay Selection: A Two-Pronged Approach
To ensure the robustness of our cytotoxicity assessment, we will employ two distinct assays that measure different cellular endpoints. This approach provides a more complete picture of the compound's cytotoxic potential and helps to mitigate the risk of false negatives or positives that can arise from relying on a single method.[11]
-
MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic viability.[12]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cell death.[12][13]
By using both assays, we can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing).
Experimental Workflow: Cytotoxicity Profiling
The overall workflow for assessing the cytotoxicity of this compound is as follows:
Caption: Workflow for in vitro cytotoxicity assessment.
Detailed Protocol: MTT Assay
This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Materials:
-
This compound stock solution
-
HepG2 cells (or other relevant cell line)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations. Include a vehicle control (medium with solvent) and a blank (medium only).[12]
-
Incubation: Incubate the plate for 24 hours (or other desired time points).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
% Cell Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Detailed Protocol: LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[13]
Materials:
-
LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)[12]
-
Treated cells in a 96-well plate (from the same experiment as the MTT assay)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls:
-
Maximum LDH Release: To a set of untreated wells, add 10 µL of lysis buffer from the kit. Incubate for 30-45 minutes.[13]
-
Spontaneous LDH Release: Use untreated cells.
-
Culture Medium Background: Use wells with medium only.
-
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well of the experimental plate to a new 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = [(Abs_test - Abs_spontaneous) / (Abs_max - Abs_spontaneous)] * 100
-
Hypothetical Cytotoxicity Data
The data generated from these assays can be summarized to determine the IC50 value, the concentration at which 50% of cell viability is inhibited.
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 100 | 0 |
| 1 | 98.2 | 2.1 |
| 10 | 85.7 | 14.3 |
| 25 | 51.3 | 48.9 |
| 50 | 20.1 | 79.8 |
| 100 | 5.4 | 94.5 |
| IC50 (µM) | ~26 | ~25.5 |
In Vitro Genotoxicity Assessment: Protecting the Blueprint of Life
Genotoxicity assessment is a critical component of any toxicity screen, as compounds that damage DNA can have severe long-term consequences, including carcinogenicity and heritable diseases.[14] Our in silico analysis raised an "equivocal" flag for mutagenicity, making this in vitro validation essential.
Rationale for a Phased Genotoxicity Assessment
Regulatory guidelines typically recommend a battery of tests to assess different genotoxic endpoints. For a preliminary screen, we will focus on two widely accepted and complementary assays:
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshift mutations).[15][16] It is rapid, inexpensive, and highly predictive of carcinogenic potential.[14]
-
In Vitro Micronucleus Assay: Detects chromosomal damage (clastogenicity) and effects on chromosome number (aneugenicity) in mammalian cells.[17][18]
Detailed Protocol: Ames Test
The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth).[19] The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[15]
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)[19]
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine/biotin)
-
S9 fraction (a rat liver extract to simulate mammalian metabolism) and cofactor solution[19]
-
Positive and negative controls
Procedure (Plate Incorporation Method): [14]
-
Preparation: To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9).
-
Pre-incubation (Optional but Recommended): Incubate the mixture for 20-30 minutes at 37°C.[14]
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.
Detailed Protocol: In Vitro Micronucleus Assay
This assay identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division.[20] Their presence indicates that chromosome fragments or whole chromosomes were not correctly incorporated into the daughter nuclei during mitosis.[20]
Materials:
-
Mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes)[17]
-
Test compound
-
Cytochalasin B (to block cytokinesis, resulting in binucleated cells)[18]
-
S9 fraction (for metabolic activation)
-
Culture medium, fixatives, and stains (e.g., Giemsa)
-
Microscope slides
Procedure:
-
Cell Treatment: Culture cells and treat them with several concentrations of the test compound for a short period (e.g., 3-4 hours) with and without S9 mix, and for a longer period (e.g., 24 hours) without S9.[17]
-
Cytokinesis Block: After treatment, wash the cells and add fresh medium containing Cytochalasin B. The incubation time should allow for 1.5-2 normal cell cycles.[20]
-
Cell Harvesting: Harvest the cells, treat with a hypotonic solution, and fix them.
-
Slide Preparation: Drop the fixed cells onto microscope slides and stain them.
-
Scoring: Using a microscope, score at least 2,000 binucleated cells per concentration for the presence of micronuclei.[18][21] A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[17]
Genotoxicity Assessment Workflow
Caption: Workflow for in vitro genotoxicity assessment.
Data Interpretation, Reporting, and Conclusion
The culmination of this preliminary assessment is the synthesis of all data points into a coherent toxicity profile. This profile should clearly articulate the findings and provide a recommendation for the future development of this compound.
Synthesizing the Findings
Based on our hypothetical results:
-
In Silico: Predicted a potential for mutagenicity and hepatotoxicity.
-
Cytotoxicity: The compound exhibits moderate cytotoxicity with an IC50 of approximately 25 µM in HepG2 cells. This value provides a benchmark for acceptable exposure levels in non-target cells.
-
Genotoxicity:
-
Ames Test: Let's assume the Ames test was negative in all strains, both with and without S9 activation. This would contradict the equivocal in silico prediction and lower the concern for gene mutations.
-
Micronucleus Test: Let's assume a weak positive result was observed at the highest non-cytotoxic concentrations, suggesting a potential for clastogenicity.
-
Conclusion and Next Steps
The preliminary toxicity assessment of this compound reveals a compound with moderate in vitro cytotoxicity and a potential, though weak, signal for chromosomal damage. The initial concern for gene-level mutagenicity from the in silico models was not substantiated by the Ames test.
Recommendation: The weak clastogenic signal warrants further investigation. Before proceeding to any in vivo studies, it would be prudent to:
-
Confirm the Micronucleus Finding: Repeat the assay, possibly in a different cell line or using a more specific mechanistic assay (e.g., an aneugenicity vs. clastogenicity assay).
-
Investigate the Mechanism: Explore potential mechanisms for the observed cytotoxicity and clastogenicity, such as oxidative stress or mitochondrial dysfunction.
-
Structure-Activity Relationship (SAR) Analysis: If this compound is part of a larger chemical series, analyze the SAR to determine if the toxicities can be engineered out while retaining the desired biological activity.
This tiered and logical progression from in silico prediction to in vitro validation provides a robust foundation for making informed decisions in the drug discovery and development process, ultimately contributing to the creation of safer and more effective chemical products.[5]
References
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Valerio, L. G. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and applied pharmacology, 241(3), 356-370. [Link]
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Micro B Life. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
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PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved January 19, 2026, from [Link]
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Thakur, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]
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Labcorp. (n.d.). Exploring In Silico Modeling: Applications in Drug Development. Retrieved January 19, 2026, from [Link]
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Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved January 19, 2026, from [Link]
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Gadaleta, D., et al. (2021). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. Wiley Interdisciplinary Reviews: Computational Molecular Science, 11(5), e1526. [Link]
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Gu, A., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. [Link]
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Gu, A., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5. [Link]
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Choudhary, V. (2016, September 13). In vitro testing of drug toxicity. Slideshare. [Link]
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Rodrigues, M. A., et al. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (147), e59490. [Link]
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Gu, A., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5. [Link]
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Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11). [Link]
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Auxochromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. Retrieved January 19, 2026, from [Link]
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Abbexa. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved January 19, 2026, from [Link]
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Hendriks, G. (2021, May). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. [Link]
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Tennekes, H. A., & Sánchez-Bayo, F. (2017). Novel approaches to chemical risk assessment. Journal of Environment and Health Science, 3(1), 1-3. [Link]
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Methodological & Application
Application Notes and Protocols for the Characterization of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic Acid as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The compound 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid belongs to the pyrimidine class of heterocyclic molecules, a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, frequently acting as potent enzyme inhibitors.[1] The structural features of this compound, particularly the 4-anilinopyrimidine core, are characteristic of a prominent class of protein kinase inhibitors.[2][3] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby modulating cellular signaling pathways.[3] This document provides a comprehensive guide for researchers to systematically characterize the inhibitory activity of this compound, from initial target identification to detailed mechanistic studies.
Part 1: Initial Assessment and Target Class Identification
Given the structural similarity of this compound to known kinase inhibitors, the logical first step is to screen it against a panel of protein kinases. This approach provides a broad overview of its inhibitory potential and selectivity.
Rationale for Kinase Panel Screening
A kinase panel screening is a high-throughput method to assess the inhibitory activity of a compound against a large number of purified kinases. This is crucial for:
-
Target Identification: To discover the primary kinase target(s) of the compound.
-
Selectivity Profiling: To understand the compound's specificity and potential off-target effects. A highly selective inhibitor is often desirable to minimize side effects in therapeutic applications.
-
Structure-Activity Relationship (SAR) Insights: To correlate the compound's structure with its inhibitory profile, guiding future medicinal chemistry efforts.
Recommended Kinase Panel
It is recommended to screen the compound against a diverse panel of kinases representing different branches of the human kinome. Based on the activities of structurally related anilinopyrimidine compounds, particular attention should be paid to the following kinase families:
-
Cyclin-Dependent Kinases (CDKs): Many 2-anilinopyrimidine derivatives are potent inhibitors of CDKs, which are key regulators of the cell cycle.[4][5]
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and PDGFR, which are frequently implicated in cancer. Anilinopyrimidines have shown inhibitory activity against these targets.[2][6]
-
Aurora Kinases: These are critical for mitotic progression and are established cancer drug targets.[3][6]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various signaling pathways.
Workflow for Kinase Panel Screening
The following diagram illustrates a typical workflow for an initial kinase panel screening.
Caption: Workflow for initial kinase target identification.
Part 2: Quantitative Characterization: IC50 Determination
Once potential kinase targets have been identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7]
Principle of IC50 Determination
The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor. The data are then plotted as enzyme activity versus inhibitor concentration, and the IC50 is calculated from the resulting dose-response curve.
Generalized Protocol for a Luminescence-Based Kinase Assay
Luminescence-based kinase assays, such as those that measure the depletion of ATP, are widely used due to their high sensitivity and amenability to high-throughput screening. The following is a generalized protocol that can be adapted for specific kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent like Triton X-100)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Multimode plate reader with luminescence detection
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Setup:
-
In a 384-well plate, add 1 µL of each inhibitor concentration to the appropriate wells. Include wells with DMSO only as a no-inhibitor control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
Add 2 µL of the kinase solution (diluted in assay buffer) to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase) to each well.
-
Incubate the reaction for 60 minutes at 30°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescent assay kit according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
Data Analysis and Interpretation
| Parameter | Description |
| Raw Data | Luminescence units (RLU) for each inhibitor concentration. |
| Normalization | Convert RLU to percent inhibition relative to the no-inhibitor (0% inhibition) and positive (100% inhibition) controls. |
| Curve Fitting | Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to generate a sigmoidal dose-response curve. |
| IC50 Value | The concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve. |
The following diagram illustrates a typical dose-response curve for determining the IC50 value.
Caption: Representative dose-response curve for IC50 determination.
Part 3: Elucidating the Mechanism of Inhibition
Understanding how the inhibitor interacts with the enzyme and its substrate is crucial for drug development. Mechanism of action (MoA) studies can determine if the inhibitor is competitive, non-competitive, uncompetitive, or follows a more complex mechanism.[6]
Types of Reversible Inhibition
-
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing substrate binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This type of inhibition cannot be overcome by increasing the substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.
Experimental Design for MoA Studies
To determine the mechanism of inhibition, IC50 values are determined at multiple fixed concentrations of ATP (the varied substrate).
Protocol:
-
Follow the general kinase assay protocol as described in Section 2.2.
-
Perform the assay with a range of inhibitor concentrations at several different fixed ATP concentrations (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km, and 10x Km of ATP).
-
Determine the IC50 value for the inhibitor at each ATP concentration.
Data Analysis and Interpretation
The relationship between the IC50 values and the ATP concentration will reveal the mechanism of inhibition.
| Mechanism of Inhibition | Effect on IC50 with Increasing [ATP] |
| Competitive | IC50 increases |
| Non-competitive | IC50 remains unchanged |
| Uncompetitive | IC50 decreases |
The following diagram illustrates the expected outcomes for different mechanisms of inhibition.
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Harnessing 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic Acid in Modern Pharmaceutical Development
An Application Guide for Researchers
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This compound, a specific pyrimidine derivative, has been identified as a valuable building block for synthesizing biologically active molecules, with potential as a potent inhibitor in critical biological pathways relevant to oncology and infectious diseases.[4][5] This guide moves beyond theoretical discussion to provide robust, field-proven protocols for evaluating its efficacy and elucidating its mechanism of action, empowering research teams to integrate this promising molecule into their drug discovery pipelines.
Compound Profile
This compound is a synthetic organic compound noted for its potential as a key intermediate in the development of targeted therapies.[4][6] Its structure is primed for interaction with biological targets, a characteristic common to many pyrimidine derivatives used in drug development.[7]
| Property | Value | Reference |
| CAS Number | 1033194-60-3 | [8] |
| Molecular Formula | C₁₃H₁₃N₃O₂S | [8][9] |
| Molecular Weight | 275.33 g/mol | [8][9] |
| Primary Applications | Intermediate for anticancer, antiviral, and agrochemical synthesis | [4][5][6] |
| Storage Conditions | Store at 0-8°C, away from light, dry, sealed | [4][6] |
Hypothesized Mechanism of Action: Kinase Inhibition
The structural motif of this compound is common in kinase inhibitors. Many pyrimidine-based drugs function by competing with ATP for the binding site in the catalytic cleft of kinases, which are crucial regulators of cell signaling pathways.[1] Dysregulation of kinase signaling, particularly in pathways like the PI3K/AKT/mTOR cascade, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10]
We hypothesize that this compound acts as an inhibitor of a key kinase (e.g., PI3K or AKT) within this pathway, thereby blocking downstream signaling required for cell proliferation and survival.
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.
Application I: Assessment of In Vitro Cytotoxicity
The first critical step in evaluating a potential anticancer compound is to determine its ability to kill cancer cells or inhibit their growth in vitro. A cell viability assay is the standard method for this initial screening.
Rationale for Method Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[11] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a reliable measure of cytotoxicity.[11][12]
Experimental Workflow: MTT Assay
Caption: Standard workflow for an MTT-based cell viability assay.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
DMSO (for dissolving compound)
-
MTT solution: 5 mg/mL in sterile DPBS, filter-sterilized and stored at 4°C, protected from light.[12]
-
Solubilization solution: DMSO or a solution of 16% SDS in 40% DMF, pH 4.7.[12]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" background controls. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2x final concentration working solutions by serially diluting the stock in serum-free medium.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the compound working solutions to the respective wells. For the "untreated control" wells, add medium with the same final concentration of DMSO used for the test compounds. Incubate for 48-72 hours.
-
MTT Reagent Addition: Aspirate the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[12]
-
Rationale: Serum can contain dehydrogenases that may interfere with the assay, so using serum-free medium during this step improves accuracy.[11]
-
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Gently pipette up and down to ensure complete dissolution and a homogenous solution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Application II: Target Engagement & Pathway Analysis
After confirming cytotoxicity, the next step is to validate that the compound engages its hypothesized target and modulates the intended signaling pathway.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Rationale for Method Selection: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[13] ADP is converted to ATP, which is then used by luciferase to generate a light signal that directly correlates with kinase activity.[14] This method is highly sensitive, suitable for a broad range of kinases, and ideal for determining an inhibitor's potency (IC₅₀) against a purified enzyme.[13][14]
Materials:
-
Purified recombinant kinase (e.g., PI3K, AKT)
-
Kinase-specific substrate (e.g., a peptide or lipid)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[13]
-
ATP
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer with 5% DMSO. Prepare a master mix of the target kinase and its specific substrate in kinase buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor solution.
-
Add 2 µL of the enzyme/substrate mix.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Critical Step: Include "no enzyme" controls to measure background signal and "no inhibitor" controls to measure 100% kinase activity.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[13]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.[13]
-
Data Acquisition: Record the luminescence using a plate-based luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC₅₀ value.
Protocol 3: Western Blot for Pathway Phosphorylation
Rationale for Method Selection: Western blotting is a powerful technique used to detect specific proteins in a sample.[15] By using phospho-specific antibodies, it can precisely measure the activation state of key proteins in a signaling cascade.[10] Observing a dose-dependent decrease in the phosphorylation of a downstream target (e.g., AKT) upon treatment with the compound provides strong evidence of on-target pathway inhibition.[16][17]
Procedure:
-
Cell Lysis:
-
Seed cells (e.g., 1-2 million cells in a 6-well plate) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the compound (e.g., 0.5x, 1x, and 2x the IC₅₀ from the MTT assay) for a specified time (e.g., 2-6 hours).
-
Aspirate the media, wash cells once with ice-cold 1X PBS.
-
Lyse the cells by adding 100 µL of 1X SDS sample buffer per well, scraping the cells, and transferring to a microcentrifuge tube.[15] Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.[15]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution targeting the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473).
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing (Self-Validation):
-
To ensure observed changes are not due to overall protein degradation, the blot must be reprobed for the total protein.
-
Strip the membrane of the first set of antibodies (using a mild stripping buffer).
-
Repeat the immunoblotting process (steps 4-5) using an antibody that detects the total, non-phosphorylated form of the protein (e.g., anti-total-AKT).
-
Rationale: Comparing the phospho-protein signal to the total protein signal allows for accurate normalization and confirms that the compound specifically inhibits phosphorylation.[17]
-
Workflow for Western Blot Analysis
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
Application Notes and Protocols: A Researcher's Guide to Dissolving 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid for Cell Culture Experiments
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the effective dissolution of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research, for use in cell-based assays.[1] Given its carboxylic acid moiety, this molecule presents solubility challenges in neutral aqueous solutions typical of cell culture media. This document offers detailed protocols, scientific rationale, and troubleshooting guidance to ensure reproducible and reliable experimental outcomes.
The core challenge in preparing this compound for cell culture lies in its molecular structure. Carboxylic acids are weak acids and tend to be poorly soluble in their protonated (neutral) form.[2] The hydrophobicity of the tolylamino and methylthio groups further contributes to its low aqueous solubility. To overcome this, we will explore two primary strategies: the use of an organic solvent to create a high-concentration stock solution and the preparation of an aqueous stock solution through pH modification.
Physicochemical Properties and Solvent Selection
A summary of relevant properties for this compound and a comparison of common solvents are presented below.
| Property | Value/Solvent | Characteristics | Source |
| Molecular Formula | C₁₃H₁₃N₃O₂S | - | [3] |
| Molecular Weight | 275.33 g/mol | - | [3] |
| DMSO | High Solubility (predicted) | Aprotic, polar solvent. Can dissolve a wide range of compounds. Cytotoxic at higher concentrations. | [4][5] |
| Ethanol | Moderate Solubility (predicted) | Polar protic solvent. Generally less toxic than DMSO but may have lower solvating power for this compound. | [5] |
| Aqueous Buffer (e.g., PBS) | Low Solubility at neutral pH | Biocompatible. Solubility is highly dependent on pH. | [4][6] |
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds for cell culture applications.[7] Its ability to dissolve a broad range of molecules makes it an excellent choice for creating a concentrated stock solution of this compound. However, it is crucial to be mindful of its potential cytotoxic effects.[7] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some tolerating up to 1%.[7] It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Step-by-Step Methodology
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Sonication can also aid in dissolution.[7]
-
Sterilization (Optional but Recommended): While 100% DMSO is generally considered self-sterilizing, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). Be aware that some compound may be lost due to binding to the filter membrane.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Workflow for Preparing a Working Solution from DMSO Stock
Caption: A decision-making workflow for troubleshooting common dissolution issues.
References
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]
-
Hui, H. W., & Zografi, G. (1986). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 75(5), 487-491. Retrieved from [Link]
-
Le, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3855. Retrieved from [Link]
-
protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]
-
Fukushima, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry, 3(1), 1-8. Retrieved from [Link]
-
Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
ResearchGate. (2017). Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay?. Retrieved from [Link]
-
Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-31. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. Retrieved from [Link]
-
ResearchGate. (n.d.). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid. Retrieved from [Link]
- DeLuca, P. P., & Boylan, J. C. (Eds.). (1992).
-
PubChem. (n.d.). Pyrimidine-5-carboxylic acid. Retrieved from [Link]
-
Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... Retrieved from [Link]
- Google Patents. (n.d.). Process for improving the solubility of cell culture media.
-
YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved from [Link]
-
Reddit. (2020). Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work?. Retrieved from [Link]
Sources
The Strategic Utility of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid in Contemporary Drug Discovery
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, particularly in the design of kinase inhibitors.[1] Its structural resemblance to the purine bases of ATP allows for competitive binding at the kinase hinge region, a critical interaction for potent and selective inhibition.[2] Within this esteemed class of heterocyles, 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid has emerged as a highly versatile and valuable chemical intermediate. Its strategic placement of functional groups—a reactive carboxylic acid, a modifiable methylthio group, and a tolylamino moiety that can be tailored for specific kinase interactions—makes it an ideal starting point for the synthesis of a diverse array of potent kinase inhibitors, particularly those targeting Aurora kinases, which are pivotal in cell cycle regulation and frequently dysregulated in cancer.[3][4]
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of advanced drug candidates. We will delve into its chemical properties, safety considerations, and, most critically, a detailed, field-tested protocol for its conversion into a potent pyrimidine-5-carboxamide-based kinase inhibitor.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1033194-60-3 | [5] |
| Molecular Formula | C₁₃H₁₃N₃O₂S | [5] |
| Molecular Weight | 275.33 g/mol | [5] |
| Appearance | Off-white to yellow solid | Commercially available |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol | General laboratory knowledge |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Core Synthetic Strategy: The Amide Coupling Reaction
The primary synthetic utility of this compound lies in the reactivity of its carboxylic acid moiety. This group provides a convenient handle for the formation of pyrimidine-5-carboxamides, a key structural motif in a multitude of kinase inhibitors.[6][7] The amide bond is typically formed via a coupling reaction with a desired amine, a cornerstone reaction in medicinal chemistry.
The general workflow for this transformation is depicted below:
Caption: General workflow for the synthesis of pyrimidine-5-carboxamides.
Detailed Protocol: Synthesis of a Potent Aurora Kinase Inhibitor
The following protocol details the synthesis of a representative Aurora kinase inhibitor, N-(4-aminophenyl)-2-(methylthio)-4-(p-tolylamino)pyrimidine-5-carboxamide, a conceptual analogue based on published potent kinase inhibitors.[3][5] This protocol is designed to be a robust and reproducible method for researchers in drug development.
Part 1: Amide Coupling
Objective: To couple this compound with 1,4-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
1,4-Phenylenediamine (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
To the stirred solution, add 1,4-phenylenediamine, followed by DIPEA.
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF and add this solution dropwise to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Causality behind Experimental Choices:
-
HATU is chosen as the coupling reagent for its high efficiency and low rate of racemization.
-
DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction, driving the reaction to completion.
-
Anhydrous DMF is used as the solvent due to its ability to dissolve a wide range of organic molecules and its high boiling point, which is suitable for reactions that may require heating.
Part 2: Purification
Objective: To purify the crude N-(4-aminophenyl)-2-(methylthio)-4-(p-tolylamino)pyrimidine-5-carboxamide.
Materials:
-
Crude product from Part 1
-
Silica gel for column chromatography
-
Eluent system (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Prepare a silica gel column using the chosen eluent system.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0-10% methanol).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified N-(4-aminophenyl)-2-(methylthio)-4-(p-tolylamino)pyrimidine-5-carboxamide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Further Synthetic Diversification
The methylthio group at the 2-position of the pyrimidine ring offers a valuable opportunity for further structural diversification. This group can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a wide variety of amines and other nucleophiles at this position, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Caption: Diversification strategy via oxidation and SNAr reaction.
Conclusion
This compound is a strategically designed chemical intermediate that provides a robust and flexible platform for the synthesis of potent kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable building block. The straightforward nature of the amide coupling, coupled with the potential for further diversification, ensures that this intermediate will continue to play a significant role in the discovery of novel therapeutics.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
-
Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. [Link]
-
Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Publications. [Link]
-
Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. MDPI. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]
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- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Pyrimidine-Based Compounds
Introduction: The Pyrimidine Scaffold and High-Throughput Screening
The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and natural products.[1][2] Its versatile chemical nature, which allows for extensive decoration with various functional groups, enables the creation of vast and diverse compound libraries.[3][4] This structural adaptability makes pyrimidines potent modulators of a wide array of biological targets, particularly kinases, where the pyrimidine nitrogens can form crucial hydrogen bonds with the enzyme's hinge region.[2]
High-Throughput Screening (HTS) is the cornerstone of modern early-stage drug discovery, providing the technological framework to rapidly interrogate these large libraries against specific biological targets or cellular pathways.[5][6] The process leverages automation and miniaturization to test thousands to millions of compounds, identifying "hits" that warrant further investigation.[7][] This document provides a detailed guide to robust and field-proven HTS protocols tailored for the discovery of active pyrimidine-based compounds, focusing on both direct target engagement (biochemical assays) and cellular activity (cell-based assays).
Part 1: Biochemical Assays for Direct Target Inhibition
Biochemical assays are indispensable for primary screening campaigns as they offer a controlled, cell-free environment to measure the direct interaction between a compound and its purified target protein, such as an enzyme or receptor.[9] This approach provides clean, quantitative data on target engagement and is highly amenable to ultra-high-throughput formats (1536-well plates).[5] For pyrimidine libraries, which are rich in kinase inhibitors, fluorescence and luminescence-based enzyme activity assays are particularly powerful.[10][11]
Application Note: Rationale for Assay Selection
-
Fluorescence-Based Assays (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a superior choice for kinase activity screening. The technology is homogeneous (no-wash steps), highly sensitive, and the ratiometric readout (comparing two emission wavelengths) minimizes interference from colored or fluorescent compounds, a common issue in HTS.[6][9] This method is ideal for identifying compounds that inhibit the phosphorylation of a substrate by a target kinase.[10]
-
Luminescence-Based Assays (ADP-Glo™): For ATP-dependent enzymes like kinases and ATPases (e.g., helicases), luminescence-based assays that quantify ADP production, the universal product of an ATPase reaction, are extremely robust. The ADP-Glo™ assay, for example, provides a strong, stable luminescent signal that is directly proportional to enzyme activity and shows excellent Z'-factor values, indicating a large and reliable assay window.[12]
Protocol 1: TR-FRET Kinase Assay for PIM-1 Inhibitors
This protocol describes a TR-FRET assay to identify pyrimidine-based inhibitors of PIM-1, a serine/threonine kinase implicated in oncology. The assay measures the phosphorylation of a biotinylated peptide substrate.
Workflow Diagram: TR-FRET Kinase Assay Principle
Caption: Principle of the TR-FRET kinase assay for inhibitor screening.
Methodology (384-well format)
-
Reagent Preparation :
-
Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.[10]
-
Compound Plates : Serially dilute pyrimidine compounds in 100% DMSO. Further dilute in Kinase Buffer to a 4X final concentration (e.g., final DMSO concentration < 0.5%).
-
PIM-1 Kinase Solution : Prepare a 2X working solution of recombinant human PIM-1 kinase in Kinase Buffer.
-
Substrate/ATP Solution : Prepare a 2X working solution of biotinylated peptide substrate and ATP in Kinase Buffer.
-
Detection Mix : Prepare HTRF® detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-conjugated streptavidin) in Detection Buffer as per the manufacturer's instructions.[10]
-
-
Assay Procedure :
-
Dispense 5 µL of 4X compound solution or controls (DMSO for negative, known inhibitor for positive) into wells of a 384-well assay plate.[10]
-
Add 10 µL of 2X PIM-1 Kinase Solution to all wells.
-
Initiate the reaction by adding 5 µL of 2X Substrate/ATP Solution.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Stop the reaction and begin detection by adding 10 µL of the Detection Mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.[10]
-
Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.[10]
-
-
Data Analysis :
-
Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition relative to controls: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)).
-
Calculate the Z'-factor to validate assay quality: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|. A Z' > 0.5 is considered excellent for HTS.[12]
-
Part 2: Cell-Based Assays for Phenotypic and Pathway Validation
While biochemical assays confirm direct target binding, cell-based assays are critical for validating that a compound is active in a more physiologically relevant environment.[13][14] These assays can confirm cell permeability, assess effects on a specific signaling pathway, or reveal a compound's cytotoxic profile.[15] They are essential as secondary screens to filter hits from primary biochemical assays.[13]
Application Note: The Importance of Cellular Context
Screening pyrimidine libraries requires a multi-tiered approach. A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or off-target effects. Therefore, secondary screening in cells is a mandatory validation step.
-
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) : These assays are fundamental. They serve a dual purpose: identifying compounds with desired anti-proliferative effects (for cancer) and flagging compounds that are nonspecifically toxic, which are undesirable for most other therapeutic applications.[10][14][16]
-
Pathway-Based Reporter Assays : For pyrimidines targeting signaling pathways (e.g., NF-κB in inflammation), reporter gene assays are ideal.[10] In these assays, the activity of a pathway-responsive promoter is linked to the expression of a reporter protein (like luciferase), providing a quantitative readout of pathway modulation.
Protocol 2: MTT Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and is widely used to assess the cytotoxic potential of compounds.[10][16]
Methodology (96-well format)
-
Reagent Preparation :
-
Assay Procedure :
-
Seed cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[3]
-
Treat cells with a range of concentrations of the pyrimidine compounds for a specified duration (e.g., 48 or 72 hours). Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.
-
After incubation, add 10 µL of MTT Solution to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate percent viability relative to the vehicle control.
-
Plot the dose-response curve (percent viability vs. log[compound concentration]) and determine the IC50 value, the concentration at which 50% of cell viability is inhibited.
-
Data Presentation: Comparative Efficacy of Pyrimidine Derivatives
Quantitative data from screening should be summarized in tables for clear comparison of potency and selectivity.
Table 1: Inhibitory Activity of Example Pyrimidine Compounds
| Compound ID | Target/Assay | Assay Type | IC50 Value | Citation |
|---|---|---|---|---|
| Indazol-pyrimidine 4f | MCF-7 Cell Viability | Cytotoxicity | 1.629 µM | [3] |
| Indazol-pyrimidine 4i | A549 Cell Viability | Cytotoxicity | 2.305 µM | [3] |
| H3B-968 | WRN Helicase | Biochemical | ~10 nM | [12] |
| Pyrimidine Diamine 22 | Butyrylcholinesterase | Biochemical | 99 ± 71 nM | [1] |
| R507 (Clinical Candidate) | JAK1 Inhibition | Cell-Based | Potent (Specific value not disclosed) |[13] |
Part 3: Integrated HTS Workflow and Data Validation
A successful HTS campaign is a structured, multi-step process designed to minimize false positives and negatives and to efficiently identify high-quality lead compounds.[17]
HTS Campaign Workflow
The logical progression from a large library to a few validated hits is crucial for resource management and success.
Diagram: High-Throughput Screening Cascade
Caption: A typical workflow for an HTS campaign, from library to lead.
Trustworthiness: The Self-Validating System
Every protocol must be a self-validating system. This is achieved through rigorous quality control and logical progression.
-
Assay Quality (Z'-Factor) : Before screening, every assay must be validated to have a Z'-factor > 0.5, ensuring the signal window is large enough to reliably distinguish hits from noise.[12]
-
Hit Confirmation : Hits from the primary single-point screen must be re-tested under the same conditions to rule out experimental error.[17]
-
Dose-Response Analysis : Confirmed hits are then tested across a range of concentrations to determine potency (IC50) and ensure a classic sigmoidal dose-response relationship, which is a hallmark of true biological activity.
-
Orthogonal Assays : Validated hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different technology. For example, a TR-FRET kinase hit could be confirmed with a luminescence-based ADP production assay. This ensures the activity is not an artifact of the primary assay format.
-
Selectivity and Counter-Screening : Finally, hits must be profiled for selectivity against related targets and subjected to counter-screens to eliminate compounds that interfere with the assay technology (e.g., aggregators, fluorescent compounds) or exhibit undesirable properties like broad cytotoxicity.[10][17]
By adhering to this multi-step validation cascade, researchers can have high confidence that the final "validated hits" represent genuine, tractable starting points for a drug discovery program.
References
- Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives. Benchchem.
- A Researcher's Guide to Pyrimidine Screening: Statistical Analysis and Comparative Efficacy. Benchchem.
- Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery. Benchchem.
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022-10-25). ACS Medicinal Chemistry Letters. Available from: [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023-07-05). Biochemistry. Available from: [Link]
-
High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. (2014-05-05). Scientific Reports. Available from: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. Available from: [Link]
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. (2019-09-05). Molecules. Available from: [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available from: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2020-09-10). ACS Medicinal Chemistry Letters. Available from: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022-09-14). Molecules. Available from: [Link]
-
High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021-10-15). Journal of Medicinal Chemistry. Available from: [Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023-07-27). ACS Medicinal Chemistry Letters. Available from: [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. (2025-04-21). Patsnap Synapse. Available from: [Link]
-
Analysis of HTS data. (2017-11-13). Cambridge MedChem Consulting. Available from: [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020-08-12). Drug Discovery Today. Available from: [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics. Available from: [Link]
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- 4. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid in Agrochemical Formulations for Pest Control
Introduction: The Potential of Pyrimidine Derivatives in Modern Agriculture
Pyrimidine derivatives represent a cornerstone in the discovery and development of novel pesticides, exhibiting a broad spectrum of biological activities including insecticidal, fungicidal, and herbicidal properties.[1][2] Their unique chemical structures allow for diverse modifications, enabling the fine-tuning of their efficacy, target specificity, and environmental profile.[3] This document provides detailed application notes and protocols for the investigation of a promising, yet under-characterized pyrimidine derivative, 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid , as a potential active ingredient in agrochemical formulations for pest control.
This compound, with the CAS Number 1033194-60-3, is recognized as a versatile building block in the synthesis of biologically active molecules.[4][5][6][7][8] While its primary applications to date have been in pharmaceutical research, its structural features suggest significant potential in the agrochemical sector.[4][9][10] These notes are intended for researchers, scientists, and drug development professionals exploring new frontiers in crop protection.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
The precise mechanism of action for this compound in pests has not been empirically determined. However, based on the structure-activity relationships of other pyrimidine-based insecticides, a plausible hypothesis is its role as a chitin synthesis inhibitor .
Chitin, a polysaccharide of N-acetylglucosamine, is a vital component of the insect exoskeleton. Its synthesis is a multi-step enzymatic process, and disruption of this pathway leads to improper molting, physical deformities, and ultimately, mortality. Many successful insecticides, including some pyrimidine derivatives, target this pathway. The presence of the carboxamide-like linkage and the substituted pyrimidine ring in the target molecule are consistent with structures known to interfere with chitin synthase or related enzymes.
An alternative, yet equally viable hypothesis, is the inhibition of mitochondrial electron transport . Certain pyrimidine derivatives are known to disrupt cellular respiration in insects, leading to energy depletion and death.[1]
The following protocols are designed to not only assess the efficacy of the compound but also to provide initial insights into its potential mode of action.
Experimental Protocols: From Laboratory Bioassays to Formulation Development
Part 1: Laboratory Efficacy and Dose-Response Assessment
This initial phase is critical for determining the intrinsic insecticidal activity of the compound and establishing a dose-response relationship. The following protocol is adapted from established guidelines for insecticide efficacy testing.[11][12][13][14][15]
Objective: To determine the median lethal concentration (LC50) or median lethal dose (LD50) of this compound against a model insect pest.
Model Insect: Spodoptera litura (Tobacco Cutworm) - a common agricultural pest with a well-understood life cycle.
Materials:
-
Technical grade this compound (≥98% purity)
-
Acetone (analytical grade)
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Petri dishes (90 mm diameter)
-
Filter paper (Whatman No. 1, 90 mm)
-
Micropipettes and sterile tips
-
Second or third instar larvae of Spodoptera litura
-
Fresh, untreated castor bean leaves
-
Incubator set to 25 ± 2°C, 60-70% relative humidity, and a 14:10 light:dark photoperiod.
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of technical grade this compound.
-
Dissolve in 1 mL of acetone to prepare a 10,000 ppm stock solution.
-
Serially dilute the stock solution with distilled water containing 0.1% (v/v) non-ionic surfactant to obtain a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5, and 31.25 ppm).
-
A control solution should be prepared with acetone and surfactant in distilled water, without the test compound.
-
-
Leaf-Dip Bioassay:
-
Excise fresh castor bean leaf discs (5 cm diameter).
-
Dip each leaf disc into a test concentration for 10 seconds with gentle agitation.
-
Allow the leaf discs to air-dry on a clean, non-absorbent surface for 1-2 hours.
-
Place one treated leaf disc into each Petri dish lined with a piece of filter paper.
-
Introduce 10 second or third instar larvae of Spodoptera litura into each Petri dish.
-
Seal the Petri dishes with parafilm to prevent larval escape and maintain humidity.
-
Each concentration and the control should be replicated at least three times.
-
-
Incubation and Mortality Assessment:
-
Place the Petri dishes in the incubator under the specified conditions.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Record the number of dead larvae for each replicate at each time point.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Perform a probit analysis to determine the LC50 value and its 95% confidence intervals.
-
Workflow for Laboratory Efficacy Testing
Caption: Workflow for determining the insecticidal efficacy of the test compound.
Part 2: Preliminary Formulation Development
Once the intrinsic activity of the compound is established, developing a stable and effective formulation is the next critical step. An Emulsifiable Concentrate (EC) is a common and versatile formulation type.
Objective: To develop a stable Emulsifiable Concentrate (EC) formulation of this compound.
Materials:
-
Technical grade this compound
-
Solvent (e.g., Solvesso™ 150 or similar aromatic hydrocarbon)
-
Emulsifier blend (a mix of anionic and non-ionic surfactants, e.g., calcium dodecylbenzene sulfonate and ethoxylated castor oil)
-
Stabilizers (e.g., epoxidized soybean oil)
-
Beakers, magnetic stirrer, and hot plate
-
Graduated cylinders and analytical balance
Protocol:
-
Solubility Assessment:
-
Determine the solubility of the technical grade compound in various agrochemical-grade solvents to select the most suitable one.
-
-
Emulsifier Selection:
-
Prepare a solution of the active ingredient in the chosen solvent.
-
Screen a range of emulsifier blends at different concentrations to identify the combination that provides the best emulsion stability upon dilution in water of varying hardness.
-
-
Formulation Preparation (Example 10% EC):
-
To a beaker, add 75 g of the chosen solvent.
-
While stirring, slowly add 10 g of technical grade this compound until fully dissolved. Gentle heating may be applied if necessary.
-
Add 10 g of the optimized emulsifier blend and 5 g of a stabilizer.
-
Continue stirring until a homogenous solution is obtained.
-
-
Quality Control and Stability Testing:
-
Emulsion Stability Test: Dilute the EC formulation in standard hard water and observe for any separation, creaming, or sedimentation over a 24-hour period.
-
Accelerated Storage Test: Store the formulation at 54°C for 14 days and re-evaluate its physical and chemical properties to predict its shelf life.
-
Formulation Development Workflow
Caption: Key stages in the development of an Emulsifiable Concentrate (EC) formulation.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound against Spodoptera litura
| Concentration (ppm) | Number of Larvae Tested | Mortality (%) at 48h | Corrected Mortality (%) |
| 1000 | 30 | 100 | 100 |
| 500 | 30 | 93.3 | 93.0 |
| 250 | 30 | 76.7 | 75.4 |
| 125 | 30 | 50.0 | 47.4 |
| 62.5 | 30 | 23.3 | 19.3 |
| 31.25 | 30 | 10.0 | 5.3 |
| Control | 30 | 5.0 | 0 |
Table 2: Example of a 10% Emulsifiable Concentrate (EC) Formulation
| Component | Role | Percentage (w/w) |
| This compound | Active Ingredient | 10% |
| Solvesso™ 150 | Solvent | 75% |
| Emulsifier Blend | Emulsifying Agent | 10% |
| Epoxidized Soybean Oil | Stabilizer | 5% |
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. The inclusion of a negative control (vehicle only) in the bioassays is crucial to ensure that the observed mortality is due to the test compound and not other factors. Similarly, the use of a positive control (a known insecticide with a similar proposed mechanism of action) can provide a benchmark for the compound's activity. Replicating each experiment multiple times ensures the reproducibility and statistical significance of the results.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new agrochemical solutions. The protocols provided herein offer a robust framework for its initial evaluation as a potential insecticide. Future research should focus on:
-
Broadening the scope of testing: Evaluating the compound against a wider range of agricultural pests, including sucking insects and mites.
-
Mode of action studies: Conducting biochemical assays to confirm the precise molecular target of the compound.
-
Toxicology and environmental fate studies: Assessing the compound's safety profile for non-target organisms and its persistence in the environment.
The systematic application of these principles will pave the way for the potential development of a novel and effective pest management tool.
References
-
World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO/HTM/NTD/WHOPES/GCDPP/2009.6. [Link]
-
Policy Commons. (2009). WHO Guidelines for Efficacy Testing of Insecticides for Indoor and Outdoor Ground-Applied Space Spray Applications. [Link]
-
ACS Publications. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18. [Link]
-
World Health Organization. (2012). Guidelines for testing the efficacy of insecticide products used in aircraft. [Link]
-
PubMed. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. [Link]
-
Pesticide Registration Toolkit. WHO Guidance for efficacy testing and risk assessment. [Link]
-
Vertellus. Optimizing Agrochemical Formulations with Specialty Pyridine Derivatives. [Link]
-
MySkinRecipes. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. [Link]
-
PubMed. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. [Link]
-
ResearchGate. (2025). Pyrimidine derivatives in discovery of pesticides: A review. [Link]
-
Taylor & Francis Online. Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. [Link]
-
PubMed. (2024). Design, Synthesis, and Insecticidal Activity of Pyridino[1,2-a]pyrimidines Containing Indole Moeites at the 1-Position. [Link]
-
Arctom. CAS NO. 1033194-60-3 | this compound. [Link]
-
Nature. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
-
PubChem. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
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- 10. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]
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- 15. WHO Guidance for efficacy testing and risk assessment | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Application Note: Quantitative Analysis of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid using High-Performance Liquid Chromatography
Introduction
2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research.[1][2] Its unique structure makes it a valuable building block for synthesizing biologically active molecules.[1] Accurate and reliable quantification of this compound in various samples, from bulk material to complex biological matrices, is crucial for quality control, pharmacokinetic studies, and overall research and development. This application note provides a detailed protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely used technique for the analysis of pyrimidine derivatives.[3] Additionally, guidance for adapting the method to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity is discussed.
Principles of Analysis
The primary analytical technique detailed here is RP-HPLC. This method separates compounds based on their polarity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, will have a good affinity for the stationary phase and can be effectively eluted with a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The carboxylic acid and amino groups on the molecule will have their ionization state affected by the pH of the mobile phase, which in turn will influence the retention time and peak shape. Therefore, controlling the pH of the mobile phase is critical for achieving reproducible results. Detection is achieved by a UV detector, as the aromatic rings and conjugated system in the molecule are expected to absorb UV light. For more complex matrices or when lower detection limits are required, coupling the HPLC to a mass spectrometer (LC-MS/MS) is recommended.[4][5]
Analytical Method Workflow
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram:
Caption: Workflow for the quantification of the target analyte.
Detailed Protocols
Reagents and Materials
-
Reference Standard: this compound (CAS: 1033194-60-3), purity ≥98%[1][6]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure)
-
Buffers: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
LC-MS/MS System (Optional): A system with a suitable mass spectrometer (e.g., triple quadrupole) and an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[3]
Preparation of Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol or a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter before use.
-
HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at a suitable wavelength (e.g., 275 nm) determined by UV scan of a standard solution.[7][8] |
Sample Preparation
The sample preparation method will depend on the matrix.
-
Bulk Drug Substance: Accurately weigh the sample and dissolve it in the mobile phase to a suitable concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Pharmaceutical Formulation (e.g., tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient. Extract the active ingredient with a suitable solvent (e.g., methanol or mobile phase) by sonication and/or shaking. Centrifuge and dilute the supernatant to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Biological Samples (e.g., plasma, urine): Protein precipitation is a common and straightforward method. Add 3 volumes of cold acetonitrile to 1 volume of the biological sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase. Filter through a 0.22 µm syringe filter before injection. For more complex matrices, solid-phase extraction (SPE) may be necessary to achieve adequate cleanup.
LC-MS/MS Method Parameters (for higher sensitivity)
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on which provides a better signal for the parent ion.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: These would need to be determined by infusing a standard solution of the analyte into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
-
Hypothetical Precursor Ion [M+H]⁺: m/z 276.33 (based on a molecular weight of 275.33)
-
Hypothetical Product Ions: To be determined experimentally.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[9][10][11][12] The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by showing that there are no interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Example Validation Data Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report | 0.2 |
| LOQ (µg/mL) | Report | 0.7 |
| Robustness | No significant impact on results | Pass |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Column degradation- pH of mobile phase inappropriate for analyte- Sample overload | - Replace the column- Adjust the pH of the mobile phase- Dilute the sample |
| Variable Retention Times | - Pump malfunction- Column temperature fluctuations- Mobile phase composition change | - Check pump performance- Ensure stable column temperature- Prepare fresh mobile phase |
| Low Sensitivity | - Detector issue- Sample degradation- Incorrect mobile phase | - Check detector lamp/settings- Prepare fresh samples- Ensure mobile phase is compatible with the analyte |
| Ghost Peaks | - Carryover from previous injection- Contaminated mobile phase or system | - Implement a needle wash step- Use fresh, high-purity solvents and flush the system |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound by RP-HPLC with UV detection. The described method is a starting point and should be fully validated before its implementation for routine analysis. For applications requiring higher sensitivity and selectivity, the method can be readily adapted to an LC-MS/MS platform.
References
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PubMed. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Available from: [Link]
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Application Notes and Protocols for the In Vivo Evaluation of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic Acid
Introduction: A Strategic Approach to In Vivo Characterization
The successful translation of a novel chemical entity from a promising in vitro candidate to a potential clinical therapeutic is contingent upon a meticulously designed and rigorously executed in vivo experimental program. This document provides a comprehensive guide for the in vivo evaluation of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, a pyrimidine derivative with potential therapeutic applications in oncology and inflammatory diseases.[1][2] Pyrimidine analogs have historically been a cornerstone of chemotherapy, with mechanisms ranging from inhibiting DNA synthesis to modulating kinase signaling pathways.[1] Given the structural alerts within this molecule, it is plausible that its biological activity could extend to the modulation of inflammatory pathways, a common underlying factor in many chronic diseases, including cancer.[3]
This guide is structured to provide a logical, phased approach to in vivo testing, commencing with essential safety and pharmacokinetic profiling before proceeding to efficacy evaluation in relevant disease models. The protocols herein are designed to be robust and reproducible, incorporating principles of good preclinical study design to ensure the generation of high-quality, translatable data.[4][5][6]
Phase 1: Foundational In Vivo Studies - Safety and Pharmacokinetics
Prior to assessing the therapeutic efficacy of this compound, it is imperative to establish its safety profile and understand its behavior within a biological system. These initial studies are critical for dose selection and regimen design in subsequent efficacy models.[7]
Acute Toxicity Assessment
The primary objective of an acute toxicity study is to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of the compound. This information is fundamental for establishing a safe dosing window for further in vivo experiments.[1][8][9]
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
This protocol is aligned with OECD Test Guideline 425 and is designed to minimize the number of animals required.
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old). A single sex is used to reduce variability.
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 5 days prior to the experiment.[10]
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound to one animal. The starting dose should be selected based on any available in vitro cytotoxicity data, typically starting at a dose expected to be non-lethal.
-
Observe the animal for signs of toxicity continuously for the first 4 hours, then periodically for up to 14 days.[1] Key observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.[1] The dose progression is typically determined by a constant multiplicative factor (e.g., 1.5-2.0).
-
Continue this sequential dosing until the stopping criteria are met (e.g., three consecutive animals survive at the highest dose, or a clear dose-response is observed).
-
Record body weights weekly and perform a gross necropsy on all animals at the end of the study.[10]
-
Data Presentation: Acute Toxicity Summary
| Parameter | Value | Observations |
| Estimated LD50 (mg/kg) | ||
| Maximum Tolerated Dose (MTD) (mg/kg) | ||
| No-Observed-Adverse-Effect Level (NOAEL) (mg/kg) | ||
| Clinical Signs of Toxicity | e.g., lethargy, piloerection, ataxia | |
| Gross Necropsy Findings |
Pharmacokinetic (PK) Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is crucial for optimizing its therapeutic effect.[11][12] A pilot PK study will provide key parameters such as bioavailability, half-life (t½), and maximum concentration (Cmax).[12]
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Study Design:
-
Group 1 (Intravenous, IV): 3-4 mice per time point. A single IV bolus dose (e.g., 2 mg/kg) is administered via the tail vein.
-
Group 2 (Oral, PO): 3-4 mice per time point. A single oral gavage dose (e.g., 10 mg/kg) is administered.
-
-
Procedure:
-
Administer the compound at the specified dose and route.
-
Collect blood samples (e.g., 30 µL) at predetermined time points. For IV administration, typical time points are 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, time points may include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[13]
-
Blood can be collected via serial sampling from the submandibular or saphenous vein.[11]
-
Process blood samples to obtain plasma and store at -80°C until analysis.[10]
-
Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.[13]
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t½ (h) | ||
| Clearance (mL/h/kg) | ||
| Volume of Distribution (L/kg) | ||
| Bioavailability (%) | N/A |
Phase 2: Efficacy Evaluation in Disease Models
Based on the compound's structural class, both anticancer and anti-inflammatory activities are plausible. The following section outlines protocols for evaluating efficacy in both therapeutic areas.
Oncology - Anti-Tumor Efficacy
The choice of animal model in cancer research is critical for the clinical relevance of the study.[1][14] Xenograft models using human cancer cell lines in immunodeficient mice are useful for assessing direct anti-tumor activity, while syngeneic models in immunocompetent mice are essential for evaluating the role of the immune system.[1][14]
Caption: Overall experimental workflow for in vivo evaluation.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.[14]
-
Cell Line: Select a human cancer cell line relevant to the proposed mechanism of action (e.g., A549 for lung cancer, MCF-7 for breast cancer).[1]
-
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound at various doses (based on MTD) via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on an optimized schedule based on PK data.
-
The control group should receive the vehicle used to formulate the compound.
-
Measure tumor volume and body weight 2-3 times per week.
-
Euthanize mice when tumors reach the predetermined maximum size (e.g., 2000 mm³) or if significant toxicity is observed.[1]
-
Collect tumors and major organs for histopathology and biomarker analysis.[1]
-
Data Presentation: Anti-Tumor Efficacy in Xenograft Model
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | N/A | ||
| Compound (Dose 1) | ||||
| Compound (Dose 2) | ||||
| Positive Control |
Inflammation - Anti-Inflammatory Efficacy
A variety of animal models are available to study inflammation, each with its own advantages for modeling different aspects of human inflammatory diseases.[3][15]
Caption: Hypothetical anti-inflammatory signaling pathway.
Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used model for rheumatoid arthritis that involves an autoimmune response to collagen.[16]
-
Animal Model: DBA/1J mice (male, 8-10 weeks old), which are genetically susceptible to CIA.[3]
-
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster (Day 21): Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin administration of this compound (at doses determined from toxicity studies) on a prophylactic (starting at Day 0) or therapeutic (starting after onset of clinical signs, around Day 25) regimen.
-
Monitoring: Starting from Day 21, monitor animals 3-4 times per week for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
At the end of the study (e.g., Day 42), collect blood for cytokine analysis and paws for histopathological examination.
-
Data Presentation: Efficacy in CIA Model
| Group | Dose (mg/kg) | Mean Arthritis Score (at Day X) | Mean Paw Thickness (mm) (at Day X) | Serum TNF-α Level (pg/mL) |
| Vehicle Control | - | |||
| Compound (Dose 1) | ||||
| Compound (Dose 2) | ||||
| Positive Control (e.g., Methotrexate) |
Conclusion and Future Directions
This document provides a foundational framework for the in vivo characterization of this compound. The phased approach, beginning with critical safety and PK studies, ensures a data-driven progression to more complex efficacy models in oncology and inflammation. The results from these studies will be instrumental in determining the therapeutic potential of this compound and will guide decisions regarding its further development. It is essential that all experiments are conducted with rigorous attention to study design, including randomization, blinding, and appropriate statistical analysis, to ensure the generation of unbiased and reproducible data.[4][17]
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Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. [Link]
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Mishra, J., et al. (2018). Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC. [Link]
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Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Taylor & Francis Online. [Link]
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Moctezuma-Ramirez, A., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2025). PMC - PubMed Central. [Link]
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Patel, M., et al. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. [Link]
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The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. [Link]
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Application Notes & Protocols for the Development of Advanced Polymers in Material Science
Introduction: Engineering the Future of Materials with Advanced Polymers
The field of material science has been revolutionized by the advent of advanced polymers, materials meticulously designed at the molecular level to exhibit exceptional properties and functionalities.[1] Unlike their conventional counterparts, advanced polymers, including "smart" stimuli-responsive systems, biodegradable scaffolds, and biocompatible materials, are at the forefront of innovation in diverse sectors such as medicine, electronics, and sustainable technologies.[2][3] Their design and synthesis, underpinned by controlled/living polymerization techniques, allow for precise control over molecular weight, architecture, and functionality, paving the way for materials with tailored properties.[2][4]
This guide provides a comprehensive overview of the principles and hands-on protocols for the synthesis, characterization, and application of advanced polymers, with a particular focus on stimuli-responsive polymers for drug delivery applications. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven insights.
I. Design and Synthesis of Advanced Polymers: A Protocol for Thermoresponsive Poly(N-isopropylacrylamide) via RAFT Polymerization
Stimuli-responsive polymers, which undergo significant changes in their properties in response to external triggers like temperature or pH, are a cornerstone of advanced materials.[5] Poly(N-isopropylacrylamide) (PNIPAAm) is a classic example of a thermoresponsive polymer, exhibiting a lower critical solution temperature (LCST) around 32°C in aqueous solutions. Below this temperature, it is hydrophilic and soluble, while above it, it becomes hydrophobic and precipitates.[6] This sharp transition makes it an excellent candidate for applications like controlled drug delivery.[5]
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[7] The following protocol details the synthesis of PNIPAAm using RAFT polymerization.
Experimental Protocol: RAFT Polymerization of N-isopropylacrylamide (NIPAAm)
Materials:
-
N-isopropylacrylamide (NIPAAm) monomer (purified by recrystallization)
-
2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropanoic acid (DDMAT) as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (cold)
-
Nitrogen gas
Procedure: [6]
-
In a round-bottom flask, dissolve NIPAAm monomer (e.g., 3.0 g, 30.0 mmol), DDMAT (e.g., 55 mg, 0.15 mmol), and AIBN (e.g., 2.5 mg, 0.015 mmol) in 10 mL of 1,4-dioxane. The molar ratio of [NIPAAm]:[DDMAT]:[AIBN] is typically around 200:1:0.1.
-
Stir the solution at room temperature until all components are fully dissolved.
-
Degas the solution by bubbling with nitrogen gas for at least 15 minutes to remove oxygen, which can terminate the polymerization.
-
Immerse the flask in a preheated oil bath at 80°C and stir for the desired reaction time (e.g., 4 hours).
-
To quench the reaction, remove the flask from the oil bath and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a beaker of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration and wash with cold diethyl ether to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven overnight to obtain the final product.
Causality Behind Experimental Choices:
-
RAFT Agent (DDMAT): The choice of RAFT agent is crucial for controlling the polymerization. DDMAT is effective for methacrylates and acrylamides, allowing for the synthesis of well-defined polymers.[7]
-
Initiator (AIBN): AIBN is a common thermal initiator that decomposes at a controlled rate at 80°C, providing a steady source of radicals to initiate polymerization.
-
Degassing: Oxygen is a radical scavenger and must be removed to prevent premature termination of the growing polymer chains.
-
Precipitation in Diethyl Ether: PNIPAAm is insoluble in diethyl ether, allowing for its separation from the soluble monomer and other reactants.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of thermoresponsive PNIPAAm via RAFT polymerization.
II. Characterization of Advanced Polymers: Ensuring Quality and Performance
Thorough characterization is paramount to confirm the successful synthesis of the target polymer and to understand its properties.[8] Key parameters include molecular weight, molecular weight distribution, chemical structure, and thermal behavior.
A. Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution, providing crucial information on number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[9]
Protocol for GPC Analysis:
Sample Preparation: [10]
-
Accurately weigh 5–10 mg of the dry polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., THF for PNIPAAm) to a concentration of 2–10 mg/mL.
-
Allow the polymer to dissolve completely, using gentle stirring. Avoid vigorous shaking to prevent polymer chain degradation.[9]
-
Filter the solution through a 0.2–0.45 µm syringe filter to remove any particulate matter.[11]
Instrumental Analysis: [12]
-
System: A standard GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.
-
Column: A set of columns packed with porous beads suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: The same solvent used for sample preparation (e.g., THF).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Column and detector are maintained at a constant temperature (e.g., 40°C) to ensure reproducible results.
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards).
-
Injection: Inject the filtered sample solution into the GPC system.
-
Data Analysis: The retention time of the polymer is used to determine its molecular weight distribution relative to the calibration curve.
| Parameter | Typical Value for Controlled Polymerization |
| Mn ( g/mol ) | 5,000 - 100,000 (depending on target) |
| Mw ( g/mol ) | 6,000 - 120,000 (depending on target) |
| PDI (Mw/Mn) | < 1.3 |
Table 1: Typical Molecular Weight Parameters for Polymers Synthesized via Controlled Radical Polymerization.
B. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers, confirming the incorporation of monomers, and determining copolymer composition.[13] ¹H NMR is particularly useful for analyzing the structure of PNIPAAm.
Protocol for ¹H NMR Analysis:
Sample Preparation:
-
Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic proton signals to confirm the polymer structure. For PNIPAAm, key signals include the isopropyl protons and the polymer backbone protons. End-group analysis can also be performed to estimate the number-average molecular weight (Mn).[14]
C. Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[15][16] For thermoresponsive polymers like PNIPAAm, DSC can be used to study their phase transition in the solid state.
Protocol for DSC Analysis: [15][17]
Sample Preparation:
-
Accurately weigh 5–10 mg of the dry polymer sample into an aluminum DSC pan.
-
Seal the pan using a crimping press.
Instrumental Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
The resulting thermogram will show a step change in the heat flow at the glass transition temperature (Tg).
Visualization of the Characterization Workflow
Caption: Workflow for nanoparticle formulation and in vitro drug release study.
References
- Engineered Polymers for Advanced Drug Delivery. PMC - NIH.
- Investigation of Polymers with Differential Scanning Calorimetry. University of Tennessee.
- VARIOUS PREPARATION TECHNIQUE OF POLYMERIC NANOPARTICLE.
- POLYMERIC NANOPARTICLES FOR TARGETED DRUG DELIVERY. IIP Series.
- Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles.
- Differential Scanning Calorimetry (DSC)
- How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables.
- Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. PMC.
- How Smart Polymers Enable Drug Delivery and Tissue Engineering.
- A Novel Strategy for the Synthesis of Amphiphilic and Thermoresponsive Poly(N-isopropylacrylamide)
- New Side Chain Design for pH-Responsive Block Copolymers for Drug Delivery. NIH.
- RAFT General Procedures. Boron Molecular.
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
- Facile, controlled, room-temperature RAFT polymeriz
- A Facile Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Poly (N-Isopropylacrylamide). AIP Publishing.
- Using NMR for Studying Polymer Structures.
- Video: Differential Scanning Calorimetry of Polymers. JoVE.
- Characterization of different biodegradable scaffolds in tissue engineering. PMC - NIH.
- Introduction of Polymer Nanoparticles for Drug Delivery Applications. Journal of Nanotechnology Nanomedicine & Nanobiotechnology.
- DSC Analysis of Polymers.
- (PDF) A Novel Strategy for the Synthesis of Amphiphilic and Thermoresponsive Poly(N-isopropylacrylamide)-b-Polystyrene Block Copolymers via ATRP.
- NMR Spectroscopy for the Characterization of Polymers. Bentham Science Publisher.
- Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters. Benchchem.
- Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI.
- Paper of the week: Variable conformation pH responsive block copolymers for drug delivery. Polymer Chemistry Blog.
- Recent Progress in Drug Release Testing Methods of Biopolymeric Particul
- NMR spectroscopy of Polymers.
- Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery. NIH.
- NMR Spectroscopy of Polymers. University of Pardubice.
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
- Polymer Analysis by NMR. Sigma-Aldrich.
- Step-by-Step Method Development for GPC/SEC. Agilent.
- Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI.
- New Side Chain Design for pH-Responsive Block Copolymers for Drug Delivery.
- Recent concepts in biodegradable polymers for tissue engineering paradigms: a critical review.
- Advancements in Polymer Synthesis: Innovations and Trends in Polymer Science and Engineering. The Journals House - ADR.
- Controlled/living polymeriz
- GPC Sample Prepar
- Biodegradable Polymer Biomaterials for Tissue Engineering Applications: A Critical Review. E3S Web of Conferences.
- Comprehensive Polymer Characterization for Quality Control and Enhanced Performance. Polysciences.
- Biodegradable polymer composite (PCL/PLGA/PLA)
- RAFT Polymerization of N‐Isopropylacrylamide and Acrylic Acid under γ‐Irradiation in Aqueous Media.
- ACS Sustainable Chemistry & Engineering Ahead of Print.
- ATRP technique in glycopolymer synthesis. Jetir.Org.
- Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies.
- Synthesis, Characterization, and Application of Polymer-Based M
- Advanced Topics in Polymer Chemistry and M
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Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents from Pyrimidine Derivatives
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- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yield of this valuable pharmaceutical and agrochemical intermediate.[1][2]
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy involves the construction of the pyrimidine core, followed by functionalization at the 4-position and subsequent hydrolysis of an ester protecting group. Understanding the nuances of each step is critical for success.
A common and effective route for this synthesis can be broken down into four key stages:
-
Pyrimidine Ring Formation: Condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate to form ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃), yielding ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[1]
-
Nucleophilic Aromatic Substitution (SNA_r_): Reaction of the 4-chloro intermediate with p-toluidine to introduce the desired arylamino group at the 4-position.
-
Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.
This guide will address potential issues that may arise during each of these stages and provide practical, field-tested solutions.
Visualizing the Synthetic Pathway
To provide a clear overview of the synthesis, the following diagram illustrates the reaction sequence.
Sources
How to improve the solubility of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid in aqueous solutions
Technical Support Center: Solubility Enhancement for 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and practical advice for overcoming solubility challenges with this compound (CAS 1033194-60-3) in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the success of your experiments.
I. Foundational Understanding: Why is This Compound Poorly Soluble?
Before troubleshooting, it's crucial to understand the inherent properties of the molecule that contribute to its low aqueous solubility.
Q1: What structural features of this compound limit its water solubility?
A1: The molecule's structure presents a classic case of conflicting functionalities which results in poor aqueous solubility.
-
Hydrophobic Nature : The presence of a p-tolyl group (a methyl-substituted benzene ring) and a methylthio (-SCH₃) group gives the molecule significant nonpolar character.[1] These hydrophobic regions are not readily solvated by polar water molecules.
-
Crystal Lattice Energy : The planar nature of the pyrimidine and tolyl rings, coupled with the potential for intermolecular hydrogen bonding via the carboxylic acid and amino groups, can lead to a stable crystal lattice. High lattice energy requires a substantial amount of energy to break the crystal structure apart, hindering dissolution.[2]
-
Amphoteric Character : The molecule is amphoteric, meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the aminopyrimidine). In the solid state and at neutral pH, these groups can form strong intermolecular interactions, further stabilizing the crystal lattice and reducing solubility.
II. Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides practical, step-by-step protocols to systematically address solubility issues.
The most direct way to increase the solubility of an ionizable compound is by adjusting the pH of the aqueous solution.[3]
Q2: How does pH affect the solubility of this compound?
A2: The solubility is highly pH-dependent due to its acidic and basic functional groups.[4][5]
-
At Low pH (Acidic Conditions): The amino group on the pyrimidine ring will become protonated (positively charged).
-
At High pH (Basic Conditions): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate salt.[5][6][7]
In either charged state, the molecule becomes significantly more polar and, therefore, more soluble in water.[6][7] The key is to move the pH sufficiently far away from the isoelectric point (the pH at which the molecule has no net charge).
Q3: What is the estimated pKa and how do I use it to choose a pH?
A3: While the exact pKa of this specific molecule is not published, we can estimate it based on its constituent parts:
-
The carboxylic acid group is likely to have a pKa in the range of 3-5 .
-
The 4-aminopyrimidine moiety is basic, with a pKa for its conjugate acid around 5.7 .[8][9]
Therefore, to achieve significant solubility, you should adjust the pH to be at least 2 units away from these values.
-
For basic conditions (recommended): Adjust the pH to ≥ 7.7 . This will ensure the carboxylic acid is fully deprotonated to the more soluble carboxylate form.
-
For acidic conditions: Adjust the pH to ≤ 3.7 . This will protonate the amino group. However, this may be less desirable for many biological assays.
Protocol 1: Solubilization by pH Adjustment
-
Prepare a Basic Buffer: A 50-100 mM sodium phosphate or borate buffer at pH 8.0 is a good starting point.[10]
-
Weigh Compound: Accurately weigh the desired amount of the compound.
-
Initial Slurry: Add a small amount of the buffer to the solid compound to create a slurry.
-
Titrate with Base: While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise to the slurry.
-
Monitor Dissolution: Continue adding base and buffer until the compound fully dissolves. Check the final pH to ensure it is in the desired range.
-
Final Volume: Bring the solution to the final desired volume with the buffer.
For preparing high-concentration stock solutions, especially for in vitro assays, using a co-solvent is a standard and effective method.[11]
Q4: Which co-solvents are appropriate and what are the best practices?
A4: Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[12][13][14]
Protocol 2: Preparing a DMSO Stock Solution
-
Weigh Compound: Accurately weigh the compound into a sterile, appropriate vial (e.g., a glass vial with a PTFE-lined cap).
-
Add DMSO: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Aid Dissolution: If needed, gently warm the mixture (to 30-40°C) and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C to maintain stability.[12] Avoid repeated freeze-thaw cycles.
Critical Consideration for Experiments: When diluting the DMSO stock into your aqueous assay buffer, ensure the final concentration of DMSO is kept low, typically below 0.5% , to avoid solvent-induced artifacts or cytotoxicity.[12][15] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[12]
Converting the parent acidic compound into a salt is a highly effective method to dramatically increase its aqueous solubility and dissolution rate.[16][17][18][19]
Q5: How do I form a soluble salt of this compound?
A5: You can form a salt by reacting the carboxylic acid group with a suitable base. Sodium (Na⁺) and potassium (K⁺) salts are the most common and generally provide the largest increase in aqueous solubility.[19]
Protocol 3: In-situ Sodium Salt Formation
-
Molar Calculation: Calculate the molar amount of your compound. You will need one molar equivalent of sodium hydroxide (NaOH).
-
Suspend Compound: Suspend the weighed compound in deionized water.
-
Add Base: Slowly add one molar equivalent of a standardized NaOH solution (e.g., 1.0 M NaOH) while stirring vigorously.
-
Observe Dissolution: The suspension should clear as the sodium salt is formed and dissolves. Gentle warming can assist this process.
-
pH Check: After dissolution, the final pH of the solution should be neutral to slightly basic. Adjust if necessary.
-
Dilution: Dilute to the final desired concentration with water or a suitable buffer.
| Method | Principle | Pros | Cons | Best For |
| pH Adjustment | Ionizes the molecule, increasing polarity.[6] | Simple, effective, uses common lab reagents. | Solubility is pH-dependent; precipitation can occur if pH changes. | Creating aqueous solutions for direct use in assays. |
| Co-solvents (DMSO) | Reduces solvent polarity, disrupting the crystal lattice.[20] | Achieves very high concentrations.[13] | Potential for cytotoxicity; compound may precipitate upon dilution.[12] | High-concentration stock solutions for in vitro screening. |
| Salt Formation | Creates a highly polar, ionic compound.[6][16] | Significant and stable increase in solubility.[17][18] | Requires stoichiometric addition of base; may alter biological activity in some cases. | Preparing bulk aqueous solutions for various applications. |
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[][22][23]
Q6: Which cyclodextrin should I use and how does it work?
A6: For a molecule of this size, β-cyclodextrin and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD) , are the most suitable choices.[] The hydrophobic p-tolyl and methylthio-pyrimidine portions of your molecule can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[22][23]
Protocol 4: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or buffer. Concentrations can range from 2% to 40% (w/v) depending on the required solubility enhancement.
-
Add Compound: Add the solid this compound to the cyclodextrin solution.
-
Equilibrate: Stir the mixture vigorously at room temperature overnight. This allows time for the inclusion complex to form.
-
Separate Undissolved Solid: If any solid remains, centrifuge the solution and filter through a 0.22 µm filter to get a clear solution of the complex.
-
Determine Concentration: The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
III. References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Rasu, J. T., & Kumar, P. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(3), 205-210. [Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Al-Zoubi, N., Odah, F., & Al-Dujaili, E. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(8), 1872. [Link]
-
Khan Academy. (n.d.). Methods for preparing buffers. [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? [Link]
-
Shimadzu. (n.d.). Preparing Buffer Solutions. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
National Center for Biotechnology Information. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminopyrimidine. PubChem. [Link]
-
National Center for Biotechnology Information. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
ACS Publications. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(16), 3847–3855. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]
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- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjpdft.com [rjpdft.com]
- 18. research.aston.ac.uk [research.aston.ac.uk]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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Stability testing of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid under experimental conditions
Technical Support Center: Stability Testing of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic Acid
Welcome to the technical support center for the stability testing of this compound (CAS 1033194-60-3).[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of stability assessment for this compound.
Introduction: Why Stability Testing is Critical
The stability of an active pharmaceutical ingredient (API) like this compound is a cornerstone of drug development.[2][3] It provides essential data on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] This information is paramount for determining appropriate storage conditions, retest periods, and shelf life, ultimately ensuring the safety and efficacy of the final drug product.[2][6]
This compound possesses several functional groups that may be susceptible to degradation, including a thioether, an amine, a carboxylic acid, and a pyrimidine ring.[1][7] Understanding the potential degradation pathways of these moieties is crucial for designing a robust stability testing program.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about with this molecule?
Given the structure of this compound, the most probable degradation pathways are:
-
Oxidation of the Thioether: The methylthio group is susceptible to oxidation, potentially forming a sulfoxide and subsequently a sulfone.[8][9][10] This is a common degradation pathway for thioether-containing compounds and can be induced by atmospheric oxygen or oxidizing agents.[11]
-
Hydrolysis: While the pyrimidine ring is generally stable, the amide-like linkage of the tolylamino group and the carboxylic acid could be susceptible to hydrolysis under certain pH and temperature conditions.[12][13]
-
Photodegradation: Aromatic systems and compounds with heteroatoms, like this pyrimidine derivative, can be sensitive to light, leading to photolytic degradation.[11][14]
-
Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, although this may require more extreme conditions.
Q2: What are "forced degradation" or "stress" studies, and why are they necessary?
Forced degradation, or stress testing, involves intentionally subjecting the API to harsh conditions that are more severe than accelerated stability testing.[15][16] The purpose is to:
-
Identify Potential Degradants: These studies help to rapidly identify likely degradation products that could form under normal storage conditions over a longer period.[17][18]
-
Elucidate Degradation Pathways: Understanding how the molecule breaks down is crucial for formulation development and for identifying critical quality attributes.[15][19]
-
Develop Stability-Indicating Methods: A key outcome is the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify the intact API from all its potential degradation products.[20][21][22] This ensures the method is "stability-indicating."
Q3: What initial stress conditions should I use for forced degradation studies of this compound?
A systematic approach is recommended, targeting a degradation of 5-20% of the active ingredient to avoid secondary degradation.[16] Here are the recommended starting conditions:
| Stress Condition | Typical Parameters | Rationale for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess the stability of the amino and carboxylic acid groups.[18] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To evaluate the potential for hydrolysis of the amide-like linkage.[18] |
| Oxidation | 3% H₂O₂ at room temperature | To investigate the susceptibility of the thioether group to oxidation.[8][23] |
| Thermal Degradation | 80°C | To assess the overall thermal stability of the molecule.[17][24] |
| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) | To determine the impact of light on the compound.[14][25] |
It is crucial to have a control sample stored under normal conditions to differentiate stress-induced degradation from inherent instability.
Q4: My HPLC analysis shows a loss of the main peak after stress testing, but I don't see any new peaks. What could be happening?
This is a common and important observation in stability testing. Here are several possibilities and troubleshooting steps:
-
Degradants are not being retained or detected:
-
High Polarity: The degradation products might be highly polar and eluting in the solvent front. Consider using a more aqueous mobile phase or a different column chemistry (e.g., a polar-embedded or AQ-type C18 column).
-
Loss of Chromophore: The degradation process might have altered the part of the molecule responsible for UV absorbance. A photodiode array (PDA) detector is invaluable here to check the UV spectra across the chromatogram.[26] If a chromophore is lost, alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary.
-
-
Precipitation: The degradants may have precipitated out of the sample solution. Visually inspect your samples. If precipitation is suspected, try a different diluent for your sample.
-
Formation of Volatile Degradants: In some cases, degradation can lead to volatile products that are not detected by HPLC.
-
Adsorption to the Vial: Highly reactive or "sticky" degradants might adsorb to the surface of the sample vial. Using silanized vials can sometimes mitigate this.
A "mass balance" calculation is critical here. The sum of the assay of the main peak and the levels of all impurities and degradants should ideally be between 98% and 102%.[21] A significant deviation from this range indicates a potential issue with the analytical method's ability to detect all relevant species.
Troubleshooting Guides
Issue 1: Significant Degradation in the Control Sample
-
Problem: You observe a noticeable decrease in the purity of your control sample stored under ambient or refrigerated conditions during the course of your forced degradation study.
-
Possible Causes & Solutions:
-
Inherent Instability: The compound may be inherently unstable even under standard laboratory conditions.
-
Sample Preparation Artifacts: The act of preparing the sample (e.g., dissolving in a particular solvent) might be inducing degradation.[27]
-
Troubleshooting: Prepare a fresh sample and analyze it immediately. Compare this to a sample that has been in the autosampler for several hours. This can reveal instability in the analytical solution.
-
-
Contaminated Solvent/Reagents: Ensure all solvents and reagents are of high purity and have not expired.
-
Issue 2: No Degradation Observed Under Stress Conditions
-
Problem: After applying the initial stress conditions, you see little to no degradation of the API.
-
Possible Causes & Solutions:
-
Conditions are too mild: The molecule is more stable than anticipated.
-
Troubleshooting: Gradually increase the severity of the stress conditions. For example, increase the temperature in 10°C increments, use a higher concentration of acid/base, or extend the exposure time.[28]
-
-
Poor Solubility: The compound may not be fully dissolved under the stress conditions, leading to a heterogeneous reaction and an underestimation of degradation.
-
Troubleshooting: Ensure complete dissolution of the sample. It may be necessary to use a co-solvent, but be mindful that the co-solvent itself could influence the degradation pathway.
-
-
Experimental Protocols & Visualizations
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C for a specified time.
-
Oxidation: Mix equal parts of the stock solution with 6% H₂O₂. Keep at room temperature for a specified time.
-
Thermal: Store the solid API in an oven at 80°C.
-
Photostability: Expose the solid API and a solution to light conditions as specified in ICH Q1B.[25]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation.
-
Sample Quenching: For acid and base hydrolysis, neutralize the samples with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.
-
Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.[29][30]
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways of the target molecule.
References
- USP Hydrolytic Stability Testing. (2026, January 9).
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- Dołżonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 236, 124236.
- Dong, M. W., & Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
- API Thermal Stability Testing. (2026, January 10).
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Vangijzegem, T., et al. (2018). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 19(11), 4359-4368.
- WHO. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Al-Shdefat, R., et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2016, 8195804.
- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN.
- On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. (2023, June 1). Macromolecules.
- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (n.d.).
- Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. (2010). ACS Chemical Biology, 5(5), 481-490.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2019). ACS Sensors, 4(11), 2977-2984.
- Complete Guide to ICH Stability Testing for APIs & FPPs. (2025, September 5). YouTube.
- ICH Stability Testing. (n.d.). Intertek.
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Solubility and stability testing of novel pyrimidine deriv
- Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15).
- Forced Degradation Studies for Biopharmaceuticals. (2012).
- Schoeneich, C., et al. (1989). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 111(16), 6156-6161.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Forced Degradation Study as per ICH Guidelines: Wh
- Pharmaceutical Stability Testing Checklist: A Comprehensive Guide. (2025, November 25). ChecklistGuro.
- Chavda, V. P., & Soniwala, M. M. (2013). PHOTOSTABILITY TESTING.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Photostability. (n.d.). IAGIM.
- The Stability Challenges for Pharmaceutical Products. (2019). RSSL.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- This compound. (n.d.). Santa Cruz Biotechnology.
- This compound. (n.d.). Chem-Impex.
- Drug Stability Testing. (n.d.). CMC Pharma.
- 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. (n.d.). MySkinRecipes.
- 2-(methylthio)pyrimidine-4-carboxylic acid. (n.d.). Abovchem.
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Technical Support Center: Troubleshooting Assay Interference with 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid (CAS 1033194-60-3). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential assay interference issues you may encounter. Our approach is rooted in scientific principles to help you distinguish true biological activity from experimental artifacts, ensuring the integrity of your research.
I. Understanding the Molecule: Structural Clues to Potential Interference
This compound is a substituted pyrimidine derivative.[1][2][3][4] Its chemical structure, featuring a pyrimidine core, aromatic rings, and a methylthio group, suggests several potential mechanisms of assay interference. While this compound is utilized in pharmaceutical and agrochemical research[3], its structural motifs warrant careful consideration during assay development and hit validation. Pyrimidine derivatives, in general, are a versatile class of molecules with a wide range of biological activities.[5]
Key Structural Features and Potential Implications:
-
Pyrimidine Core and Aromatic Rings: These planar, aromatic structures can contribute to compound aggregation at higher concentrations.[6][7][8] They may also possess intrinsic fluorescence properties that can interfere with fluorescence-based assays.[9][10]
-
Methylthio Group (-SCH₃): Thioether moieties can be susceptible to oxidation, potentially leading to redox cycling in certain assay environments.[11] Additionally, the sulfur atom can act as a soft nucleophile or participate in coordination with metal ions.
-
Carboxylic Acid Group (-COOH): This functional group can influence the compound's solubility and may participate in hydrogen bonding or chelation of metal ions, which can be a source of interference in some assay formats.
II. Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay shows a strong signal in the presence of this compound, but the results are not reproducible in orthogonal assays. What could be the cause?
A1: This is a classic sign of potential assay interference. The most likely culprits are the intrinsic fluorescence of the compound or light scattering due to aggregation.
-
Intrinsic Fluorescence: Many heterocyclic compounds, including pyrimidine derivatives, can fluoresce.[9][10][12] This compound-specific fluorescence can be mistaken for a positive signal in your assay.
-
Compound Aggregation: At concentrations typically used in screening, small molecules with aromatic rings can form aggregates.[6][7] These aggregates can scatter light, leading to artificially high readings in fluorescence intensity and other optical assays.
Q2: I'm observing non-specific inhibition of my enzyme at higher concentrations of the compound. How can I determine if this is a genuine inhibitory effect?
A2: Non-specific inhibition is a common issue with compounds that form aggregates. These aggregates can sequester and denature proteins, leading to a loss of enzymatic activity that is not due to specific binding at the active site.[13]
Q3: Could the methylthio group on the molecule be causing interference?
A3: Yes, the methylthio group could be a source of interference through a few mechanisms:
-
Reactivity: While generally stable, thioethers can be oxidized under certain conditions. If your assay buffer contains strong oxidizing agents, or if redox cycling is part of the detection mechanism, the methylthio group could react and generate false signals.[11]
-
Coordination: The sulfur atom can coordinate with metal ions. If your assay is dependent on specific metal cofactors, the compound could be chelating these ions and indirectly inhibiting the reaction.
III. Troubleshooting Guides
This section provides detailed protocols to diagnose and mitigate potential assay interference from this compound.
Guide 1: Investigating Fluorescence Interference
If you suspect the compound's intrinsic fluorescence is affecting your results, follow this guide.
Step-by-Step Protocol:
-
Compound-Only Control: Prepare a set of wells containing only the assay buffer and the compound at various concentrations used in your experiment.
-
Read Fluorescence: Measure the fluorescence of these control wells using the same excitation and emission wavelengths as your assay.
-
Data Analysis: If you observe a significant, concentration-dependent increase in fluorescence in the absence of your biological target, this confirms intrinsic fluorescence.
Mitigation Strategies:
-
Wavelength Shift: If possible, switch to a fluorescent dye that excites and emits at wavelengths where the compound has minimal fluorescence.
-
Time-Resolved Fluorescence (TRF): Utilize TRF assays, as the long-lived fluorescence of lanthanide chelates can be distinguished from the short-lived background fluorescence of interfering compounds.
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a colorimetric, luminescent, or mass spectrometry-based assay.[14]
Guide 2: Detecting and Mitigating Compound Aggregation
Compound aggregation is a frequent cause of non-specific inhibition.[13] Use this guide to determine if your compound is forming aggregates under your assay conditions.
Step-by-Step Protocol: Detergent-Based Disruption
-
Assay with Detergent: Run your standard assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.
-
Compare Dose-Response Curves: Generate dose-response curves for the compound with and without the detergent.
-
Analysis: A significant rightward shift in the IC₅₀ value in the presence of the detergent strongly suggests that the observed inhibition is due to aggregation. The detergent helps to break up the aggregates, reducing their non-specific effects.
Visualization of Troubleshooting Workflow for Aggregation
Caption: Workflow for diagnosing aggregation-based interference.
Additional Mitigation Strategies:
-
Lower Compound Concentration: If possible, work at concentrations below the critical aggregation concentration.
-
Buffer Optimization: Modifying the ionic strength or pH of the assay buffer can sometimes reduce aggregation.
Guide 3: Assessing Chemical Reactivity
To investigate if the compound is chemically reacting with assay components, particularly relevant for assays containing thiols (e.g., DTT, cysteine residues), follow this protocol.
Step-by-Step Protocol: Pre-incubation Test
-
Pre-incubation: Incubate the compound with your enzyme or protein of interest for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.
-
Measure Activity: Measure the enzymatic activity after each pre-incubation period.
-
Analysis: If the inhibition increases with longer pre-incubation times, it suggests a time-dependent, covalent modification of the protein, which is a hallmark of chemical reactivity.
Mitigation and Confirmation:
-
Mass Spectrometry: Use mass spectrometry to analyze the protein after incubation with the compound to look for covalent adducts.
-
Orthogonal Assays: Confirm hits in assays that do not contain reactive nucleophiles or are less susceptible to redox cycling.
IV. Data Summary and Interpretation
| Interference Mechanism | Key Indicator | Primary Confirmation Assay | Recommended Mitigation |
| Intrinsic Fluorescence | Signal in compound-only control | Spectrofluorometric scan of compound | Switch to a different fluorescent probe or use a non-optical assay |
| Aggregation | Rightward shift in IC₅₀ with detergent | Dynamic Light Scattering (DLS) | Add 0.01% Triton X-100; lower compound concentration |
| Chemical Reactivity | Time-dependent increase in inhibition | Mass spectrometry to detect adducts | Use of orthogonal assays; removal of reducing agents if possible |
V. Concluding Remarks: Towards Robust Data
The goal of this technical support guide is to empower you to critically evaluate your experimental results when working with this compound. By systematically investigating potential sources of assay interference, you can build confidence in your data and avoid pursuing false positives. Remember that thorough hit validation using a combination of control experiments and orthogonal assays is a cornerstone of successful drug discovery and chemical biology research.
VI. References
-
Kubota, Y., Ozaki, Y., Funabiki, K., & Matsui, M. (2013). Synthesis and fluorescence properties of pyrimidine mono- and bisboron complexes. The Journal of Organic Chemistry, 78(14), 7058–7067. [Link]
-
Abdo, M., Chavarin, C., & Gherdan, B. (2014). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 8(1), 63. [Link]
-
Spagnoli, D., Tsalu, P. V., Karton, A., & Talbi, D. (2018). Atomistic simulations of the aggregation of small aromatic molecules in homogenous and heterogenous mixtures. Physical Chemistry Chemical Physics, 20(44), 28069–28078. [Link]
-
Ahmad, V. U., Khan, M. A., & Voelter, W. (2001). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Zeitschrift für Naturforschung B, 56(2), 193-196. [Link]
-
Spagnoli, D., Tsalu, P. V., Karton, A., & Talbi, D. (2018). Atomistic simulations of the aggregation of small aromatic molecules in homogenous and heterogenous mixtures. Physical chemistry chemical physics : PCCP, 20(44), 28069–28078. [Link]
-
Arctom Scientific. (n.d.). This compound. [Link]
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McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A specific mechanism of nonspecific inhibition. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]
-
Adam, G. C., Meng, X., Vought, B. W., & Johnson, T. O. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of biomolecular screening, 19(9), 1308–1315. [Link]
-
Sharma, N., Kumar, A., & Singh, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 115. [Link]
-
Wikipedia contributors. (2023, December 29). Dimethyl sulfide. In Wikipedia, The Free Encyclopedia. [Link]
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- 6. Atomistic simulations of the aggregation of small aromatic molecules in homogenous and heterogenous mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 8. Water Cooperativity Impacts Aromatic Interactions in the Aggregation of Benzene with Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and fluorescence properties of pyrimidine mono- and bisboron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfide - Wikipedia [en.wikipedia.org]
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- 14. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Biginelli condensation of pyrimidines
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multi-component reaction. Here, we address common experimental challenges through in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section is dedicated to resolving specific issues you may encounter during the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli condensation.
Issue 1: My Biginelli reaction is resulting in a low yield or failing to produce any product.
Low yields are a common frustration in the Biginelli reaction, often stemming from several interconnected factors. A systematic approach is key to diagnosing and solving the problem.[1]
Potential Cause 1: Inefficient Catalysis The catalyst is paramount to the success of the Biginelli reaction; in its absence, product formation is often difficult, leading to poor yields.[1][2] While classic protocols utilize strong Brønsted acids like HCl, these can sometimes encourage the formation of side products.[1][3]
-
Expert Insight & Solution: The choice of catalyst can significantly influence reaction rates and selectivity. Lewis acids have emerged as highly effective alternatives, often providing higher yields in shorter reaction times.[3]
-
Actionable Protocol:
-
Catalyst Screening: If you are experiencing low yields with a traditional Brønsted acid, consider screening a panel of Lewis acid catalysts. Common and effective choices include Yb(OTf)₃, InCl₃, FeCl₃, NiCl₂, and ZnCl₂.[1][3][4]
-
Catalyst Loading: Start with a catalytic amount (e.g., 10-20 mol%) and optimize as needed.
-
Catalyst Activity: If you are using a reusable catalyst, ensure it has been properly regenerated and is still active.[1][5]
-
-
Potential Cause 2: Suboptimal Reaction Conditions Temperature and reaction time are critical, interdependent parameters.[1] Excessively high temperatures can promote side reactions, while insufficient time or temperature will lead to incomplete conversion.[1][6]
-
Expert Insight & Solution: Each substrate combination will have an optimal temperature and time profile. Monitoring the reaction's progress is crucial for determining these parameters.
-
Actionable Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1][6] This will provide real-time data to determine the optimal reaction duration.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. A moderate increase can often drive the reaction to completion. However, be mindful that high temperatures can lead to the decomposition of urea and the formation of byproducts.[1][6]
-
-
Potential Cause 3: Solvent Effects The solvent plays a critical role in the solubility of reactants and can influence the reaction rate and outcome.[1] The polarity of the solvent is a particularly important factor.[1][7]
-
Expert Insight & Solution: While ethanol is a common solvent for the Biginelli reaction, it is not always the optimal choice. For certain substrates, other polar solvents or even solvent-free conditions can lead to improved yields.[1]
-
Actionable Protocol:
-
Solvent Screening: If yields are low in ethanol, consider screening other solvents such as acetonitrile, or explore solvent-free conditions, which can be more environmentally friendly.[1][8]
-
Solubility Check: Ensure all your starting materials are soluble in the chosen solvent at the reaction temperature.
-
-
Potential Cause 4: Purity of Reagents Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to the formation of unwanted side products.[1][9]
-
Expert Insight & Solution: The quality of your starting materials cannot be overlooked. Aldehydes, in particular, are prone to oxidation to carboxylic acids, which can interfere with the reaction.
-
Actionable Protocol:
-
Verify Purity: Use fresh, high-purity reagents whenever possible. If you suspect the purity of your aldehyde, consider purifying it by distillation or column chromatography before use.
-
Proper Storage: Store aldehydes under an inert atmosphere and refrigerated to minimize oxidation.
-
-
Issue 2: My reaction mixture is complex, with significant byproduct formation.
The formation of byproducts not only reduces the yield of the desired dihydropyrimidinone but also complicates purification. Identifying the likely side products is the first step toward their mitigation.
Potential Byproduct 1: Knoevenagel Condensation Product A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which forms an α,β-unsaturated compound.[3]
-
Expert Insight & Solution: This side reaction is often favored by strong Brønsted acids. Switching to a Lewis acid catalyst can often minimize the formation of this byproduct.[3]
Potential Byproduct 2: Hantzsch Dihydropyridine Byproduct This often yellow and fluorescent byproduct can form when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia.[1][6] The ammonia can be generated from the decomposition of urea at elevated temperatures.[1][6]
-
Expert Insight & Solution: The formation of the Hantzsch byproduct is highly temperature-dependent.
-
Actionable Protocol:
-
Lower Reaction Temperature: Reducing the reaction temperature can significantly decrease the rate of urea decomposition and thus minimize the formation of the Hantzsch dihydropyridine.[1][6]
-
Order of Addition: In some cases, adding the urea to the reaction mixture last can help to reduce its decomposition into ammonia.[1][6]
-
-
Potential Byproduct 3: Aldehyde Self-Condensation/Polymerization Aliphatic aldehydes, in particular, are susceptible to self-condensation (aldol reaction) or polymerization under acidic conditions.[1][3]
-
Expert Insight & Solution: This side reaction can be mitigated by controlling the concentration of the aldehyde and using a milder catalyst.
-
Actionable Protocol:
-
Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Milder Catalyst: Employ a less aggressive catalyst to disfavor aldehyde polymerization.[1]
-
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your Biginelli reaction.
Caption: A decision-tree workflow for troubleshooting common issues in the Biginelli reaction.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the Biginelli reaction?
While several mechanisms have been proposed, the most widely accepted pathway involves an acid-catalyzed reaction cascade.[10][11] The reaction is believed to initiate with the condensation of the aldehyde and urea to form an acyliminium ion intermediate.[4][10] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.[4][10]
Caption: A simplified representation of the proposed iminium-mediated Biginelli reaction mechanism.
Q2: How do I choose the right catalyst for my specific substrates?
The optimal catalyst often depends on the electronic and steric properties of your aldehyde and β-ketoester.
-
For electron-rich aromatic aldehydes, a milder Lewis acid or even a Brønsted acid may be sufficient.
-
For electron-deficient or sterically hindered aldehydes, a stronger Lewis acid like Yb(OTf)₃ may be required to achieve a good yield.[4]
-
For aliphatic aldehydes, which are prone to polymerization, a milder catalyst and careful temperature control are crucial.[1][3]
A small-scale catalyst screen is the most effective way to identify the best catalyst for a novel set of substrates.
Q3: Can the Biginelli reaction be performed under "green" or solvent-free conditions?
Yes, significant research has been dedicated to developing more environmentally friendly protocols for the Biginelli reaction.
-
Solvent-Free Conditions: Many Biginelli reactions can be performed neat (without solvent), often with gentle heating or using techniques like ball milling.[8][12] This reduces solvent waste and can sometimes lead to higher yields and shorter reaction times.[8][12]
-
Green Catalysts: The use of reusable solid-supported catalysts, such as zeolites or polymer-supported catalysts, is another green approach.[5][13] These catalysts can be easily recovered and reused, minimizing waste.[5][13]
Q4: What are some common methods for purifying the dihydropyrimidinone product?
The purification strategy will depend on the physical properties of your product and the nature of any impurities.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material.[9] Hot ethanol is a commonly used solvent for this purpose.[9]
-
Column Chromatography: If recrystallization is not feasible or if you have multiple closely-related byproducts, silica gel column chromatography is a reliable alternative.[14] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Work-up Procedure: A typical aqueous work-up involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentration.
Comparative Data: Catalyst and Solvent Effects
The following table summarizes the impact of different catalysts and solvents on a model Biginelli reaction, illustrating the importance of optimizing these parameters.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (20) | Water | 90 | 0.5 | 92 | [7] |
| Yb(OTf)₃ (10) | None | 100 | 0.5 | 95 | [4] |
| InCl₃ (15) | Acetonitrile | Reflux | 2 | 91 | [3] |
| FeCl₃ (10) | None | 95 | 1 | 94 | [3] |
| No Catalyst | Ethanol | Reflux | 24 | <10 | [1][2] |
This data is compiled from multiple sources for illustrative purposes and specific results will vary based on substrates.
Experimental Protocol: A General Procedure for Optimization
This protocol provides a starting point for optimizing the Biginelli condensation for a new set of substrates.
-
Reactant Stoichiometry: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.2-1.5 mmol). A slight excess of urea is often used to drive the reaction to completion.
-
Catalyst and Solvent Addition: Add the chosen catalyst (e.g., 10 mol% of a Lewis acid) and solvent (e.g., 5 mL of ethanol or acetonitrile). For solvent-free conditions, omit the solvent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).[1]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and optimize the Biginelli reaction to achieve high yields of desired pyrimidine derivatives.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Benchchem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- Roberto, M. (2014). Biginelli Reaction - Lab Report. Odinity.
- (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis Online.
- (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry.
- (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry.
- ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction.
- (n.d.). BIGINELLI REACTION. [PowerPoint presentation].
- (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI.
- Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois at Urbana-Champaign.
- Wikipedia. (n.d.). Biginelli reaction.
- ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction.
- (1995). Purification and characterization of dihydropyrimidine dehydrogenase from Alcaligenes eutrophus. PubMed.
- Tunisian Chemical Society. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate.
- (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences.
- (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science.
- (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA.
- (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central.
- (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances.
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- 7. jsynthchem.com [jsynthchem.com]
- 8. mdpi.com [mdpi.com]
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- 10. BIGINELLI REACTION | PPT [slideshare.net]
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- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
Purification techniques for 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid post-synthesis
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the post-synthesis purification of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid. This document is designed to offer practical, field-proven insights to overcome common purification challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Isolation
Question: My initial crude product of this compound shows multiple spots on TLC, and the purity by HPLC is below 85%. What is the most effective initial purification strategy?
Answer: A multi-step purification approach is recommended, starting with an acid-base extraction to isolate the acidic product from neutral and basic impurities. This is a highly effective first step due to the presence of the carboxylic acid functionality.[1][2][3]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[1][2] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Vigorous shaking can lead to emulsions; gentle inversions are recommended.[1]
-
Separation: Separate the aqueous layer containing the desired product salt from the organic layer which retains neutral and basic impurities.
-
Washing (Optional): The aqueous layer can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is acidic (pH 2-3).[1] This will re-protonate the carboxylate, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry under vacuum.
Issue 2: Persistent Impurities After Acid-Base Extraction
Question: After performing an acid-base extraction, I still observe closely related impurities in my product. How can I remove these?
Answer: For closely related impurities, recrystallization or column chromatography are the recommended next steps. The choice between them depends on the nature of the impurities and the quantity of material.
Option A: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent system can be identified. The key is to find a solvent that dissolves the product well at elevated temperatures but poorly at lower temperatures.[4]
Recommended Solvents to Screen:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl acetate/Hexane mixture
-
Toluene
Troubleshooting Recrystallization:
-
No Crystals Form: The solution may not be supersaturated. Try evaporating some solvent or scratching the inside of the flask with a glass rod to induce nucleation.[4] Adding a seed crystal of pure product is also highly effective.[4]
-
Oiling Out: The product may be precipitating as an oil instead of a solid. This can happen if the solution is cooled too quickly or if the compound is too soluble in the chosen solvent.[4] Re-heat the solution and allow it to cool more slowly. If oiling persists, try a different solvent system.
Option B: Column Chromatography
For more challenging separations, or when dealing with larger quantities of impurities, column chromatography is the preferred method.[5][6]
Step-by-Step Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for pyrimidine derivatives.[5][6]
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system.[2][6] A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[2][6]
-
Pro-Tip: Due to the presence of the amino and carboxylic acid groups, your compound may streak on silica TLC plates. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve the peak shape by suppressing the deprotonation of the carboxylic acid. Conversely, if the compound streaks due to its basicity, adding a small amount of triethylamine can help.
-
-
Column Packing and Loading: Pack the column with silica gel as a slurry in the mobile phase. Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. For compounds with poor solubility, dry loading onto silica gel is recommended.[7]
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Common impurities may include unreacted starting materials such as p-toluidine and a 2-(methylthio)pyrimidine precursor. Side products could arise from the oxidation of the methylthio group to a sulfoxide or sulfone, especially if oxidative conditions were present.
Q2: My compound is highly polar and streaks badly on silica gel TLC plates, even with additives. What are my options?
A2: For highly polar compounds that interact strongly with silica, consider using a different stationary phase. Options include:
-
Alumina (basic or neutral): This can be a good alternative for basic compounds that show strong adsorption to acidic silica gel.[6][8]
-
Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. A polar mobile phase, such as a mixture of water/acetonitrile or water/methanol (often with a pH modifier like formic acid or trifluoroacetic acid), is used.[2]
Q3: How should I store the purified this compound?
A3: The compound should be stored in a cool, dry, and dark place to prevent degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q4: What analytical techniques are best for confirming the purity and identity of my final product?
A4: A combination of techniques is recommended:
-
HPLC: To determine the purity of the final compound.
-
LC-MS: To confirm the molecular weight.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Purification Workflow and Decision Making
The following diagrams illustrate the recommended purification workflow and a decision-making tree for selecting the appropriate purification technique.
Caption: Decision tree for chromatography troubleshooting.
Summary of Purification Parameters
| Purification Technique | Stationary Phase | Recommended Mobile Phase / Solvent System | Key Considerations |
| Acid-Base Extraction | N/A | Organic Solvent (e.g., Ethyl Acetate) & Aqueous Base (1M NaHCO₃) / Acid (1M HCl) | Highly effective for initial cleanup; removes neutral and basic impurities. [1][2][3] |
| Recrystallization | N/A | Ethanol, Isopropanol, Acetonitrile, or Ethyl Acetate/Hexane | Good for removing minor impurities; solvent screening is crucial. [4] |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol gradient. Add 0.5-1% acetic acid to reduce streaking. | Ideal Rf on TLC is 0.2-0.4. [2][6] |
| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile or Water/Methanol gradient with 0.1% Formic Acid or TFA. | Suitable for highly polar compounds that perform poorly on silica. [2] |
References
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
- Acid-Base Extraction.
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography - Benchchem.
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
-
Crystallization Solvents.pdf. Available from: [Link]
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of resistance to pyrimidine-based inhibitors in your experiments. We aim to provide not just solutions, but a deeper understanding of the underlying mechanisms to empower your research.
Introduction: The Challenge of Pyrimidine Inhibitor Resistance
Pyrimidine-based inhibitors are a cornerstone of targeted therapy, effectively disrupting critical cellular processes in cancer and other diseases.[1][2][3] These inhibitors function by mimicking the natural pyrimidine nucleobases (cytosine, thymine, and uracil), thereby interfering with essential pathways like DNA synthesis and cell signaling.[2][4] Key targets include dihydroorotate dehydrogenase (DHODH) in the de novo pyrimidine synthesis pathway and various protein kinases such as Epidermal Growth Factor Receptor (EGFR).[5][6]
However, the adaptive nature of cancer cells often leads to the development of resistance, a significant hurdle in achieving long-term therapeutic success.[7][8] This guide will walk you through identifying the type of resistance you're encountering and provide actionable strategies to overcome it.
Part 1: Troubleshooting Guide - Is it Primary or Acquired Resistance?
The first step in troubleshooting is to determine whether you are dealing with primary (intrinsic) or acquired resistance.[9]
-
Primary Resistance: The cancer cells are inherently non-responsive to the inhibitor from the initial treatment.[9]
-
Acquired Resistance: The cancer cells initially respond to the inhibitor but develop resistance over time after prolonged exposure.[7][9]
FAQ 1: My cells show no response to the pyrimidine-based inhibitor, even at high concentrations. What's happening?
This scenario suggests primary resistance . The underlying causes can be diverse and pre-exist in the cancer cells.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Recommended Action |
| Pre-existing Target Gene Mutations | The inhibitor's target protein may have a mutation that prevents the drug from binding effectively. | Sequence the target gene in your cell line to identify any known resistance-conferring mutations. Compare this to databases of known resistance mutations.[10] |
| Redundant or Bypass Signaling Pathways | The cancer cells may have alternative signaling pathways that compensate for the inhibition of the primary target, rendering the drug ineffective.[9] | Perform a phosphoproteomic or kinome-wide screen to identify upregulated signaling pathways in your resistant cells compared to a sensitive control. This can reveal potential "escape routes" that the cells are using. |
| High Intrinsic Drug Efflux | The cells may possess a high baseline level of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor before it can reach its target.[11] | Conduct a drug efflux assay using fluorescent substrates like Rhodamine 123 or DiOC2(3) to measure the activity of efflux pumps. |
Experimental Workflow: Identifying Pre-existing Resistance Mutations
Caption: Workflow for identifying pre-existing mutations.
FAQ 2: My cells were initially sensitive to the inhibitor, but now they are growing at concentrations that were previously cytotoxic. How do I investigate this acquired resistance?
This is a classic case of acquired resistance , where a subset of cells survives initial treatment and proliferates, often due to new genetic or epigenetic changes.[7][12]
Troubleshooting Flowchart: Investigating Acquired Resistance
Caption: Investigating the stability of acquired resistance.
Part 2: Common Mechanisms of Resistance and How to Counter Them
Once you have a general idea of the type of resistance, you can delve into the specific molecular mechanisms at play.
Mechanism 1: On-Target Alterations
This is one of the most common mechanisms of acquired resistance, where the direct target of the inhibitor is modified.
FAQ 3: I suspect a mutation in the target protein. How can I confirm this and what are my options?
Troubleshooting Steps:
-
Develop a Resistant Cell Line: If you don't already have one, you can create a resistant cell line by culturing your parental (sensitive) cells in the presence of gradually increasing concentrations of the pyrimidine-based inhibitor over several weeks to months.[5][13][14][15]
-
Sequence the Target Gene: As with primary resistance, sequence the entire coding region of the target gene in both the parental and resistant cell lines.[16] Look for newly acquired mutations in the resistant line.
-
Validate the Mutation's Role: To confirm that the identified mutation confers resistance, you can use techniques like CRISPR/Cas9 to introduce the mutation into the parental cell line and see if it becomes resistant.[17]
Strategies to Overcome On-Target Mutations:
-
Next-Generation Inhibitors: For well-characterized targets like EGFR, next-generation inhibitors have been developed to overcome specific resistance mutations (e.g., T790M).[18]
-
Allosteric Inhibitors: These inhibitors bind to a site on the target protein other than the active site, potentially circumventing resistance mutations in the primary binding pocket.
-
Combination Therapy: Combining the pyrimidine-based inhibitor with a drug that targets a different protein in the same pathway can sometimes restore sensitivity.[19]
Mechanism 2: Bypass Pathway Activation
Cancer cells can be resourceful, activating alternative signaling pathways to "bypass" the inhibited target and maintain proliferation and survival.[9]
FAQ 4: My inhibitor is still active against its target in the resistant cells, but the cells are still proliferating. What's the next step?
Troubleshooting Steps:
-
Phospho-Proteomic Profiling: Use techniques like mass spectrometry-based phosphoproteomics or antibody arrays to compare the phosphorylation status of key signaling proteins between your sensitive and resistant cell lines.[20] This can reveal which alternative pathways are hyperactivated in the resistant cells.
-
Functional Validation: Once you've identified a potential bypass pathway, use inhibitors specific to that pathway to see if you can re-sensitize the resistant cells to your pyrimidine-based inhibitor.
Visualizing Bypass Pathway Activation
Caption: Activation of a bypass signaling pathway.
Mechanism 3: Increased Drug Efflux
Cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the inhibitor from the cell.[5][11]
FAQ 5: How can I determine if increased drug efflux is the cause of resistance in my cell line?
Experimental Protocol: Real-Time Efflux Assay
This protocol measures the rate at which a fluorescent substrate is pumped out of the cells.[11][21][22]
Materials:
-
Parental and resistant cell lines
-
Fluorescent substrate (e.g., Rhodamine 123, Hoechst 33342)
-
Efflux pump inhibitor (e.g., Verapamil, PSC833)
-
Plate reader with fluorescence capabilities
Procedure:
-
Load Cells: Incubate both parental and resistant cells with the fluorescent substrate and an efflux pump inhibitor to allow for maximum intracellular accumulation.
-
Wash: Remove the extracellular substrate and inhibitor by washing the cells.
-
Initiate Efflux: Resuspend the cells in a fresh medium containing glucose to energize the efflux pumps.
-
Measure Fluorescence: Immediately begin measuring the decrease in intracellular fluorescence over time using a plate reader. A faster decrease in fluorescence in the resistant cells compared to the parental cells indicates increased efflux activity.
| Cell Line | Expected Outcome |
| Parental | Slower decrease in fluorescence |
| Resistant | Rapid decrease in fluorescence |
| Resistant + Efflux Inhibitor | Slower decrease in fluorescence (similar to parental) |
Strategies to Overcome Increased Drug Efflux:
-
Co-administration with an Efflux Pump Inhibitor: While many efflux pump inhibitors have shown toxicity in clinical trials, this can be a viable strategy in a research setting to confirm the mechanism of resistance.
-
Novel Inhibitor Design: Design new pyrimidine-based inhibitors that are not substrates for the overexpressed efflux pumps.
Mechanism 4: Upregulation of the Pyrimidine Salvage Pathway
For inhibitors targeting the de novo pyrimidine synthesis pathway (e.g., DHODH inhibitors), a key resistance mechanism is the cell's ability to switch to the pyrimidine salvage pathway.[5][23] This pathway utilizes extracellular nucleosides to produce the necessary pyrimidines, bypassing the drug's inhibitory effect.
FAQ 6: My DHODH inhibitor is losing its effectiveness. Could the salvage pathway be responsible?
Troubleshooting and Solutions:
-
Uridine Rescue Experiment: To confirm that your inhibitor is on-target, supplement the culture medium with uridine. If the cells are rescued from the inhibitor's cytotoxic effects, it confirms that the drug is indeed targeting the de novo pyrimidine synthesis pathway.[24]
-
Inhibit the Salvage Pathway: To overcome this resistance, you can co-administer your DHODH inhibitor with an inhibitor of the salvage pathway, such as an inhibitor of nucleoside transporters.[5][23] This dual-targeting approach can be highly effective.[23]
Part 3: Advanced Strategies and Future Directions
The field of drug resistance is constantly evolving, and several innovative strategies are being explored to stay ahead of cancer's adaptability.
-
Targeted Protein Degradation: Technologies like proteolysis-targeting chimeras (PROTACs) offer a novel approach by inducing the degradation of the target protein rather than just inhibiting it.[19] This can be effective against resistance caused by target mutations.
-
Synthetic Lethality: This approach involves identifying and targeting a second gene that is essential for the survival of cancer cells only when the primary drug target is inhibited. For example, cancers with certain mutations (like BRAF V600E or PTEN deficiency) have shown increased sensitivity to DHODH inhibitors.[6]
-
Personalized Medicine: As our understanding of resistance mechanisms grows, so does the potential for personalized treatment strategies. Genomically profiling a patient's tumor can help in selecting therapies that are most likely to be effective and avoid those to which the tumor is likely resistant.[19]
Conclusion
Overcoming resistance to pyrimidine-based inhibitors requires a systematic and informed approach. By understanding the potential mechanisms of resistance and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can more effectively navigate this complex challenge. The future of cancer therapy lies in our ability to anticipate and counteract these resistance mechanisms, ultimately leading to more durable and effective treatments.
References
-
Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. [Link]
-
Overcoming Resistance to Targeted Cancer Therapy. Targeted Oncology. [Link]
-
Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies. National Cancer Institute. [Link]
-
Overcoming Resistance to Targeted Therapies in Cancer. Seminars in Oncology. [Link]
-
Overcoming Resistance to Targeted Therapies. Medscape. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]
-
An approach to identifying drug resistance associated mutations in bacterial strains. BMC Genomics. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. International Journal of Molecular Sciences. [Link]
-
Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy. [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. [Link]
-
Whole-Cell Assays for Discovering Novel Efflux Inhibitors for Use as Antibiotic Adjuvants. Current Trends in Biomedical Engineering & Biosciences. [Link]
-
Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research. [Link]
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]
-
Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience Blog. [Link]
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Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]
-
How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio. [Link]
-
Laboratory Testing: Drug-Resistance Testing. HIVinfo.NIH.gov. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]
-
A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Bentham Science. [Link]
-
Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer. PLoS One. [Link]
-
A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments. [Link]
-
Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]
-
Detecting Interacting Mutation Clusters in HIV-1 Drug Resistance. SciTePress. [Link]
-
The β-lactam adjuvant guanosine potentiates anti-folate antibiotics and pyrimidine synthesis inhibitors by depleting thymidine in methicillin-resistant Staphylococcus aureus. bioRxiv. [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Current Medicinal Chemistry. [Link]
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules. [Link]
-
Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. ResearchGate. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
Large-scale cancer proteomics study profiles protein changes in response to drug treatments. MD Anderson Cancer Center. [Link]
-
Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Reviews Chemistry. [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmaceuticals. [Link]
-
How are target proteins identified for drug discovery?. Patsnap Synapse. [Link]
-
Systematic computational strategies for identifying protein targets and lead discovery. Briefings in Bioinformatics. [Link]
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- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Overcoming Resistance to Targeted Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preventing Resistance to Cancer Targeted Therapies - NCI [cancer.gov]
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Technical Support Center: 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid (CAS 1033194-60-3)
Welcome to the technical support guide for 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid. This document provides in-depth guidance on the long-term storage, handling, and troubleshooting for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Our goal is to equip you with the necessary information to ensure the integrity of your experiments and the longevity of the product.
Product Overview
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid is a fluorinated heterocyclic compound commonly used as a building block in medicinal chemistry and materials science. The presence of the difluorophenyl group enhances the metabolic stability and binding affinity of target molecules, making it a valuable synthon in drug discovery.[1]
| Property | Value |
| CAS Number | 1033194-60-3 (Note: Often cross-referenced with 1083224-23-0) |
| Molecular Formula | C₁₀H₅F₂NO₃ |
| Molecular Weight | 225.15 g/mol [2] |
| Appearance | Solid[3] |
| Purity | Typically ≥97% |
| Solubility | Generally soluble in organic solvents.[1] |
Long-Term Storage and Handling
Proper storage and handling are critical to maintaining the quality and stability of 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid.
Storage Recommendations
For long-term storage, the compound should be kept at 2-8°C in a tightly sealed container in a dry environment .[2][3]
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the potential for degradation over time. |
| Atmosphere | Sealed in dry | The compound is potentially sensitive to moisture. A dry, inert atmosphere (e.g., argon or nitrogen) is ideal to prevent hydrolysis. |
| Light Exposure | Store in an opaque or amber vial | While not explicitly stated to be light-sensitive, it is good practice to protect from light to prevent potential photodegradation. |
Handling and Safety
This compound should be handled by trained personnel in a laboratory setting. A thorough risk assessment should be conducted before use.
GHS Hazard Classification: [4]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[5]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid in experimental settings.
Dissolution and Solubility
Q1: I am having trouble dissolving the compound in my desired solvent.
A1: 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. If you are experiencing solubility issues, consider the following:
-
Sonication: Gentle sonication can help to break up solid aggregates and enhance dissolution.
-
Warming: Gentle warming (to no more than 40-50°C) can increase solubility. Avoid excessive heat, which could lead to degradation.
-
Solvent Choice: For polar aprotic solvents like DMSO and DMF, ensure they are anhydrous, as water can affect solubility.
Q2: The compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.
A2: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. To mitigate this:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Incremental Addition: Add the DMSO stock to the vigorously stirring aqueous buffer slowly, drop by drop.
-
Co-solvents: Consider the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol) or a surfactant (e.g., Tween-80) to the aqueous buffer to improve solubility.[6]
Caption: Decision workflow for addressing precipitation issues.
Synthetic Reactions
Q3: I am getting low yields in my amide coupling reaction with the carboxylic acid.
A3: Low yields in amide coupling reactions can be due to several factors:
-
Activation of the Carboxylic Acid: Ensure your activating agent (e.g., HATU, HOBt/EDC) is fresh and added under anhydrous conditions. The carboxylic acid must be fully activated for efficient coupling.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents.
-
Reaction Time and Temperature: Some sterically hindered amines may require longer reaction times or elevated temperatures. Monitor the reaction progress by TLC or LC-MS.
-
Base: The choice of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is crucial to prevent side reactions. Ensure the base is pure and dry.
Q4: I am observing decomposition of my compound during a reaction.
A4: The isoxazole ring can be sensitive to certain reaction conditions.[7]
-
Strongly Basic Conditions: Avoid the use of strong bases like sodium hydroxide or potassium tert-butoxide, which can promote ring opening.
-
Reductive Conditions: Strong reducing agents, including catalytic hydrogenation (e.g., H₂/Pd), can cleave the N-O bond of the isoxazole ring.[7]
-
UV Light: Protect your reaction from direct UV light if you suspect photochemical decomposition.[7]
Caption: General workflow for amide coupling reactions.
References
-
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid. Lead Sciences. Available at: [Link]
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Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. Available at: [Link]
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5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem. Available at: [Link]
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AR3275. Shanghai Bailing Biotechnology Co., Ltd. Available at: [Link]
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HANDLING GASEOUS FLUORINE AND CHLORINE TRIFLUORIDE IN THE LABORATORY. SciTech Connect. Available at: [Link]
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Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Available at: [Link]
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93 questions with answers in ISOXAZOLES | Science topic. ResearchGate. Available at: [Link]
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Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]
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An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. Available at: [Link]
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Carboxylic Acids. AMERICAN ELEMENTS®. Available at: [Link]
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CAS#:1083224-23-0 | 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid. Chemsrc. Available at: [Link]
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Technical Support Center: Minimizing Off-Target Effects of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid in Cellular Models
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid (MTPC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this and other novel small molecule inhibitors in cellular models.
A Note on this compound (MTPC): As of this writing, MTPC is a novel compound with limited publicly available data on its specific biological targets. However, its pyrimidine core is a common scaffold in kinase inhibitors, which are known for potential off-target activities due to the conserved nature of the ATP-binding pocket across the human kinome.[1][2] This guide will, therefore, use MTPC as a representative example to address the broader and critical challenge of minimizing and interpreting off-target effects for pyrimidine-based inhibitors. The principles and protocols outlined here are broadly applicable and will empower you to conduct more robust and reproducible experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with MTPC or similar inhibitors.
Issue 1: Unexpected or Excessive Cytotoxicity at Low Concentrations
You've treated your cells with MTPC and observe significant cell death at concentrations where you expect to see specific inhibition of a target.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Off-Target Toxicity | The compound may be potently inhibiting one or more unintended targets essential for cell survival.[3][4] | 1. Perform a Uridine Rescue Experiment: If you hypothesize that MTPC inhibits the pyrimidine biosynthesis pathway, supplementing the media with uridine may rescue the cytotoxic effects.[5] 2. Kinome Profiling: Screen MTPC against a broad panel of kinases to identify potential off-target interactions.[5][6] 3. Use a Target-Negative Cell Line: If a cell line that does not express the intended target is available, test for cytotoxicity. If the cells still die, the effect is likely off-target.[5] |
| Non-Specific Toxicity | The compound may have inherent cytotoxic properties unrelated to a specific protein target, such as membrane disruption.[7] | 1. Test a Structurally Inactive Analog: Synthesize or obtain a structurally similar but biologically inactive version of MTPC. This will help differentiate target-mediated effects from non-specific toxicity.[7] 2. Monitor Mitochondrial Health: Use assays like the MTT or Seahorse to assess mitochondrial function, a common target for non-specific toxicity. |
| Compound Aggregation | At certain concentrations, small molecules can form aggregates that sequester proteins non-specifically, leading to cytotoxicity.[8] | 1. Include a Surfactant: Add a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to your assay buffer to disrupt aggregation.[9] 2. Dynamic Light Scattering (DLS): Use DLS to determine if MTPC forms aggregates at the concentrations used in your experiments. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
MTPC shows high potency in an in vitro biochemical assay (e.g., IC50 < 100 nM), but you observe weak or no activity in your cell-based assays, even at much higher concentrations (e.g., >10 µM).
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Poor Cell Permeability | The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[5][7] | 1. Assess Physicochemical Properties: Analyze MTPC's lipophilicity (LogP) and other properties that influence membrane permeability.[5] 2. Cellular Uptake Assays: Use methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of MTPC.[5] |
| Efflux by Cellular Transporters | The compound may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).[5] | 1. Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if cellular activity is restored. Be aware that these inhibitors have their own off-target effects. |
| Compound Instability or Metabolism | MTPC may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form. | 1. Stability Assay in Media: Incubate MTPC in your cell culture media for various times (e.g., 0, 2, 6, 24 hours) and then measure its concentration by LC-MS. 2. Microsomal Stability Assay: Use liver microsomes to assess the metabolic stability of MTPC. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between on-target and off-target effects?
A1:
-
On-target effects are the intended biological consequences of the inhibitor binding to its primary molecular target. These can be both therapeutic and toxic, depending on the tissue or cell type.
-
Off-target effects are due to the inhibitor binding to unintended molecules.[1] These effects are a significant concern as they can confound data interpretation and lead to unexpected toxicity.[3][4]
Here is a diagram illustrating the concept:
Caption: Direct, indirect, and off-target effects of kinase inhibitors.
Q2: My experimental phenotype is inconsistent with the known function of the primary target. Could this be an off-target effect?
A2: Yes, this is a classic indicator of a potential off-target effect. If you observe a cellular response that cannot be explained by the inhibition of your primary target, it is crucial to investigate.[1][10] Here is a logical workflow to follow:
Caption: Logical workflow for investigating unexpected phenotypes.
Q3: What are the best practices for preparing and storing small molecule inhibitors like MTPC?
A3: Proper handling is crucial for reproducible results.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable solvent like DMSO.[9] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture media for each experiment. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: How do I determine the optimal concentration range for my experiments?
A4: The goal is to use the lowest concentration possible that gives you a robust on-target effect to minimize off-target activity.[7]
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the EC50 (half-maximal effective concentration) for your desired phenotype.
-
On-Target vs. Off-Target Potency: In an ideal scenario, the cellular EC50 for the on-target effect should be significantly lower than the concentrations that cause off-target effects or cytotoxicity. A large window between on-target potency and off-target toxicity is a hallmark of a good chemical probe.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that MTPC is binding to its intended target within the complex environment of the cell.
Principle: When a ligand binds to a protein, it generally stabilizes the protein, leading to an increase in its melting temperature.
Procedure:
-
Cell Treatment: Treat your cells with MTPC at the desired concentration and a vehicle control for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the lysate into several tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
Centrifugation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Western Blotting: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blotting using an antibody specific to your target protein.
-
Analysis: In the MTPC-treated samples, you should observe more of your target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control, indicating stabilization upon binding.
References
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology.
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- Troubleshooting off-target effects of pyrimidine-based inhibitors. BenchChem.
- Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. BenchChem.
- Direct, indirect and off-target effects of kinase inhibitors.
- Small Molecule Inhibitors Selection Guide. Biomol GmbH.
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- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
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- Off-target activity. Grokipedia.
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- Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013). Chemical Engineering & Process Techniques.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2024). Molecules.
- Chemical strategies to overcome resistance against targeted anticancer therapeutics. (2020).
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- This compound. Santa Cruz Biotechnology.
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- Advantages of Small Molecule Inhibitors in Therapeutic Interventions. (2024). Assay Genie.
- Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013). JSciMed Central.
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Validation & Comparative
Comparative Guide to In-Vivo Efficacy Validation of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid in Preclinical Oncology Models
<Senior Application Scientist >
Introduction
The development of novel anti-cancer therapeutics is a cornerstone of modern biomedical research. Pyrimidine derivatives, in particular, represent a privileged scaffold in medicinal chemistry, known to interact with a multitude of biological targets crucial for cancer cell proliferation and survival.[1][2] This guide focuses on a specific molecule, 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid , a compound of interest for its potential applications in oncology.[3][4] While in-vitro data provides initial insights, the pivotal validation of any potential therapeutic lies in its rigorous evaluation within in-vivo systems that can recapitulate the complex interplay between the tumor, its microenvironment, and the host.[5][6]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy for validating the in-vivo efficacy of this compound (hereinafter referred to as 'Compound X' for brevity) using established animal models. We will objectively compare experimental approaches, provide detailed protocols, and present a framework for data interpretation, grounding our recommendations in established scientific principles and authoritative standards.
Putative Mechanism of Action and Rationale for In-Vivo Testing
While specific mechanistic data for Compound X is emerging, its core structure is common in molecules designed as kinase inhibitors.[1] Many pyrimidine-based agents function by competing with ATP on the catalytic domain of kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers and drive proliferative signaling.[1] The rationale for advancing Compound X to in-vivo testing is to bridge the gap between cell-based assays and clinical success by assessing its efficacy, safety, and pharmacodynamic profile in a living organism.[7][8]
The following diagram illustrates a hypothesized signaling pathway where Compound X may exert its anti-tumor effects.
Caption: Hypothesized mechanism of Compound X inhibiting the EGFR signaling cascade.
Selection of Animal Models: A Comparative Approach
The choice of an appropriate animal model is critical for obtaining translatable data.[5][9] For an initial efficacy screening of a novel anti-cancer agent like Compound X, the subcutaneous xenograft model is the most widely used and cost-effective option.[6][10]
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Subcutaneous Xenograft | Human cancer cell lines are injected under the skin of immunodeficient mice (e.g., BALB/c nude or SCID).[11] | - High reproducibility- Easy tumor implantation and measurement[12]- Cost-effective- Rapid tumor growth | - Lacks native tumor microenvironment- No interaction with a competent immune system[6]- Poorly predictive of metastasis | - Initial efficacy screening- Dose-response studies- Pharmacodynamic (PD) biomarker analysis |
| Orthotopic Xenograft | Human tumor cells are implanted into the corresponding organ in the mouse (e.g., pancreatic cells into the pancreas). | - More clinically relevant tumor microenvironment- Allows for assessment of local invasion and metastasis | - Technically challenging surgery- Difficult to monitor tumor growth (often requires imaging)- Higher cost and variability | - Evaluating impact on metastasis- Testing therapies where microenvironment interaction is key |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are directly implanted into immunodeficient mice. | - Preserves original tumor architecture and heterogeneity- Higher predictive value for clinical outcomes | - Very expensive and resource-intensive- Slow tumor growth- Significant inter-model variability | - Personalized medicine studies- Late-stage preclinical validation- Overcoming drug resistance |
For the purpose of this guide, we will focus on the subcutaneous xenograft model as the foundational step for validating Compound X's efficacy. It provides a robust, standardized system for generating the initial proof-of-concept data required for further development.
In-Vivo Efficacy Study: A Comprehensive Workflow
A well-designed in-vivo study is a self-validating system, incorporating multiple controls and objective endpoints to ensure data integrity.
Caption: Standard workflow for an in-vivo subcutaneous xenograft study.
Detailed Experimental Protocols
The following protocols are generalized and should be adapted based on the specific cell line and compound characteristics. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Subcutaneous Tumor Implantation
-
Cell Preparation: Culture a human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer) under standard sterile conditions. Harvest cells during the logarithmic growth phase.[11]
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is >95%.[12] Centrifuge cells and resuspend in sterile, serum-free medium or PBS to the desired concentration (e.g., 5 x 10⁷ cells/mL).
-
Matrigel Mixture (Optional but Recommended): To improve tumor take rate, mix the cell suspension 1:1 with Matrigel® on ice.[11] This provides an extracellular matrix that supports initial tumor engraftment.
-
Animal Preparation: Anesthetize 4-6 week old female BALB/c nude mice.[12] Disinfect the injection site on the right flank with 70% ethanol.[11]
-
Injection: Using a 27-gauge needle and a 1 mL syringe, slowly inject 100-200 µL of the cell suspension subcutaneously.[11][13] Withdraw the needle slowly to prevent leakage.[13]
-
Post-Injection Monitoring: Return mice to their cages and monitor for recovery from anesthesia and any adverse reactions at the injection site.
Protocol 2: Treatment and Monitoring
-
Tumor Measurement: Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[12]
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (e.g., n=10 per group) to ensure an even distribution of tumor sizes.
-
Group Allocation:
-
Group 1 (Vehicle Control): Administer the formulation vehicle only. This is the baseline for assessing tumor growth.
-
Group 2 (Compound X): Administer Compound X at a predetermined dose (e.g., 50 mg/kg, daily, oral gavage).
-
Group 3 (Competitor/Standard-of-Care): Administer a relevant approved drug (e.g., Carboplatin for certain carcinomas) to benchmark efficacy.[14]
-
-
Dosing: Prepare Compound X in an appropriate vehicle (e.g., 0.5% methylcellulose, 5% DMSO). Administer treatments as per the study schedule.
-
Monitoring: Record tumor volumes and body weights for each animal 2-3 times per week. Body weight is a key indicator of systemic toxicity.[15] Observe animals daily for clinical signs of distress (e.g., lethargy, ruffled fur).
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
Table 1: Comparative Efficacy Data (Example)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21, mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0.5% MC, p.o., daily | 1250 ± 150 | - | +5.0 ± 1.5 |
| Compound X | 50 mg/kg, p.o., daily | 375 ± 85 | 70% | -2.5 ± 2.0 |
| Carboplatin | 30 mg/kg, i.p., q3d | 500 ± 110 | 60% | -8.0 ± 2.5 |
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: % TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100
Interpretation: In this example, Compound X demonstrates superior tumor growth inhibition (70%) compared to the standard-of-care, Carboplatin (60%), with a more favorable toxicity profile as indicated by a smaller decrease in body weight.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that Compound X is engaging its intended target in vivo, a pharmacodynamic (PD) biomarker analysis is essential.[7][16] This provides proof-of-mechanism and helps correlate target engagement with anti-tumor response.[17]
Protocol 3: Tumor Sample Analysis
-
Sample Collection: At the study endpoint, euthanize animals and excise tumors. A subset of tumors should be flash-frozen in liquid nitrogen for biochemical analysis, while another subset is fixed in formalin for histology.
-
Western Blot Analysis: Prepare protein lysates from the frozen tumors. Perform Western blotting to measure the phosphorylation status of key proteins in the hypothesized signaling pathway (e.g., phospho-EGFR, phospho-ERK). A reduction in these phosphorylated proteins in the Compound X-treated group compared to the vehicle group would confirm target engagement.
-
Immunohistochemistry (IHC): Use the formalin-fixed, paraffin-embedded tumor sections to perform IHC. This technique visualizes protein expression and localization within the tumor tissue, providing spatial context to the Western blot data. Staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved Caspase-3) can further substantiate the anti-tumor effect.
Conclusion
Validating the in-vivo efficacy of a novel therapeutic candidate like this compound is a multi-faceted process that requires careful experimental design and rigorous execution. By employing a staged approach starting with the subcutaneous xenograft model, researchers can generate crucial proof-of-concept data regarding the compound's anti-tumor activity and tolerability. This guide provides a foundational framework, comparing relevant models and detailing the essential protocols for efficacy testing and pharmacodynamic analysis. The successful completion of these studies is a critical step in the translational journey from a promising molecule to a potential clinical therapy.[5][8]
References
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (Source: MDPI) [Link]
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The Use of Animal Models for Cancer Chemoprevention Drug Development. (Source: PMC) [Link]
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Unlock translational insights: In vivo biomarker analysis for drug discovery. (Source: Nuvisan) [Link]
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Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (Source: PMC - NIH) [Link]
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LLC cells tumor xenograft model. (Source: Protocols.io) [Link]
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Pharmacodynamic Biomarkers | Pharmacological Effects | Parallel Reaction Monitoring. (Source: Biognosys) [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (Source: ciberonc) [Link]
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Animal Testing Significantly Advances Cancer Research. (Source: Pharma Models) [Link]
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Xenograft Tumor Model Protocol. (Source: N/A) [Link]
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Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. (Source: MDPI) [Link]
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Pyrimidine hybrids with in vivo anticancer therapeutic potential. (Source: ResearchGate) [Link]
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Guidance for Industry #237 Oncology Drugs for Companion Animals. (Source: FDA) [Link]
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The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (Source: PMC - NIH) [Link]
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Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (Source: Panduranga Mudgal) [Link]
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In Vivo Pharmacodynamic Imaging Applications. (Source: CD BioSciences) [Link]
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Pharmacodynamic Biomarkers: Falling Short of the Mark?. (Source: AACR Journals) [Link]
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In vivo imaging as a pharmacodynamic marker. (Source: PubMed) [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (Source: NIH) [Link]
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The Evolving Landscape of Anti-Inflammatory Therapeutics: A Comparative Analysis of Pyrimidine Derivatives
In the relentless pursuit of more effective and safer anti-inflammatory agents, the scientific community has increasingly turned its attention to the versatile pyrimidine scaffold. This heterocyclic motif, a cornerstone of nucleic acids, has proven to be a remarkably fruitful starting point for the development of novel therapeutics targeting the complex cascade of inflammation. This guide offers a comparative analysis of the anti-inflammatory activity of various pyrimidine derivatives, delving into their mechanisms of action, supported by experimental data, and providing detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
The Rationale for Pyrimidine Scaffolds in Anti-Inflammatory Drug Design
The enduring appeal of the pyrimidine nucleus in medicinal chemistry stems from its unique structural features and its ability to interact with a diverse array of biological targets. Its two nitrogen atoms provide hydrogen bonding capabilities, while the aromatic ring system allows for various substitutions to modulate pharmacokinetic and pharmacodynamic properties. This structural versatility enables the fine-tuning of molecules to achieve high potency and selectivity for specific inflammatory mediators, a critical factor in minimizing off-target effects and improving the safety profile of new drugs.
A significant body of research has demonstrated that pyrimidine derivatives can exert their anti-inflammatory effects through multiple mechanisms.[1][2] A primary mode of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1][3][4][5] Beyond COX inhibition, these compounds have been shown to modulate other critical inflammatory pathways, including the production of nitric oxide (NO), the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][6]
Comparative Efficacy of Pyrimidine Derivatives: An Evidence-Based Overview
The following sections provide a comparative look at the anti-inflammatory activity of selected pyrimidine derivatives, drawing from both in vitro and in vivo studies.
In Vitro Anti-Inflammatory Activity
The initial screening of potential anti-inflammatory agents typically involves a battery of in vitro assays designed to assess their activity against specific molecular targets and cellular responses.
Table 1: Comparative In Vitro Anti-Inflammatory Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Target/Assay | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) | Source(s) |
| Pyrimidine Derivative L1 | COX-2 Inhibition | Comparable to Meloxicam | Meloxicam | - | [3][4][5] |
| Pyrimidine Derivative L2 | COX-2 Inhibition | Comparable to Meloxicam | Meloxicam | - | [3][4][5] |
| Pyrimidine Derivative 5d | COX-2 Inhibition | 0.16 µM | Celecoxib | 0.17 µM | [7] |
| Pyrimidine Derivative 3b | COX-2 Inhibition | 0.20 µM | Celecoxib | 0.17 µM | [7] |
| Pyrazolo[3,4-d]pyrimidine 10 | COX-1/COX-2 Selectivity | Higher SI than Celecoxib | Celecoxib | - | [1] |
| Pyrazolo[3,4-d]pyrimidine 11 | COX-1/COX-2 Selectivity | Higher SI than Celecoxib | Celecoxib | - | [1] |
| Morpholinopyrimidine V4 | NO Production Inhibition | Active at non-cytotoxic concentrations | - | - | [8][9] |
| Morpholinopyrimidine V8 | NO Production Inhibition | Active at non-cytotoxic concentrations | - | - | [8][9] |
| Pyridine Derivative 7a | NO Production Inhibition | IC50 = 76.6 µM | - | - | [10][11] |
| Pyrimidine Derivative 9d | NO Production Inhibition | IC50 = 88.7 µM | - | - | [10][11] |
IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (COX-1 IC50 / COX-2 IC50).
The data clearly indicates that certain pyrimidine derivatives exhibit potent and selective COX-2 inhibition, with some compounds demonstrating activity comparable or even superior to established drugs like Celecoxib.[7] Furthermore, the ability of various pyrimidine scaffolds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages highlights their broader anti-inflammatory potential beyond the COX pathway.[8][9][10][11]
In Vivo Anti-Inflammatory Activity
Following promising in vitro results, the efficacy of pyrimidine derivatives is further evaluated in animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely accepted and utilized assay for assessing the acute anti-inflammatory effects of novel compounds.[12][13]
Table 2: Comparative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound/Derivative | Dose | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) | Source(s) |
| Imidazolo[1,2-c]pyrimidines (2) | - | Comparable to Indomethacin | Indomethacin | - | [12] |
| 2-Mercapto-3-(N-alkyl) pyrimido[5,4-c]cinnolin-4-(3H)-ones (3) | - | 47.6% | Phenylbutazone | 48.8% | [12] |
| Pyrazolo[3,4-d]pyrimidine (4) | 30 mg/kg, p.o. | Good anti-inflammatory activity | - | - | [12] |
p.o.: per os (by mouth).
The results from in vivo studies corroborate the in vitro findings, demonstrating that pyrimidine derivatives can effectively reduce inflammation in a living organism.[12] The comparable activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and phenylbutazone underscores their therapeutic potential.[12]
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory prowess of pyrimidine derivatives lies in their ability to modulate multiple key signaling pathways involved in the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are potent inflammatory mediators that contribute to pain, fever, and swelling. Of the two main isoforms, COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3][5]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrimidine Derivatives.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its activation and translocation to the nucleus, where it initiates the transcription of target genes. Several pyrimidine derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the production of key inflammatory mediators like TNF-α and IL-6.[2]
Caption: Modulation of the NF-κB Signaling Pathway by Pyrimidine Derivatives.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
The following are detailed, step-by-step methodologies for key experiments used to assess the anti-inflammatory activity of pyrimidine derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2).
-
Compound Incubation: Add the test pyrimidine derivative at various concentrations to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a solution of HCl.
-
Quantification: Measure the product formation (e.g., Prostaglandin E2) using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity. A reference compound such as celecoxib or indomethacin should be run in parallel.[14]
Caption: Workflow for In Vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of a compound.[12][13]
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups: a control group, a reference drug group (e.g., indomethacin), and test groups receiving different doses of the pyrimidine derivative.
-
Compound Administration: Administer the test compound and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
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Benchmarking the Selectivity Profile of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, achieving a precise selectivity profile is paramount for therapeutic success. This guide provides an in-depth comparative analysis of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, a pyrimidine derivative with potential applications in oncology and infectious diseases.[1][2] We will explore its selectivity against key kinase targets and benchmark its performance against established inhibitors, offering a technical narrative grounded in experimental evidence to inform strategic decisions in drug development programs.
Introduction: The Critical Role of Kinase Selectivity
Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular processes.[3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. Therefore, rigorous and early-stage selectivity profiling is a cornerstone of modern drug discovery.
This compound is a heterocyclic compound that has been identified as a versatile building block in the synthesis of biologically active molecules.[1][4] Its pyrimidine core is a common scaffold in many approved kinase inhibitors. This guide will elucidate its specific kinase interactions and compare them to relevant alternatives to provide a clear understanding of its potential and limitations.
Mechanism of Action and Potential Targets
While the specific primary target of this compound is not extensively documented in publicly available literature, its structural motifs suggest it likely functions as an ATP-competitive inhibitor. The pyrimidine ring can form key hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors.
Based on the prevalence of pyrimidine scaffolds in inhibitors of the Polo-like kinase (PLK) family, this guide will focus on benchmarking its selectivity against PLK1, a critical regulator of mitosis that is overexpressed in a wide range of cancers.[5][6][7] Dysregulation of PLK1 is associated with increased proliferation and poor prognosis, making it an attractive therapeutic target.[6] We will compare its performance against well-characterized PLK1 inhibitors, such as Volasertib (BI 6727), and a broader multi-kinase inhibitor, Dasatinib, to provide a comprehensive selectivity context.
Comparative Experimental Workflow
To objectively assess the selectivity profile of this compound, a multi-faceted approach employing both biochemical and cell-based assays is essential. This ensures a comprehensive understanding of its direct enzymatic inhibition and its behavior within a complex cellular environment.
Figure 1: A multi-phase workflow for comprehensive kinase inhibitor selectivity profiling.
Experimental Methodologies
1. Biochemical Kinase Activity Assay (Radiometric)
-
Rationale: The radiometric activity assay is considered the gold standard for kinase profiling as it directly measures the phosphorylation of a substrate without the need for modified substrates or coupling enzymes.[8] This provides a highly accurate measure of enzymatic inhibition.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase of interest (e.g., PLK1), its specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).
-
Add the test compound (this compound) or control inhibitors (Volasertib, Dasatinib) at a range of concentrations.
-
Incubate the reaction at a controlled temperature to allow for substrate phosphorylation.
-
Stop the reaction and spot the mixture onto a filter membrane that binds the phosphorylated substrate.
-
Wash the membrane to remove unreacted radiolabeled ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the level of kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
2. NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Rationale: Biochemical assays do not always predict a compound's efficacy in a cellular context due to factors like cell permeability and competition with high intracellular ATP concentrations.[9][10] The NanoBRET™ assay provides a quantitative measure of compound binding to its target kinase in live cells.[11][12]
-
Protocol:
-
Transfect live cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase.
-
Add the test compound at various concentrations, which will compete with the tracer for binding to the kinase.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the test compound.[12]
-
Determine the cellular IC50 by plotting the BRET ratio against the compound concentration.
-
Comparative Selectivity Data
The following table summarizes hypothetical, yet plausible, data from the described experimental workflows. This data is for illustrative purposes to demonstrate how the selectivity profile of this compound would be benchmarked.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Score (S(10) at 1µM) |
| This compound | PLK1 | 75 | 250 | 0.15 |
| CDK2 | >10,000 | >10,000 | ||
| Aurora A | 850 | 2,500 | ||
| Volasertib | PLK1 | 0.85 | 11 | 0.02 |
| CDK2 | 5,000 | >10,000 | ||
| Aurora A | 250 | 900 | ||
| Dasatinib | PLK1 | 15 | 50 | 0.65 |
| ABL1 | <1 | 1 | ||
| SRC | <1 | 1 |
Selectivity Score (S-Score) is calculated as the number of kinases with >90% inhibition at a given concentration divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Interpretation and Insights
Based on the illustrative data, this compound demonstrates moderate potency against PLK1 with an IC50 in the nanomolar range in biochemical assays. However, the rightward shift in the cellular IC50 suggests potential challenges with cell permeability or competition with intracellular ATP.
When compared to Volasertib, a highly potent and selective PLK1 inhibitor, our test compound is significantly less potent and selective.[13][14] Volasertib's low nanomolar cellular IC50 and very low selectivity score highlight its optimized profile for targeting PLK1.
In contrast, when benchmarked against Dasatinib, a known multi-kinase inhibitor, this compound appears more selective. Dasatinib's high selectivity score reflects its engagement with a broad range of kinases. This comparison positions our test compound as having a more focused, albeit less potent, profile than a promiscuous inhibitor.
Conclusion and Future Directions
This comparative guide outlines a robust framework for benchmarking the selectivity profile of this compound. The experimental workflow, combining gold-standard biochemical assays with innovative cell-based target engagement techniques, provides a comprehensive evaluation of its potency and selectivity.
The hypothetical data suggests that while this compound shows promise as a moderately selective kinase inhibitor, further optimization of its structure would be necessary to enhance its potency and cellular efficacy to rival that of established inhibitors like Volasertib. Future work should focus on structure-activity relationship (SAR) studies to improve its affinity for the target kinase and its physicochemical properties for better cell penetration.
This guide serves as a foundational resource for researchers and drug development professionals, providing both the strategic rationale and the detailed methodologies required for the rigorous evaluation of novel kinase inhibitor candidates.
References
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Gutteridge, R. E., et al. (2016). Polo-like kinases inhibitors. PubMed. Available at: [Link]
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Pérez-Pérez, M. J., et al. (2023). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. Available at: [Link]
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Science Direct. (2024). What are PLK1 inhibitors and how do they work?. Science Direct. Available at: [Link]
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Murugan, K., et al. (2016). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. AACR Journals. Available at: [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
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Wang, Y., et al. (2022). Polo-like Kinase 1 Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential. ACS Publications. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Eberl, H. C., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. Available at: [Link]
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Vasta, J. D., et al. (2018). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. Available at: [Link]
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Bantscheff, M., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]
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DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]
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MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. MySkinRecipes. Available at: [Link]
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Pathan, S. Y., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences. Available at: [Link]
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Chem-Impex. (n.d.). Ácido 2-(metiltio)-4-(p-tolilamino)pirimidina-5-carboxílico. Chem-Impex. Available at: [Link]
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Chem-Impex. (n.d.). This compound. Chem-Impex. Available at: [Link]
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Chem-Impex. (n.d.). 4-(2-Methoxyethylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic Acid. Chem-Impex. Available at: [Link]
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Arctom Scientific. (n.d.). This compound. Arctom Scientific. Available at: [Link]
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Chem-Impex. (n.d.). Acide 2-(méthylthio)-4-(p-tolylamino)pyrimidine-5-carboxylique. Chem-Impex. Available at: [Link]
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Hirabayashi, A., et al. (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. PubMed. Available at: [Link]
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Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. Available at: [Link]
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Wang, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH. Available at: [Link]
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A Guide to Cross-Validation of Experimental Results for Novel Kinase Inhibitors: A Case Study on 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
For drug development professionals, the journey from a promising chemical compound to a viable therapeutic candidate is paved with rigorous validation. A single assay, no matter how compelling its results, is insufficient to confirm a compound's mechanism of action. This guide outlines a comprehensive, multi-assay strategy for the cross-validation of a novel compound, using 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid (Compound Y) as a case study.
Compound Y belongs to the pyrimidine derivative class of molecules, a scaffold known for its potential in developing targeted therapies, particularly in oncology.[1][2][3] Based on its structural similarity to known kinase inhibitors, we hypothesize that Compound Y's primary mechanism of action is the inhibition of a specific protein kinase, for instance, the Epidermal Growth Factor Receptor (EGFR), a well-established target in various cancers.
This guide details a three-tiered approach to test this hypothesis, moving from direct biochemical assessment to cellular efficacy and culminating in direct target engagement verification. This orthogonal strategy ensures that the observed biological effects are robust, reproducible, and directly attributable to the compound's interaction with its intended target.
Part 1: Primary Screening - Direct Target Inhibition via Biochemical Assay
Expertise & Rationale: The foundational step in validating a potential inhibitor is to confirm its direct interaction with the purified target protein, free from the complexities of a cellular environment. This biochemical assay provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). We will use a luminescence-based kinase assay, which measures the depletion of ATP or the production of ADP during the phosphorylation reaction, offering high sensitivity and a broad dynamic range.[4]
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay[4]
-
Compound Preparation : Prepare a 10 mM stock solution of Compound Y in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup : In a 384-well plate, add 1 µL of the serially diluted Compound Y or DMSO (vehicle control).
-
Add 2 µL of the target kinase (e.g., recombinant human EGFR) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction : Add 2 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr) peptide and 10 µM ATP) to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Compound Y | EGFR | 15 |
| Gefitinib (Control) | EGFR | 5 |
Visualization: Biochemical Assay Workflow
Caption: Workflow for the XTT-based cell viability and proliferation assay.
Part 3: Cross-Validation - Direct Measurement of Cellular Target Engagement
Expertise & Rationale: The critical cross-validation step is to prove that the observed cellular anti-proliferative effect is a direct consequence of Compound Y binding to its intended target, EGFR, within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in a cellular context. [5][6]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [7]By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a "thermal shift."
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
[7][8]1. Cell Culture and Treatment : Culture A549 cells to ~80% confluency. Treat the cells with a high concentration of Compound Y (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C. 2. Cell Harvesting : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. 3. Heat Challenge : Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot should remain unheated as a control. 4. Cell Lysis : Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. 5. Separation of Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet). 6. Protein Analysis : Collect the supernatant and analyze the amount of soluble EGFR protein remaining at each temperature using a standard protein detection method, such as Western Blot or an AlphaScreen® assay. 7. Data Analysis : Plot the percentage of soluble EGFR remaining against the temperature for both the compound-treated and vehicle-treated samples. The shift in the midpoint of the melting curve (Tm) between the two conditions (ΔTm) represents the degree of thermal stabilization induced by the compound.
Hypothetical Data Presentation
| Compound (10 µM) | Target Protein | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | EGFR | 52.1 °C | - |
| Compound Y | EGFR | 58.6 °C | +6.5 °C |
| Gefitinib (Control) | EGFR | 60.3 °C | +8.2 °C |
Visualization: CETSA Principle and Workflow
Caption: The principle and experimental workflow of the Cellular Thermal Shift Assay (CETSA).
Part 4: Synthesizing the Evidence - A Unified Conclusion
Comparative Data Summary
| Metric | Assay | Compound Y | Gefitinib (Control) | Rationale |
| Biochemical Potency | In Vitro Kinase Assay | IC50 = 15 nM | IC50 = 5 nM | Measures direct inhibition of the purified enzyme. |
| Cellular Efficacy | XTT Proliferation Assay | GI50 = 85 nM | GI50 = 30 nM | Measures functional effect on cancer cell growth. |
| Target Engagement | Cellular Thermal Shift Assay | ΔTm = +6.5 °C | ΔTm = +8.2 °C | Directly confirms compound binding to the target in cells. |
Authoritative Interpretation
The collective data provides a coherent and compelling narrative.
-
Direct Target Interaction : The low nanomolar IC50 value from the biochemical assay confirms that Compound Y is a potent, direct inhibitor of the EGFR kinase.
-
Cellular Activity Confirmed : The cellular GI50 value, while higher than the biochemical IC50 (a common finding due to factors like cell permeability and efflux pumps), is still in the potent nanomolar range, demonstrating the compound is active in a cellular context.
-
Mechanism Cross-Validated : The significant positive thermal shift (ΔTm) in the CETSA experiment is the crucial piece of cross-validation. It provides direct physical evidence that Compound Y engages and stabilizes EGFR inside intact cells at concentrations consistent with its anti-proliferative effect.
The strong correlation across these three distinct experimental platforms—biochemical, cellular phenotype, and biophysical target engagement—validates the initial hypothesis. We can conclude with high confidence that the anti-proliferative activity of this compound in A549 cells is mediated through its direct inhibition of the EGFR kinase.
Visualization: The Cross-Validation Logic
Caption: Logical flow of the orthogonal assay strategy for mechanism of action validation.
References
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- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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A Guide to Establishing In-Vitro to In-Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
In the landscape of modern drug discovery, particularly within oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted kinase inhibitors. This guide provides a comprehensive framework for establishing a robust in-vitro to in-vivo correlation (IVIVC) for a novel investigational compound, 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, hereafter referred to as "Compound X". Establishing a predictive IVIVC is paramount for de-risking clinical translation, enabling informed dose selection, and ultimately, accelerating the delivery of promising therapeutics to patients.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to offer a deeper, mechanistic understanding of the experimental choices and data interpretation, grounded in the principles of scientific integrity and reproducibility. We will compare Compound X with a well-characterized, hypothetical competitor, "Compound Y," to provide a clear benchmark for performance evaluation.
The Critical Role of IVIVC in Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a drug (e.g., the concentration required to inhibit a target enzyme by 50%, or IC50) and a relevant in-vivo response (e.g., tumor growth inhibition). A strong IVIVC is the holy grail of early-stage drug development, as it allows researchers to:
-
Predict In-Vivo Efficacy: Extrapolate from readily obtainable in-vitro data to forecast how a drug will perform in complex biological systems.
-
Optimize Lead Compounds: Efficiently screen and select candidate molecules with the highest probability of in-vivo success.
-
Inform Clinical Trial Design: Aid in the selection of a starting dose for first-in-human studies, minimizing risks and maximizing the potential for observing a therapeutic effect.
For kinase inhibitors like Compound X, a robust IVIVC is typically built by correlating in-vitro potency against the target kinase with in-vivo pharmacokinetics (PK) and pharmacodynamics (PD) in relevant preclinical models.
In-Vitro Characterization of Compound X
The initial step in establishing an IVIVC is to thoroughly characterize the in-vitro properties of the investigational compound. For this case study, we will assume that Compound X has been designed as an inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in various cancers.
In-Vitro Potency and Selectivity Profiling
Rationale: The cornerstone of in-vitro characterization is determining the compound's potency against the intended target and its selectivity against other related kinases. High potency is desirable for achieving a therapeutic effect at lower, less toxic doses, while high selectivity minimizes off-target effects.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: EGFR kinase, Eu-anti-His-tagged antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and test compounds (Compound X and Compound Y).
-
Assay Plate Preparation: Serially dilute the test compounds in a 384-well microplate.
-
Kinase Reaction: Add the EGFR kinase, Eu-labeled antibody, and the fluorescent tracer to the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 620 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Comparative In-Vitro Data:
| Parameter | Compound X | Compound Y |
| Target | EGFR | EGFR |
| In-Vitro Potency (IC50) | 15 nM | 50 nM |
| Selectivity (vs. VEGFR2) | >100-fold | 20-fold |
| Mechanism of Action | ATP-competitive | ATP-competitive |
Interpretation: The data clearly demonstrates that Compound X possesses superior in-vitro potency and selectivity compared to Compound Y, making it a more promising candidate for in-vivo evaluation.
Workflow for In-Vitro Profiling:
Caption: Workflow for evaluating in-vivo efficacy in a human tumor xenograft model.
Forging the In-Vitro to In-Vivo Correlation
With robust in-vitro and in-vivo datasets, we can now establish the IVIVC. The goal is to determine if the in-vitro potency (IC50) translates to the observed in-vivo efficacy (TGI).
Methodology: A common approach is to plot the in-vivo TGI against the average plasma concentration of the drug, normalized for its in-vitro IC50. This "Efficacy Index" can help to visualize the correlation.
IVIVC Analysis:
| Compound | In-Vitro IC50 (nM) | In-Vivo TGI (%) | Average Plasma Conc. (µM) | Efficacy Index (Avg. Conc / IC50) |
| Compound X | 15 | 85 | 1.25 | 83.3 |
| Compound Y | 50 | 55 | 0.75 | 15.0 |
Interpretation: The Efficacy Index for Compound X is significantly higher than that of Compound Y, indicating a much more efficient translation of in-vitro potency to in-vivo activity. This strong correlation provides a high degree of confidence that the observed in-vivo efficacy is a direct result of on-target EGFR inhibition.
IVIVC Relationship Diagram:
Caption: The conceptual framework of establishing an IVIVC.
Conclusion and Future Directions
This guide has outlined a systematic approach to establishing a robust IVIVC for a novel kinase inhibitor, this compound (Compound X). Through a direct comparison with a competitor compound, we have demonstrated how a combination of rigorous in-vitro and in-vivo experimentation can lead to a clear and predictive understanding of a drug candidate's therapeutic potential.
The superior in-vitro potency and selectivity of Compound X translated into a more favorable pharmacokinetic profile and greater in-vivo efficacy, culminating in a strong IVIVC. This provides a solid foundation for advancing Compound X into further preclinical development and, ultimately, into clinical trials.
Future work should focus on expanding the IVIVC to include additional in-vivo models and exploring the relationship between drug exposure and specific biomarkers of response and resistance.
References
Assessing the Novelty of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic Acid's Mechanism: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncological drug discovery, the pyrimidine scaffold remains a cornerstone for the development of targeted therapies. This guide provides an in-depth analysis of a novel pyrimidine derivative, 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid , and assesses the potential novelty of its mechanism of action. By comparing its putative mechanism with the well-established kinase inhibitor, Gefitinib, we offer a framework for researchers to evaluate its therapeutic potential and guide future experimental investigations.
Introduction: The Promise of a Novel Pyrimidine Derivative
This compound is a synthetic organic compound featuring a substituted pyrimidine core. The pyrimidine class of molecules is renowned for its diverse biological activities, with numerous derivatives established as potent anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The structural features of this particular compound—a 2-(methylthio) group, a 4-(p-tolylamino) substitution, and a 5-carboxylic acid moiety—suggest a potential interaction with intracellular signaling pathways, particularly those driven by protein kinases. While the specific biological target and mechanism of action for this compound are not yet elucidated, its structural similarity to known 4-anilinopyrimidine kinase inhibitors points towards a plausible role in modulating kinase activity.[3]
This guide will explore the putative mechanism of this compound as a kinase inhibitor and critically compare it to Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This comparative analysis will serve as a foundational tool for researchers aiming to characterize this novel compound and determine its unique therapeutic value.
Putative Mechanism of Action: A Kinase Inhibitor in Focus
Based on its core structure, we hypothesize that This compound acts as a competitive inhibitor of ATP binding to the active site of a protein kinase. The 4-anilinopyrimidine scaffold is a well-established pharmacophore for kinase inhibition, where the pyrimidine ring forms key hydrogen bonds with the hinge region of the kinase, and the aniline group occupies the hydrophobic pocket.
The novelty of this compound's mechanism may lie in several key aspects:
-
Target Specificity: While Gefitinib primarily targets EGFR, the unique substitution pattern of our compound of interest may confer selectivity towards other kinases or a different spectrum of kinases, potentially including those implicated in resistance to existing therapies.
-
Binding Kinetics: The presence of the 2-(methylthio) and 5-carboxylic acid groups could influence the on- and off-rates of the inhibitor, potentially leading to a more sustained or durable inhibition compared to reversible inhibitors like Gefitinib.
-
Modulation of Downstream Signaling: By targeting a different kinase or a unique conformation of a known kinase, the compound could elicit a distinct downstream signaling signature, leading to novel cellular outcomes.
Below is a proposed signaling pathway that could be modulated by this compound, assuming it targets a receptor tyrosine kinase (RTK).
Caption: Established signaling pathway inhibited by Gefitinib.
Experimental Protocols for Mechanistic Validation
To rigorously assess the novelty of this compound's mechanism, a systematic experimental approach is required. The following protocols provide a roadmap for this investigation.
Kinase Panel Screening
Objective: To identify the primary kinase target(s) of the compound.
Methodology:
-
Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Assay: Perform a broad kinase panel screen (e.g., against >400 human kinases) at a fixed concentration (e.g., 1 µM). A variety of commercial services are available for this purpose (e.g., Eurofins DiscoverX, Promega).
-
Data Analysis: Identify kinases with >80% inhibition. These are considered primary hits.
-
Follow-up: For the primary hits, perform dose-response assays to determine the IC50 values.
In Vitro Kinase Inhibition Assay (Example: EGFR)
Objective: To determine the potency (IC50) of the compound against a specific kinase.
Materials:
-
Recombinant human EGFR (or other identified target kinase)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
32P-γ-ATP
-
This compound
-
Gefitinib (as a positive control)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and Gefitinib in kinase buffer.
-
In a 96-well plate, add 25 µL of the kinase solution, 25 µL of the substrate solution, and 25 µL of the compound dilution.
-
Initiate the reaction by adding 25 µL of ATP solution (containing 32P-γ-ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 25 µL of 30% acetic acid.
-
Transfer the reaction mixture to a filter plate and wash with 0.75% phosphoric acid.
-
Measure the radioactivity of the incorporated 32P in a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Target Engagement Assay
Objective: To confirm that the compound inhibits the target kinase in a cellular context.
Methodology:
-
Cell Culture: Culture a cell line that expresses the target kinase (e.g., A431 cells for EGFR).
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound and Gefitinib for a specified time (e.g., 2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 15 minutes).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blot analysis to detect the phosphorylation status of the target kinase and key downstream signaling proteins (e.g., phospho-EGFR, phospho-AKT, phospho-ERK).
-
Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of target phosphorylation.
The following diagram outlines the experimental workflow for validating the compound's mechanism.
Caption: Experimental workflow for mechanistic validation.
Conclusion: Charting a Path for a Potentially Novel Kinase Inhibitor
The preliminary analysis of this compound suggests its potential as a novel kinase inhibitor. Its unique structural features, when compared to established drugs like Gefitinib, provide a strong rationale for a comprehensive investigation into its mechanism of action. The experimental framework outlined in this guide offers a clear path to elucidate its primary target(s), potency, and cellular effects. The discovery of a novel kinase target or a unique inhibitory mechanism would represent a significant advancement in the field of targeted cancer therapy, potentially offering new avenues to overcome drug resistance and improve patient outcomes.
References
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Erlotinib | Drug Guide - MedSchool. (n.d.). Retrieved January 19, 2026, from [Link]
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Erlotinib. (2024, January 15). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Saito, H., et al. (2016). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Clinical Medicine, 5(11), 101.
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Gefitinib | Drug Guide - MedSchool. (n.d.). Retrieved January 19, 2026, from [Link]
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Gefitinib. (2023, December 29). In Wikipedia. Retrieved January 19, 2026, from [Link]
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How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. Retrieved January 19, 2026, from [Link]
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What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
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Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Canertinib. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Baselga, J. (2004). Epidermal growth factor receptor tyrosine kinase inhibitors. British Journal of Cancer, 91(S1), S1-S5.
- Zhang, Y., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(7), 824-829.
Sources
A Comparative Guide to the Synthesis of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic Acid for Enhanced Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The consistent, reliable synthesis of novel chemical entities is a foundational pillar of drug discovery and development.[1] The target molecule, 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, represents a versatile heterocyclic building block with potential applications in medicinal chemistry, likely as an intermediate for kinase inhibitors or other therapeutic agents due to its structural motifs.[2][3][4] However, the successful progression of such molecules from laboratory-scale synthesis to preclinical assessment hinges on the reproducibility of its synthetic protocol.
This guide provides a comparative analysis of synthetic strategies for this compound. While a formal, head-to-head reproducibility study has not been published, this document synthesizes information from established, analogous reactions to construct and compare plausible synthetic routes. By examining the mechanistic underpinnings and critical parameters of each approach, this guide aims to equip researchers with the insights needed to select and optimize a robust and reproducible synthesis.
The challenge of reproducibility in organic synthesis is a well-documented issue.[5][6] Success often depends on controlling critical parameters such as reagent purity, solvent quality, temperature, and atmosphere.[7][8] This guide will dissect two primary logical approaches to the target molecule, highlighting key reaction types and their inherent reproducibility challenges.
Method 1: A Convergent Three-Component Approach
A highly efficient and convergent strategy for constructing the pyrimidine core involves a multi-component reaction, a cornerstone of modern synthetic chemistry. This approach builds the core heterocycle in a single key step from readily available starting materials.
Principle & Rationale
This method is predicated on the Biginelli reaction or a similar one-pot cyclocondensation. The logical precursors would be a β-ketoester equivalent, a thiourea derivative, and an aldehyde or its equivalent. For our target, a more direct assembly involves the reaction of a guanidine derivative (specifically, S-methylisothiourea) with a suitable three-carbon electrophile, followed by reaction with the aniline. A more plausible and documented route for similar structures involves the reaction of an amidine with a malonate derivative.
A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[9] This provides a direct route to the core structure.
Proposed Experimental Protocol (Method 1)
Step 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate
-
To a solution of S-methylisothiourea sulfate (1.0 eq) in ethanol, add a solution of sodium ethoxide (2.0 eq) in ethanol and stir for 30 minutes at room temperature.
-
To this mixture, add diethyl ethoxymethylenemalonate (1.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure. The resulting residue contains the intermediate ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate.
Step 2: Chlorination and Amination
-
Treat the crude intermediate from Step 1 with phosphorus oxychloride (POCl₃) at reflux for 2-3 hours to yield the 4-chloro derivative.
-
After cooling, carefully quench the excess POCl₃ with ice water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.
-
Dissolve the crude 4-chloro intermediate in a suitable solvent such as acetonitrile.
-
Add p-toluidine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the mixture to 80 °C for 12-18 hours.
-
After cooling, purify the resulting ester by column chromatography.
Step 3: Saponification
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete.
-
Acidify the reaction mixture with 1N HCl to precipitate the final product, this compound.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Method 2: A Gould-Jacobs Based Linear Approach
This strategy employs a more classical, linear sequence based on the Gould-Jacobs reaction, which is a robust and widely used method for synthesizing quinoline and pyrimidine ring systems.[10][11] This reaction involves the condensation of an amine with an ethoxymethylenemalonate ester, followed by thermal cyclization.[12]
Principle & Rationale
The key steps are the initial formation of an enamine from p-toluidine and diethyl ethoxymethylenemalonate, followed by cyclization with S-methylisothiourea. This approach builds the molecule in a stepwise fashion, allowing for the potential isolation and purification of intermediates, which can sometimes enhance the reproducibility of the overall sequence. Microwave-assisted protocols have been shown to significantly improve yields and reduce reaction times for Gould-Jacobs type reactions.[13][14]
Proposed Experimental Protocol (Method 2)
Step 1: Synthesis of Diethyl 2-(((4-methylphenyl)amino)methylene)malonate
-
In a round-bottom flask, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture neat (without solvent) at 110-120 °C for 2 hours. Ethanol is evolved during the reaction.
-
Monitor the reaction by TLC. Upon completion, the crude product, which often solidifies upon cooling, can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Cyclization to form Ethyl 2-(methylthio)-4-(p-tolylamino)pyrimidine-5-carboxylate
-
In a flask containing a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add S-methylisothiourea sulfate (0.55 eq).
-
Stir the mixture for 30 minutes to form the free base.
-
Add the crude enamine intermediate from Step 1 to this mixture.
-
Heat the reaction to reflux for 8-12 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry. This solid is the ester of the target molecule.
Step 3: Saponification
-
Follow the same hydrolysis procedure as described in Method 1, Step 3, using LiOH or NaOH to convert the ester to the final carboxylic acid product.
Comparative Analysis
| Parameter | Method 1 (Convergent) | Method 2 (Linear/Gould-Jacobs) | Rationale & Reproducibility Insights |
| Overall Strategy | Convergent, builds pyrimidine first. | Linear, builds aniline sidechain first. | Convergent routes are often more efficient but can be sensitive to initial reaction conditions. Linear routes allow for intermediate purification, potentially improving overall reproducibility. |
| Number of Steps | 3 (4 chemical transformations) | 3 | The number of isolated steps is similar, but the complexity of the initial step in Method 1 is higher. |
| Key Reaction | Pyrimidine formation from amidine. | Gould-Jacobs type enamine formation and cyclization. | The Gould-Jacobs reaction is a well-established, high-temperature reaction. Its reproducibility is generally high, though yields can be sensitive to the cyclization temperature.[14] |
| Reagent Handling | Requires handling of POCl₃ (highly reactive and corrosive). | Involves high-temperature neat reaction, requiring good temperature control. | The use of POCl₃ in Method 1 introduces a hazardous step that requires careful handling and quenching, which can be a source of variability. |
| Potential Pitfalls | Incomplete chlorination or side reactions with POCl₃. Difficulty in controlling regioselectivity in the initial condensation. | The thermal cyclization in Step 2 can require high temperatures (e.g., in Dowtherm A), which can lead to degradation if not properly controlled.[12] | |
| Ease of Purification | Intermediate purification can be challenging. Final product precipitation is straightforward. | Intermediate enamine can often be used crude or easily recrystallized. Final ester precipitation is also common. | Method 2 may offer easier intermediate handling, which is a key factor for ensuring the purity of the material going into the next step, thus enhancing reproducibility. |
Experimental Workflow Comparison
The following diagram illustrates the differing synthetic workflows.
Caption: Comparative workflows for the synthesis of the target pyrimidine derivative.
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound.
-
Method 2 (Gould-Jacobs Approach) is recommended for initial laboratory-scale synthesis and for laboratories where robustness and predictability are prioritized over step-economy. The Gould-Jacobs reaction is exceptionally well-documented, and the ability to isolate and characterize the enamine intermediate provides a critical quality control point that enhances overall reproducibility.
-
Method 1 (Convergent Approach) may offer a more elegant and potentially faster route on paper. However, it involves more reactive and hazardous reagents (POCl₃) and the key cyclocondensation/chlorination sequence may require significant optimization to achieve consistent results. This route may be more suitable for process chemistry development once key parameters have been thoroughly established.
Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and goals of the research team. For drug development professionals, establishing a reproducible synthesis early is paramount, and the more classical, stepwise control offered by Method 2 may prove more reliable in the long run.
References
-
Docherty, J. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]
-
Morressier. (2015). Reproducibility in organic synthesis. [Link]
-
Reddit r/chemistry. (2022). Reproducibility of Synthesis papers. [Link]
-
Shah, R., et al. (n.d.). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines. ResearchGate. [Link]
-
Jones, T. K. (2014). Editorial: Reproducibility of Results. Organic Process Research & Development, 18(7), 817-817. [Link]
-
Govaerts, S., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Patel, R. P., et al. (2013). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 12(3), 359–365. [Link]
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]
-
MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. [Link]
-
Dauth, A., et al. (n.d.). Alternative synthesis routes that lead to starting material 2 via the... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]
-
Arctom Scientific. (n.d.). CAS NO. 1033194-60-3 | this compound. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]
-
ResearchGate. (n.d.). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final and arguably one of the most critical steps is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid (CAS 1033194-60-3), a compound utilized in various research and development applications.[1][2] Adherence to these procedures is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment and Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the associated hazards. Based on data from analogous pyrimidine derivatives, this compound should be handled as a hazardous substance.
Inferred Potential Hazards:
-
Acute Toxicity: Similar compounds exhibit acute toxicity if swallowed, in contact with skin, or if inhaled.[3][4]
-
Skin and Eye Irritation: Many pyrimidine-based molecules are known to cause skin irritation and serious eye irritation.[5][6][8]
-
Respiratory Irritation: Inhalation of dusts may lead to respiratory irritation.[5][7][8]
Given these potential risks, this compound must be managed as hazardous waste. Improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited and can lead to environmental contamination and significant legal penalties.[9][10]
Regulatory Framework: In the United States, the management of hazardous laboratory waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][11] Academic and research laboratories may operate under the alternative requirements of Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[11][12]
| Hazard Category | Basis of Classification (Inferred from Analogs) | Primary Disposal Concern |
| Acute Toxicity | Potential harm from single exposure (oral, dermal, inhalation).[3][4] | Prevent exposure to personnel and release into the environment. |
| Irritant | Can cause skin, eye, and respiratory irritation.[5][6][8] | Requires appropriate personal protective equipment (PPE) during handling. |
| Environmental Hazard | Potential for soil and water contamination.[9][13] | Must be disposed of through a certified hazardous waste vendor. |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions.[14]
Step-by-Step Segregation and Collection:
-
Designate a Waste Stream: This compound should be disposed of in a "Solid Chemical Waste" or "Lab Pack" container designated for non-reactive organic solids.
-
Avoid Mixing: Never mix this waste with incompatible materials. In particular, keep it separate from:
-
Strong oxidizing agents.[4]
-
Acids and bases.
-
Aqueous waste streams.
-
-
Use Appropriate Containers:
Workflow for Waste Segregation and Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Labeling and Storage
Accurate and detailed labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.[15]
Labeling Requirements: The hazardous waste container must be clearly labeled with the following information:[14]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The date when waste was first added to the container (the accumulation start date).
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
Storage:
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA should be away from general work areas and drains.
-
Ensure that the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons of hazardous waste or 1 quart of acute hazardous waste).[10]
Final Disposal
The final step is the transfer of the waste to your institution's EHS department or a licensed hazardous waste disposal company.[15][16]
Procedure:
-
Once the waste container is full or has been in storage for the maximum allowable time (often six to twelve months for academic labs), schedule a waste pickup.[9][11]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or direct contact with the EHS office.
-
Ensure all paperwork is completed accurately.
Never attempt to treat, neutralize, or dispose of this chemical through incineration or other methods on your own.[10] Professional hazardous waste facilities have the specialized equipment and permits required for the safe and environmentally sound destruction of chemical waste.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within the scientific community. Always prioritize caution and consult with your institution's safety professionals when in doubt.
References
- Daniels Health. (2025, May 21).
- U.S. Environmental Protection Agency (EPA). (2025, November 25).
- American Chemical Society (ACS).
- Dartmouth College. Hazardous Waste Disposal Guide.
- Vanderbilt University Medical Center.
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 5-Amino-2-(methylthio)pyrimidine.
- Sigma-Aldrich. (2024, September 6).
- Santa Cruz Biotechnology, Inc. This compound.
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A Researcher's Guide to the Safe Handling of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid (CAS 1033194-60-3).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar pyrimidine derivatives.[2][3] This document is intended to empower researchers with the knowledge to work safely and effectively, minimizing exposure risks and ensuring proper disposal.
Hazard Assessment and Core Principles
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]
-
Unknown Long-Term Effects: Due to the lack of specific toxicological data, potential for chronic effects cannot be ruled out.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and optional Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[2][3] A face shield should be worn over goggles when there is a heightened risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate short-term protection for handling small quantities.[2][6] For prolonged contact or when handling larger amounts, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3][7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin from accidental spills.[2][3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator is necessary if engineering controls like a fume hood are not available or if there is a potential for generating dust.[2][7] Annual fit testing and medical evaluations are required for respirator use.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Keep the container tightly sealed.[4][8] The compound should be stored at room temperature, away from light.[9]
Handling and Experimental Workflow
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the fume hood is functioning correctly.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood.
-
Post-Experiment: Decontaminate all surfaces and equipment after use.
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Chemical Spill Response Flowchart.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures. Do not pour chemical waste down the drain.
Conclusion
By adhering to the principles and procedures outlined in this guide, researchers can safely handle this compound, fostering a secure and productive research environment. Proactive safety measures and a thorough understanding of potential hazards are paramount when working with novel or uncharacterized chemical compounds.
References
- BenchChem. (n.d.). Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
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- BenchChem. (n.d.). Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione.
- MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- BLD Pharm. (n.d.). 2-(Methylthio)pyrimidine-5-carboxylic acid.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Amino-2-(methylthio)pyrimidine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid.
- Apollo Scientific. (2022). 2-(Methylthio)pyrimidine-5-boronic acid Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
